Mal-PEG4-Acid
Description
Properties
IUPAC Name |
3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO8/c17-13-1-2-14(18)16(13)4-6-22-8-10-24-12-11-23-9-7-21-5-3-15(19)20/h1-2H,3-12H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFZSOVKVDCKQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Application of Mal-PEG4-Acid in Modern Research
Abstract: Mal-PEG4-Acid is a heterobifunctional crosslinker that has become an indispensable tool in bioconjugation, drug delivery, and materials science. Its unique molecular architecture, comprising a thiol-reactive maleimide group, a hydrophilic tetraethylene glycol (PEG) spacer, and a reactive carboxylic acid, provides researchers with a high degree of control over the covalent linking of molecules. This guide offers a technical deep-dive into the core applications of this compound, detailing its chemical principles, providing step-by-step experimental protocols, and discussing its strategic advantages in the development of advanced therapeutics like antibody-drug conjugates (ADCs) and the functionalization of surfaces for diagnostics and biomaterials.
Introduction: The Molecular Architecture and Strategic Advantages of this compound
This compound is a precisely defined, monodisperse linker, which ensures batch-to-batch consistency in experimental setups.[1] Its structure is intelligently designed with three distinct functional components, each serving a critical role in the conjugation process.
-
1.1. Deconstructing the Termini: Maleimide for Cysteine-Specific Conjugation The maleimide group is the cornerstone of this linker's utility in protein chemistry. It reacts with high specificity and efficiency with sulfhydryl (thiol) groups, most commonly found on cysteine residues within proteins and peptides.[][3] This reaction, a Michael addition, proceeds under mild physiological conditions (pH 6.5-7.5) to form a stable thioether bond.[][4] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring chemoselectivity.[][5] This site-specific conjugation is crucial for creating homogenous bioconjugates where the stoichiometry and location of the attachment are precisely controlled.[3]
-
1.2. The Central Spacer: The Role of PEG4 in Solubility and Steric Management The tetraethylene glycol (PEG4) spacer is a short, hydrophilic chain that confers several significant benefits.[1][6] The PEG linker enhances the aqueous solubility of the entire conjugate, which is particularly advantageous when working with hydrophobic drug payloads that are prone to aggregation.[1][7] This improved solubility can lead to better formulation characteristics and bioavailability.[6] Furthermore, the PEG spacer provides flexibility and acts as a physical bridge, minimizing steric hindrance between the conjugated molecules and helping to preserve their biological activity.[8][9] The defined length of the PEG4 chain allows for precise spatial control between the linked entities.[9][10]
-
1.3. The Acid Terminus: A Gateway for Secondary Conjugation and Surface Immobilization The terminal carboxylic acid (-COOH) group provides a second, orthogonal reactive handle.[11] This group does not react directly with biomolecules but can be activated, most commonly using carbodiimide chemistry with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[12][13][14] The resulting NHS ester is a stable intermediate that readily reacts with primary amines (e.g., on lysine residues of a protein or on an amine-functionalized surface) to form a stable amide bond.[15][16] This dual-reactivity is the essence of a heterobifunctional linker, allowing for the sequential and controlled assembly of complex molecular constructs.[8]
-
2.3. Experimental Protocol: Conjugation of a Payload to a Thiol-Containing Antibody This protocol provides a general framework. Optimization is crucial for each specific antibody and payload.
Materials:
-
Amine-containing protein (Protein-NH2) and sulfhydryl-containing protein (Protein-SH). [17] * Mal-(PEG)n-NHS Ester crosslinker. [17] * Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4. Avoid buffers with primary amines like Tris. [12][17] * Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution.
-
Quenching Solution: N-acetylcysteine or free cysteine.
-
Purification System: Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).
Procedure:
-
Antibody Preparation : Ensure the antibody is in an amine-free buffer like PBS. If necessary, perform a buffer exchange. [17] 2. Antibody Reduction : Add a 5- to 10-fold molar excess of TCEP to the antibody solution. Incubate at 37°C for 1-2 hours to reduce interchain disulfide bonds.
-
Linker-Payload Preparation : Dissolve the this compound-Payload conjugate in an appropriate solvent like DMSO.
-
Conjugation Reaction : Add a 5- to 20-fold molar excess of the Mal-PEG4-Payload to the reduced antibody solution. [15]Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. [14][17] 5. Quenching : Add a 10-fold molar excess of N-acetylcysteine relative to the linker to quench any unreacted maleimide groups. Incubate for 20 minutes.
-
Purification : Purify the ADC from unreacted linker-payload and antibody fragments using SEC or HIC.
-
Characterization : Analyze the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques like UV-Vis spectroscopy, HIC-HPLC, and SEC.
-
-
2.4. Data Presentation: Key Parameters for ADC Synthesis
| Parameter | Recommended Condition | Rationale & Reference |
| Reaction pH | 6.5 - 7.5 | Optimal for specific thiol-maleimide reaction; minimizes side reactions with amines and hydrolysis of the maleimide group. [][4][18] |
| Linker Molar Excess | 5 to 50-fold over protein | Drives the reaction to completion, but must be optimized to avoid aggregation; more dilute solutions require higher excess. [14][17] |
| Reaction Time | 1-2 hours at RT or overnight at 4°C | Sufficient time for conjugation; lower temperature can reduce protein aggregation. [14][17] |
| Quenching Agent | Cysteine or N-acetylcysteine | Caps unreacted maleimides to prevent off-target reactions. [17] |
Core Application II: Surface Modification and Nanoparticle Functionalization
This compound is also extensively used to functionalize surfaces and nanoparticles for applications in biosensors, diagnostics, and targeted drug delivery. [19][20][21]The PEG linker's ability to create a hydrophilic, non-fouling surface reduces non-specific protein adsorption, a critical feature for materials used in biological environments. [9][22]
-
3.1. Leveraging this compound for Creating Functionalized Surfaces The heterobifunctional nature of the linker allows for a two-step immobilization strategy. First, the carboxylic acid group is used to attach the linker to a surface functionalized with primary amines. [19]This creates a surface decorated with reactive maleimide groups, ready for the specific capture of thiol-containing molecules like cysteine-tagged peptides or proteins. [21][23]
-
3.2. Experimental Protocol: Immobilization of a Cysteine-Containing Peptide onto an Amine-Functionalized Surface
Materials:
-
Amine-functionalized surface (e.g., glass slide, nanoparticle).
-
This compound.
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0. [12][14] * Coupling Buffer: PBS, pH 7.2-7.5. [12] * EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
NHS (N-hydroxysuccinimide).
-
Cysteine-containing peptide.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or hydroxylamine. [12][14] * Anhydrous DMSO or DMF.
Procedure:
-
Linker Activation : Dissolve this compound in anhydrous DMSO to prepare a stock solution. In a separate tube, add the desired amount of linker to the Activation Buffer. Add a 5- to 10-fold molar excess of freshly prepared EDC and NHS. [19]Incubate for 15-30 minutes at room temperature to form the active NHS ester. [12][19] 2. Surface Coupling : Add the activated linker solution to the amine-functionalized surface suspended in Coupling Buffer. Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation. [12] 3. Washing : Wash the surface thoroughly with Coupling Buffer to remove excess linker and byproducts.
-
Peptide Immobilization : Dissolve the cysteine-containing peptide in Coupling Buffer (pH 6.5-7.5). Add the peptide solution to the maleimide-activated surface. Incubate for 1-2 hours at room temperature.
-
Blocking and Final Wash : Block any remaining reactive maleimide groups by incubating with a solution of β-mercaptoethanol or cysteine for 30 minutes. Wash the surface extensively to remove non-covalently bound peptide.
-
Troubleshooting and Technical Considerations
-
Hydrolysis of Maleimide Group : The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, which renders it inactive. [][18]Always prepare maleimide-containing solutions fresh and perform conjugations within the recommended pH range of 6.5-7.5. [4]* Non-specific Binding : While highly selective, at pH > 7.5 maleimides can show some reactivity towards primary amines (e.g., lysine). [5]Adhering to the optimal pH range is critical for ensuring chemoselectivity.
-
Instability of Thioether Bond : The thioether bond formed can undergo a retro-Michael reaction, especially in the presence of other thiols. As mentioned, post-conjugation hydrolysis of the succinimide ring can significantly increase the stability of the linkage. [5][24]* Storage and Handling : this compound should be stored desiccated at -20°C. [12]Solutions in anhydrous solvents like DMSO or DMF should be used promptly and protected from moisture to prevent hydrolysis of both the maleimide and the (if activated) NHS ester.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that provides researchers with a robust methodology for the precise construction of complex bioconjugates. Its well-defined structure, combining orthogonal reactivity with the beneficial properties of a PEG spacer, has established it as a critical component in the development of targeted therapeutics, advanced diagnostics, and functional biomaterials. A thorough understanding of its chemistry and reaction conditions, as outlined in this guide, is essential for leveraging its full potential to drive innovation in drug development and life sciences research.
References
- Benchchem. (n.d.). Application Notes: The Role of PEG4 Spacers in Advanced Drug Development.
- BroadPharm. (2022, January 18). Protocol for PEG Acid Reagents.
- ACS Publications. (n.d.). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. Bioconjugate Chemistry.
- Lyon, R., Setter, J., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology.
- PubMed Central. (n.d.). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates.
- Benchchem. (n.d.). An In-depth Technical Guide to Azide-Amine-Carboxylic Acid PEG Linkers for Advanced Bioconjugation.
- PurePEG. (2025, October 16). The Use of PEG Linkers in Controlled Drug Release | Mechanism & Benefits.
- Benchchem. (n.d.). Side reactions of maleimide linkers in bioconjugation.
- BOC Sciences. (n.d.). Maleimide Linkers in Antibody-Drug Conjugates.
- Creative PEGWorks. (n.d.). PEGylation Chemistry.
- Benchchem. (n.d.). An In-depth Technical Guide to Heterobifunctional PEG Linkers.
- Taylor & Francis Online. (n.d.). PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 14). The Role of PEG Linkers in Modern Drug Delivery Systems.
- BroadPharm. (n.d.). This compound, 518044-41-2.
- Crimson Publishers. (2022, April 19). The Usage of PEG in Drug Delivery Systems- A Mini Review.
- Benchchem. (n.d.). Application Notes and Protocols for Surface Modification of Nanoparticles using Acid-PEG4-S-PEG4-Acid.
- Books. (2021, December 22). Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs.
- MedchemExpress.com. (n.d.). Antibody-drug Conjugate/ADC Related.
- BroadPharm. (2022, January 18). Protocol for Amino PEG.
- Biopharma PEG. (2019, November 7). PEGylation Reagents Selection Guide.
- Benchchem. (n.d.). Technical Support Center: Optimizing Acid-PEG4-S-PEG4-Acid to Protein Conjugation.
- Benchchem. (n.d.). A Head-to-Head Comparison of Tos-PEG4-Acid and Maleimide Linkers for Bioconjugation.
- ResearchGate. (2020, July 29). Protocol for maleimide-PEG coupling to a protein containing a single cysteine residue?.
- Conju-Probe. (n.d.). This compound.
- ChemPep. (n.d.). Overview of PEG Linkers.
- Precise PEG. (n.d.). Introduction to Polyethylene Glycol Maleimide (PEG-MAL).
- Benchchem. (n.d.). Application Notes & Protocols for Protein Conjugation using Dicarboxylic Acid PEG Linkers.
- BroadPharm. (n.d.). Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent.
- Benchchem. (n.d.). An In-Depth Technical Guide to the ADC Linker: Mal-Amide-PEG4-Val-Cit-PAB-PNP.
- BOC Sciences. (n.d.). Current ADC Linker Chemistry: PEG, Maleimide, Peptide, SMCC, and More.
- Precise PEG. (n.d.). How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices.
- Thermo Fisher Scientific. (n.d.). Instructions for the use of Mal-(PEG)n-NHS Ester.
- AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation.
- BroadPharm. (2020, December 11). What are PEG Linkers?.
- Benchchem. (n.d.). Creating Site-Specific Antibody Conjugates with Mal-PEG4-bis-PEG3-methyltetrazine: Application Notes and Protocols.
- PurePEG. (2025, September 8). Thiol-Reactive PEG45: Maleimide Linkers for Conjugation.
- Vector Labs. (2025, September 1). Maleimide Crosslinker Selection Guide.
- Biopharma PEG. (n.d.). ADC Linkers.
- Biopharma PEG. (n.d.). Applications of PEG Linkers.
- Benchchem. (n.d.). Application Notes and Protocols for Attaching Mal-PEG6-Acid to Nanoparticles for Drug Delivery.
- Benchchem. (n.d.). Functionalizing Nanoparticles with Mal-amido-PEG7-acid: Application Notes and Protocols.
- Benchchem. (n.d.). Optimizing Bioconjugation: Application Notes and Protocols for Mal-amido-PEG4-TFP Ester Reactions.
- Wilhelm Lab. (2020, February 10). Exploring Maleimide-Based Nanoparticle Surface Engineering to Control Cellular Interactions.
- Laysan Bio. (n.d.). 4 Arm PEG-MAL.
Sources
- 1. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 7. purepeg.com [purepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. precisepeg.com [precisepeg.com]
- 11. This compound, 518044-41-2 | BroadPharm [broadpharm.com]
- 12. broadpharm.com [broadpharm.com]
- 13. creativepegworks.com [creativepegworks.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. crimsonpublishers.com [crimsonpublishers.com]
- 23. wilhelm-lab.com [wilhelm-lab.com]
- 24. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to Mal-PEG4-Acid: Structure, Properties, and Applications in Bioconjugation
This guide provides a comprehensive technical overview of Maleimide-PEG4-Acid (Mal-PEG4-Acid), a heterobifunctional crosslinker pivotal in the fields of bioconjugation, drug delivery, and proteomics. We will delve into its molecular architecture, physicochemical properties, and the nuanced chemistry of its reactive moieties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent for the precise engineering of complex biomolecular conjugates.
Introduction: The Strategic Advantage of a Heterobifunctional Linker
In the realm of bioconjugation, the ability to selectively link different molecular entities with control over stoichiometry and site of attachment is paramount. This compound emerges as a powerful tool in this context, offering two distinct reactive functionalities at opposite ends of a hydrophilic polyethylene glycol (PEG) spacer. This strategic design allows for the sequential and controlled conjugation of two different molecules.
The maleimide group exhibits high reactivity towards sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides.[1] This reaction is highly chemoselective within a specific pH range, enabling site-specific modification.[2] Conversely, the terminal carboxylic acid provides a handle for conjugation to primary amines, such as those on lysine residues or N-terminal amines of proteins, through the formation of a stable amide bond.[3] This dual reactivity, coupled with the benefits of the PEG spacer, makes this compound an indispensable reagent in the construction of sophisticated bioconjugates like antibody-drug conjugates (ADCs) and PEGylated proteins.[4][5]
Molecular Structure and Key Functional Groups
This compound, with the chemical formula C15H23NO8 and a molecular weight of approximately 345.35 g/mol , is characterized by three key components: a maleimide group, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid.[6][7]
-
Maleimide Group: This five-membered heterocyclic imide contains a reactive carbon-carbon double bond that is highly susceptible to nucleophilic attack by thiols.[1]
-
PEG4 Spacer: The tetraethylene glycol linker is a hydrophilic chain that imparts increased water solubility to the crosslinker and the resulting conjugate.[3][8] This property is crucial for mitigating aggregation, particularly when working with hydrophobic molecules.[9] The PEG spacer also provides flexibility and extends the distance between the conjugated molecules, which can be critical for maintaining their biological activity.[10]
-
Carboxylic Acid: The terminal carboxyl group (-COOH) serves as the second reactive site. It can be activated to form a reactive ester, which then readily reacts with primary amines to form a stable amide linkage.[3][11]
Below is a diagram illustrating the molecular structure of this compound.
Caption: Molecular structure of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C15H23NO8 | [6][7][12] |
| Molecular Weight | 345.35 g/mol | [6][7][12] |
| Appearance | Solid Powder or Colorless to light yellow liquid/mixture | [6][13] |
| Purity | Typically ≥95% or ≥98% | [3][6][8][11] |
| Solubility | Soluble in DMSO, DCM, Water | [3][6][14] |
| Storage | Recommended at -20°C, protected from light | [3][6][8][10][13] |
Chemical Reactivity and Bioconjugation
The utility of this compound is rooted in the distinct reactivity of its two functional groups, allowing for a two-step conjugation strategy.
Maleimide-Thiol Conjugation: A Highly Selective Reaction
The reaction of the maleimide group with a sulfhydryl group proceeds via a Michael addition mechanism, forming a stable thioether bond.[1][15] This reaction is highly chemoselective for thiols, particularly within a pH range of 6.5 to 7.5.[2][16]
Causality Behind Experimental Choices:
-
pH Control is Critical: Maintaining the pH between 6.5 and 7.5 is crucial for several reasons.[17] In this range, the thiol group is sufficiently deprotonated to act as an effective nucleophile, while minimizing side reactions.[18] At a pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines.[1][2]
-
Avoiding Alkaline Conditions: Above pH 7.5, the maleimide ring becomes susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid.[1][16] Additionally, at higher pH, the maleimide group can react with primary amines, such as the side chain of lysine, leading to a loss of selectivity.[2][16]
-
Exclusion of Thiols from Buffers: Thiol-containing reducing agents like dithiothreitol (DTT) and β-mercaptoethanol (BME) must be removed from the protein or peptide solution prior to conjugation, as they will compete for reaction with the maleimide.[16] Tris(2-carboxyethyl)phosphine (TCEP) is a suitable alternative for disulfide reduction as it does not contain a thiol group.[16]
Caption: Mechanism of Maleimide-Thiol Conjugation.
Carboxylic Acid-Amine Conjugation: Forming a Stable Amide Bond
The terminal carboxylic acid of this compound can be reacted with primary amines to form a stable amide bond. This reaction typically requires activation of the carboxyl group using carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or a similar activating agent.[3][8] This two-step process first forms a reactive O-acylisourea intermediate (with EDC) which is then either directly attacked by an amine or converted to a more stable NHS ester that subsequently reacts with the amine.
Applications in Bioconjugation and Drug Development
The unique properties of this compound make it a valuable tool in a variety of applications:
-
Antibody-Drug Conjugates (ADCs): this compound is widely used as a linker in the development of ADCs.[17] The maleimide group can be used to attach the linker to cysteine residues on a monoclonal antibody, while the carboxylic acid can be used to conjugate a potent cytotoxic drug.[9] The hydrophilic PEG spacer can improve the solubility and pharmacokinetic properties of the resulting ADC.[4]
-
PEGylation: The process of attaching PEG chains to proteins or peptides, known as PEGylation, can enhance their therapeutic properties by increasing their hydrodynamic size, which can lead to a longer circulation half-life, improved solubility, and reduced immunogenicity.[19] this compound can be used to achieve site-specific PEGylation through cysteine residues.
-
PROTACs: In the development of Proteolysis Targeting Chimeras (PROTACs), this compound can serve as a linker to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase.[6][13]
-
Surface Functionalization: The dual reactivity of this compound allows for the functionalization of surfaces, nanoparticles, and beads with biomolecules for applications in biosensing and diagnostics.[17]
Experimental Protocol: A Self-Validating System for Bioconjugation
The following is a generalized protocol for the conjugation of a thiol-containing protein to an amine-containing molecule using this compound. This protocol is designed as a self-validating system, with built-in steps for purification and characterization.
Step 1: Preparation of Reagents and Buffers
-
Conjugation Buffer: Phosphate-buffered saline (PBS) at pH 7.2-7.4 is a suitable starting point. Ensure the buffer is free of primary amines (like Tris) and thiols.
-
Protein Solution: Prepare the thiol-containing protein in the conjugation buffer. If necessary, reduce disulfide bonds using TCEP and remove excess TCEP by dialysis or with a desalting column.
-
This compound Solution: Immediately before use, dissolve this compound in a compatible organic solvent like DMSO and then dilute into the conjugation buffer.[17]
-
Amine-Containing Molecule: Prepare the amine-containing molecule in an appropriate buffer for the subsequent EDC/NHS reaction.
Step 2: Conjugation of this compound to the Thiol-Containing Protein
-
Add a 5-20 fold molar excess of the this compound solution to the protein solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
Remove the excess, unreacted this compound by dialysis or using a desalting column.
Step 3: Activation of the Carboxylic Acid and Conjugation to the Amine-Containing Molecule
-
To the purified protein-Mal-PEG4-Acid conjugate, add EDC and NHS to activate the terminal carboxylic acid.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
Add the amine-containing molecule to the reaction mixture.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding a small molecule with a primary amine, such as Tris or hydroxylamine.
Step 4: Purification and Characterization of the Final Conjugate
-
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove unreacted molecules and byproducts.
-
Characterize the conjugate to confirm successful conjugation and determine the degree of labeling. Techniques such as SDS-PAGE, mass spectrometry (MS), and UV-Vis spectroscopy can be employed.
Sources
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. This compound, 518044-41-2 | BroadPharm [broadpharm.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 6. xcessbio.com [xcessbio.com]
- 7. This compound | C15H23NO8 | CID 21881063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - CD Bioparticles [cd-bioparticles.net]
- 9. benchchem.com [benchchem.com]
- 10. Maleimide-PEG4-NHS [nanocs.net]
- 11. Mal-PEG4-COOH, this compound, 518044-41-2 - Biopharma PEG [biochempeg.com]
- 12. scbt.com [scbt.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Mal-amido-PEG4-acid, 1263045-16-4 | BroadPharm [broadpharm.com]
- 15. bachem.com [bachem.com]
- 16. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Mechanism of Action of Mal-PEG4-Acid in Bioconjugation
Abstract
The field of bioconjugation has been revolutionized by the development of heterobifunctional crosslinkers, enabling the precise and stable linkage of diverse molecular entities. Among these, Mal-PEG4-Acid has emerged as a cornerstone reagent for researchers in drug development, diagnostics, and fundamental biological sciences. This technical guide provides a comprehensive exploration of the mechanism of action of this compound, delving into the nuanced chemistry of its constituent functional groups: the maleimide, the polyethylene glycol (PEG) spacer, and the terminal carboxylic acid. We will dissect the critical parameters governing the maleimide-thiol reaction, elucidate the role of the PEG4 linker in enhancing solubility and bioavailability, and detail the subsequent activation and conjugation of the carboxylic acid terminus. This guide is intended to serve as an authoritative resource for scientists seeking to harness the full potential of this compound in their bioconjugation strategies, providing not only procedural details but also the underlying chemical principles that ensure success.
Introduction: The Architectural Versatility of this compound
This compound is a heterobifunctional crosslinker meticulously designed for two-stage bioconjugation strategies. Its molecular architecture consists of three key components, each imparting a specific functionality:
-
Maleimide Group: This moiety provides a highly selective reactive handle for covalent modification of sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides.
-
PEG4 Spacer: A tetra-ethylene glycol linker confers significant advantages, most notably increased hydrophilicity to the crosslinker and the resulting conjugate. This often mitigates issues of aggregation and precipitation that can plague bioconjugates.[1]
-
Terminal Carboxylic Acid: The carboxyl group (-COOH) serves as a second, orthogonal reactive site. Following the initial thiol conjugation, this acid can be activated to react with primary amines, enabling the attachment of a second biomolecule or payload.[1][2]
This trifecta of functionalities makes this compound an exceptionally versatile tool for creating complex biomolecular architectures, such as antibody-drug conjugates (ADCs), PEGylated proteins, and targeted imaging agents.[3][4]
The Core Mechanism: Maleimide-Thiol Conjugation
The primary and most utilized reaction of this compound is the covalent modification of sulfhydryl groups via its maleimide moiety. This reaction proceeds through a Michael addition mechanism, where the nucleophilic thiol group attacks one of the electron-deficient carbon atoms of the carbon-carbon double bond within the maleimide ring.[5] This results in the formation of a stable, covalent thioether bond.[5]
Critical Reaction Parameters
The success and specificity of the maleimide-thiol conjugation are critically dependent on several experimental parameters. Meticulous control of these factors is essential to maximize the yield of the desired conjugate and minimize the occurrence of side reactions.
-
pH: The pH of the reaction buffer is arguably the most critical factor.[5] The optimal pH range for this conjugation is between 6.5 and 7.5.[5][6][7] Within this window, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines.[5][6]
-
Below pH 6.5: The reaction rate slows significantly because the thiol group is less likely to be in its reactive thiolate anion form.[5][8]
-
Above pH 7.5: The rate of maleimide hydrolysis increases substantially, and the maleimide begins to lose its selectivity, reacting with primary amines like lysine residues.[6][7][8]
-
-
Stoichiometry: A molar excess of the this compound reagent is typically used to ensure complete conjugation of all available thiol groups. However, an excessive amount can lead to non-specific labeling if other nucleophilic groups are present and the pH is not optimally controlled. The optimal molar ratio should be determined empirically for each specific application.[5][9]
-
Temperature and Time: The maleimide-thiol reaction is generally rapid and can often be completed at room temperature within a few hours.[5][9] Reaction times can be adjusted based on the specific reactants and desired level of conjugation.
Stability of the Thioether Linkage
While the thioether bond formed is generally stable, it is important to be aware of potential instabilities. The resulting succinimide ring can undergo hydrolysis, particularly at higher pH values.[6][10] Furthermore, the maleimide-thiol adduct can be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione in vivo.[11][12][13][14] Strategies to mitigate this include ensuring complete reaction and, in some advanced applications, designing maleimide derivatives that promote a stabilizing ring-opening hydrolysis after conjugation.[11]
The Role of the PEG4 Spacer
The tetra-ethylene glycol (PEG4) linker is not merely a spacer; it plays a crucial role in the overall properties of the bioconjugate. The hydrophilic nature of the PEG chain significantly enhances the water solubility of both the crosslinker and the final conjugate.[1] This is particularly advantageous when working with hydrophobic drugs or proteins that are prone to aggregation. The flexibility and length of the PEG4 chain can also help to reduce steric hindrance between the conjugated molecules, potentially preserving their biological activity.
Secondary Conjugation: Activation of the Terminal Carboxylic Acid
Once the maleimide group has been successfully conjugated to a thiol-containing molecule, the terminal carboxylic acid of this compound provides a handle for a second, orthogonal conjugation step. This is most commonly achieved by activating the carboxyl group to react with primary amines, such as those found on lysine residues or the N-terminus of proteins.
EDC/NHS Chemistry: The Gold Standard for Amine Coupling
The most prevalent method for activating carboxylic acids for amidation is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[15][16]
The mechanism proceeds in two steps:
-
Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[15]
-
Stabilization and Coupling: This intermediate can directly react with a primary amine, but it is also prone to hydrolysis. The addition of NHS or Sulfo-NHS traps the O-acylisourea to form a more stable NHS ester.[15][17] This amine-reactive ester can then efficiently react with a primary amine to form a stable amide bond, releasing NHS as a byproduct.[17][18]
Experimental Protocols
Protocol 1: Maleimide-Thiol Conjugation
This protocol describes the conjugation of this compound to a protein containing a free cysteine residue.
Materials:
-
Thiol-containing protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2)
-
This compound
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP) if disulfide bonds are present
-
Desalting columns
Procedure:
-
Protein Preparation: If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat the protein with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the excess TCEP using a desalting column equilibrated with a degassed, nitrogen-purged conjugation buffer (e.g., PBS, pH 7.2).
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should ideally be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against a suitable buffer.
Protocol 2: EDC/NHS Activation and Amine Coupling
This protocol outlines the conjugation of the carboxyl-terminated PEG-protein conjugate (from Protocol 1) to an amine-containing molecule.
Materials:
-
Carboxyl-terminated PEG-protein conjugate
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation buffer (e.g., MES buffer, pH 4.5-6.0)
-
Coupling buffer (e.g., PBS, pH 7.2-7.5)
-
Desalting columns
Procedure:
-
Buffer Exchange: Exchange the carboxyl-terminated PEG-protein conjugate into the activation buffer using a desalting column.
-
Activation: Prepare fresh solutions of EDC and Sulfo-NHS in the activation buffer. Add a 10-50 fold molar excess of both EDC and Sulfo-NHS to the protein solution.
-
Incubation: Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Coupling: Immediately add the activated PEG-protein conjugate to the amine-containing molecule in the coupling buffer. A 1.5 to 5-fold molar excess of the activated PEG-protein over the amine-containing molecule is a typical starting point.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the final conjugate to remove excess reagents and byproducts using an appropriate method such as size exclusion chromatography.
Visualization of Mechanisms
Maleimide-Thiol Conjugation Workflow
Caption: Workflow of the maleimide-thiol conjugation reaction.
Two-Step Bioconjugation Strategy
Caption: A two-step bioconjugation strategy using this compound.
Quantitative Data Summary
| Parameter | Maleimide-Thiol Reaction | EDC/NHS Amidation |
| Optimal pH Range | 6.5 - 7.5[5][6][7] | Activation: 4.5-6.0, Coupling: 7.2-7.5[19] |
| Typical Molar Excess | 10-20 fold (linker over thiol)[20] | 10-50 fold (EDC/NHS over carboxyl)[19] |
| Reaction Time | 1-2 hours at RT[9] | Activation: 15-30 min, Coupling: 2h at RT[19] |
| Reaction Temperature | 4°C to Room Temperature | 4°C to Room Temperature |
Conclusion
This compound stands as a powerful and versatile reagent in the bioconjugation toolkit. Its well-defined, orthogonal reactive groups, coupled with the beneficial properties of the PEG spacer, allow for the rational design and synthesis of complex and functional bioconjugates. A thorough understanding of the underlying chemical mechanisms, particularly the critical influence of pH on reactivity and stability, is paramount to achieving reproducible and high-yielding conjugations. By adhering to the principles and protocols outlined in this guide, researchers can confidently employ this compound to advance their work in therapeutics, diagnostics, and beyond.
References
-
Fontana, C. A., et al. (2015). Long-term stabilization of maleimide-thiol conjugates. PubMed. [Link]
-
Huang, W., et al. (2019). Maleimide–thiol adducts stabilized through stretching. Semantic Scholar. [Link]
- Bavendamme, R., & van der Wieden, B. (2016). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting.
-
Huang, W., et al. (2019). Maleimide–thiol adducts stabilized through stretching. PubMed. [Link]
-
Rainey, M. A., & Ranganathan, D. (2011). Catalysis of imido-group hydrolysis in a maleimide conjugate. PMC. [Link]
-
Baldwin, A. D., & Kiick, K. L. (2011). Tunable Degradation of Maleimide–Thiol Adducts in Reducing Environments. Bioconjugate Chemistry. [Link]
-
ResearchGate. (2017). How to conduct EDC-NHS amidation? [Link]
-
Jiang, X., et al. (2011). Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. Langmuir. [Link]
-
Bangs Laboratories. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]
-
Dadparvar, M., et al. (2018). Insights into maleimide-thiol conjugation chemistry. DSpace. [Link]
-
AxisPharm. (n.d.). Mal-PEG-acid. [Link]
-
Xiao, S., et al. (2015). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances. [Link]
-
ResearchGate. (2020). Protocol for maleimide-PEG coupling to a protein containing a single cysteine residue? [Link]
Sources
- 1. This compound, 518044-41-2 | BroadPharm [broadpharm.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mal-PEG-acid | Acid-PEG-Mal | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - AR [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. Maleimide-thiol adducts stabilized through stretching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
A Technical Guide to the Strategic Role of the PEG4 Spacer in Mal-PEG4-Acid Linkers for Advanced Bioconjugation
Introduction: Beyond the Bridge
In the landscape of sophisticated drug development, particularly in the realm of Antibody-Drug Conjugates (ADCs) and PROTACs, the linker is no longer a mere bridge between a targeting moiety and a payload. It is a critical modulator of efficacy, safety, and developability. The Mal-PEG4-Acid linker is a premier example of a heterobifunctional linker designed with precision, where each component serves a distinct and vital purpose. This guide provides an in-depth exploration of this linker, with a specific focus on the often-underestimated yet pivotal role of the tetraethylene glycol (PEG4) spacer. We will dissect its molecular contributions, from enhancing solubility and optimizing spatial orientation to improving pharmacokinetic profiles, thereby providing researchers with the foundational knowledge to leverage this tool effectively.
I. Anatomy of the this compound Linker: A Trifecta of Functionality
To appreciate the linker's utility, we must first understand its constituent parts: the Maleimide group, the PEG4 spacer, and the terminal Carboxylic Acid. Each component provides a handle for a specific chemical transformation, allowing for a controlled, sequential conjugation strategy.
-
The Maleimide Group: This moiety is the designated reactive site for thiol groups, such as the sulfhydryl side chain of cysteine residues found in proteins and antibodies. The reaction, a Michael addition, is highly specific and efficient under mild pH conditions (typically 6.5-7.5), forming a stable thioether bond. This specificity is paramount for achieving site-specific conjugation, which is crucial for producing homogeneous ADC populations with a consistent drug-to-antibody ratio (DAR).
-
The Carboxylic Acid Group: Located at the opposite end, the terminal carboxyl group provides a versatile handle for conjugation to amine-containing molecules. This is most commonly achieved through amide bond formation. The carboxylic acid is not reactive on its own and requires activation, typically via conversion to an N-hydroxysuccinimide (NHS) ester or through the use of carbodiimide chemistry (e.g., EDC with Sulfo-NHS). This two-step approach allows for a controlled and efficient reaction with the primary amines of a payload molecule.
-
The PEG4 Spacer: Nestled between these two reactive ends is the polyethylene glycol spacer. The "4" denotes four repeating units of ethylene glycol. While it may seem like a simple, flexible chain, this component is a key determinant of the final conjugate's overall performance.
II. The Pivotal Role of the PEG4 Spacer: More Than Just a Spacer
The PEG4 moiety is an engineering marvel that addresses several fundamental challenges in bioconjugate development. Its influence extends from basic physicochemical properties to complex in-vivo behavior.
A. Enhancing Solubility and Preventing Aggregation
A primary challenge in ADC development is the conjugation of hydrophobic payloads to a large antibody. This process can induce aggregation, leading to a loss of efficacy, increased immunogenicity, and poor manufacturing yields. The PEG4 spacer is inherently hydrophilic, acting as a solubilizing agent that helps to shield the hydrophobic drug from the aqueous environment. This property is critical for maintaining the stability and solubility of the final conjugate, ensuring it remains viable for therapeutic use.
B. Providing Flexibility and Optimizing Spatial Dynamics
The PEG4 spacer is a flexible chain that provides optimal spatial separation between the antibody and the payload. This separation is not trivial; it ensures that:
-
The payload has sufficient room to interact with its target (e.g., DNA or a specific cellular protein) without being sterically hindered by the bulk of the antibody.
-
The antibody's antigen-binding region (Fab) remains unobstructed, allowing it to bind to its target receptor with high affinity.
The diagram below illustrates the sequential conjugation workflow and the final structure, highlighting the spatial separation provided by the PEG4 spacer.
Caption: Workflow for ADC synthesis using a this compound linker.
C. Modulating Pharmacokinetics and In-Vivo Behavior
The inclusion of a PEG spacer, a process known as PEGylation, is a well-established strategy for improving the pharmacokinetic (PK) properties of therapeutic molecules. While a short PEG4 chain does not confer the same degree of half-life extension as larger PEG polymers, it still contributes to:
-
Reduced Proteolytic Degradation: The hydrophilic PEG chain can partially shield the antibody from proteolytic enzymes, increasing its stability in circulation.
-
Decreased Immunogenicity: PEGylation can mask potential epitopes on the drug or linker, reducing the risk of an immune response against the conjugate.
The choice of PEG length is a critical optimization parameter. While longer PEG chains can further enhance solubility and half-life, they can also lead to decreased binding affinity or reduced payload potency. The PEG4 length often represents an empirical sweet spot, balancing these competing factors.
Physicochemical Properties of PEG Spacers
The table below summarizes key properties of common PEG spacers, illustrating why PEG4 is often selected as a balance between length, solubility, and molecular weight.
| Linker Component | Molecular Weight ( g/mol ) | Spacer Length (Å) | Key Attribute |
| PEG2 | 88.1 | ~7.6 | Short, minimal spacing |
| PEG4 | 176.2 | ~14.7 | Balanced solubility, flexibility, and length |
| PEG8 | 352.4 | ~28.9 | Increased solubility, higher hydrodynamic radius |
| PEG12 | 528.6 | ~43.1 | Significant PK modification, potential for reduced activity |
III. Experimental Protocol: Two-Step Conjugation Using this compound
This protocol outlines a self-validating, two-step process for conjugating a thiol-containing antibody to an amine-containing small molecule drug.
Step 1: Conjugation of this compound to the Antibody
-
Antibody Preparation: If necessary, partially reduce the antibody (e.g., using TCEP) to expose free cysteine sulfhydryl groups. Immediately purify the reduced antibody using a desalting column equilibrated with a nitrogen-purged buffer (e.g., PBS, pH 7.2).
-
Reaction Setup: Immediately add a 5- to 20-fold molar excess of this compound (dissolved in a water-miscible solvent like DMSO) to the reduced antibody solution.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The choice of temperature is a trade-off between reaction speed and the long-term stability of the antibody.
-
Purification (Critical): Remove excess, unreacted linker using a desalting column or tangential flow filtration (TFF). This step is essential to prevent the unreacted linker from interfering with the subsequent reaction. The buffer should be exchanged to one suitable for the amidation reaction (e.g., MES buffer, pH 6.0).
-
Validation: Confirm successful conjugation using techniques like HIC-HPLC (to determine DAR) or mass spectrometry (to confirm mass shift).
Step 2: Conjugation of the Payload to the Antibody-Linker Intermediate
-
Activation of Carboxylic Acid: To the purified Antibody-Linker intermediate, add a 10-fold molar excess of EDC and a 20-fold molar excess of Sulfo-NHS. Incubate for 15-30 minutes at room temperature to activate the terminal carboxylic acid, forming a semi-stable NHS ester.
-
Payload Addition: Immediately add the amine-containing payload (dissolved in an appropriate solvent) to the activated antibody-linker solution.
-
Incubation: Allow the amidation reaction to proceed for 2 hours at room temperature.
-
Final Purification: Purify the final ADC conjugate to remove unreacted payload and reaction byproducts using methods like SEC or TFF.
-
Final Characterization: Characterize the final ADC for DAR, aggregation (by SEC), purity (by SDS-PAGE), and potency (via a cell-based assay).
The logical relationship between the components in the final conjugate is visualized below.
An In-Depth Technical Guide to the Stability and Storage of Mal-PEG4-Acid
For researchers, scientists, and drug development professionals, the integrity of reagents is paramount. Mal-PEG4-Acid, a heterobifunctional crosslinker, is a cornerstone in the synthesis of advanced bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. Its utility stems from the precise reactivity of its terminal maleimide and carboxylic acid groups, bridged by a hydrophilic polyethylene glycol (PEG) spacer.[1][2] However, the chemical lability of the maleimide group necessitates a thorough understanding of its stability profile to ensure reproducible and successful conjugation outcomes. This guide provides a comprehensive overview of the factors governing this compound stability and offers field-proven recommendations for its optimal storage and handling.
The Chemical Personality of this compound: A Tale of Two Ends
This compound possesses two key functional domains whose stability must be considered independently: the maleimide group and the PEG-acid chain.
-
The Maleimide Group: This moiety is the more sensitive of the two. It is an electrophile that exhibits high selectivity for thiol (sulfhydryl) groups, typically from cysteine residues in proteins, forming a stable thioether bond.[3][] This reaction is most efficient within a pH range of 6.5 to 7.5.[5][6] Outside this range, its stability and reactivity are compromised.
-
The PEG-Acid Chain: The tetraethylene glycol (PEG4) linker enhances the aqueous solubility of the molecule and its conjugates.[2][7] The terminal carboxylic acid provides a second site for conjugation, typically with primary amines, via activation with reagents like EDC or HATU.[1][6] Generally, the PEG chain and the carboxylic acid are highly stable under typical laboratory conditions. However, prolonged exposure to strong oxidizing conditions, high temperatures, and UV light can lead to the degradation of the PEG chain itself, characterized by chain scission and the formation of aldehydes and carboxylates.[8]
The primary stability concern for this compound is the hydrolysis of the maleimide ring. This reaction is highly dependent on pH and temperature.
The Critical Factor: Maleimide Hydrolysis
The maleimide ring is susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid derivative. This process renders the crosslinker incapable of reacting with thiols, leading to failed conjugations. The rate of this hydrolysis is heavily influenced by pH.
-
Acidic Conditions (pH < 6.5): The maleimide group is relatively stable.
-
Neutral Conditions (pH 6.5 - 7.5): This is the optimal range for the thiol-maleimide reaction. While hydrolysis does occur, the reaction with thiols is significantly faster, leading to high conjugation efficiency.[9]
-
Alkaline Conditions (pH > 7.5): The rate of hydrolysis increases dramatically.[10] The hydroxide ion acts as a nucleophile, attacking one of the carbonyl carbons of the maleimide ring.[11] This increased hydrolysis rate competes directly with the desired thiol reaction. Furthermore, at pH values above 7.5, the maleimide group can also exhibit off-target reactivity with primary amines, such as the side chain of lysine.[9][12]
Visualizing Maleimide Hydrolysis
The pathway of base-catalyzed hydrolysis is a critical concept for any scientist using this reagent.
Caption: Base-catalyzed hydrolysis of the maleimide ring.
Quantitative Impact of pH and Temperature on Stability
To ensure experimental success, it is crucial to understand the quantitative relationship between environmental conditions and reagent stability. The following table summarizes the expected stability of the maleimide group under various conditions.
| Temperature (°C) | pH | Approximate Half-life of Maleimide | Recommendation |
| 4°C | 7.0 | Several days | Suitable for overnight reactions with sensitive proteins.[13] |
| 25°C (RT) | 7.0 | Several hours | Standard condition for 1-2 hour conjugation reactions.[3][13] |
| 25°C (RT) | 8.0 | Tens of minutes | Avoid; significant hydrolysis competes with conjugation. |
| 37°C | 7.4 | ~16 hours (for some conjugated maleimides)[14] | Relevant for in-vivo stability studies post-conjugation. |
Note: Data is synthesized from kinetic studies of N-alkylmaleimides and should be considered an approximation.[10] The exact half-life can be influenced by the specific molecular context.
Storage and Handling: A Self-Validating Protocol
Proper storage is non-negotiable for maintaining the integrity of this compound. The following protocols are designed to maximize shelf-life and ensure performance.
Long-Term Storage (Solid Form)
For optimal long-term stability, this compound should be stored as a solid.
-
Atmosphere: Store under a dry, inert atmosphere (e.g., argon or nitrogen) to protect from moisture and oxidation.[12]
-
Container: Use a tightly sealed vial, preferably with a septum cap for repeated access.
Short-Term Storage (Stock Solutions)
Stock solutions are convenient but have a limited shelf-life due to the potential for hydrolysis.
-
Solvent: Prepare stock solutions in a high-quality, anhydrous, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[13][16] Using fresh, anhydrous solvent is critical as hygroscopic solvents like DMSO can absorb atmospheric moisture, which will degrade the reagent.[15]
-
Concentration: A typical stock solution concentration is 10 mM.[13][16]
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and moisture introduction.[15] Store these aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[15][16]
Decision Workflow for Storage
Caption: Decision workflow for proper storage of this compound.
Experimental Protocols for Success
Adherence to validated protocols is key to leveraging the full potential of this compound.
Protocol 1: Preparation of a 10 mM Stock Solution
Objective: To prepare a stable, concentrated stock solution for use in conjugation reactions.
Materials:
-
This compound (e.g., 1 mg)
-
Anhydrous DMSO or DMF
-
Inert gas (Argon or Nitrogen)
-
Microcentrifuge tubes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.[12]
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
Under an inert gas atmosphere, add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve a 10 mM concentration. (For 1 mg of this compound, MW 345.35 g/mol , add ~28.9 µL of solvent).
-
Vortex briefly to ensure the compound is fully dissolved.[13]
-
Immediately aliquot the solution into single-use, low-retention tubes.
-
Purge the headspace of each aliquot with inert gas before sealing.
-
Store at -20°C or -80°C, protected from light.[15]
Protocol 2: Validating the Reactivity of Stored this compound
Objective: To confirm the thiol-reactivity of a stored or aged batch of this compound using a model thiol compound like N-acetylcysteine and analysis via LC-MS.
Materials:
-
This compound stock solution (from Protocol 1)
-
N-acetylcysteine
-
Phosphate Buffered Saline (PBS), pH 7.2, degassed
-
LC-MS system
Procedure:
-
Prepare a 10 mM solution of N-acetylcysteine in degassed PBS, pH 7.2.
-
In a microcentrifuge tube, combine 10 µL of the 10 mM this compound stock with 10 µL of the 10 mM N-acetylcysteine solution.
-
Add 80 µL of degassed PBS, pH 7.2, for a final concentration of 1 mM for each reactant.
-
Incubate at room temperature for 30 minutes.
-
Analyze the reaction mixture by LC-MS.
-
Self-Validation: Look for a new peak corresponding to the expected mass of the conjugate (Mass of this compound + Mass of N-acetylcysteine). The expected mass is approximately 345.35 + 163.19 = 508.54 Da. A prominent peak at this mass confirms the high reactivity of your reagent. The absence or low abundance of this peak indicates significant degradation.
Conclusion
The successful application of this compound in bioconjugation is critically dependent on maintaining its chemical integrity, particularly the reactivity of the maleimide group. By understanding the mechanisms of degradation, especially pH-dependent hydrolysis, and by adhering to stringent storage and handling protocols, researchers can ensure the reliability and reproducibility of their experiments. Storing the compound as a solid at or below -20°C under an inert, dry atmosphere provides the best long-term stability. For working solutions, using anhydrous solvents and storing aliquots at low temperatures are essential practices. These guidelines, grounded in chemical principles, empower scientists to use this versatile crosslinker with confidence, paving the way for innovation in drug development and biomedical research.
References
-
Khan, M. N., & Khan, A. A. (1984). Kinetics and mechanism of the alkaline hydrolysis of maleimide. Journal of Pharmaceutical Sciences, 73(12), 1767-1771. URL: [Link]
-
Bioconjugate Pro. (2024). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. URL: [Link]
-
Matsui, S., & Aida, H. (1978). Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2, (10), 1277-1280. URL: [Link]
-
Li, Y., et al. (2019). Force-induced ring-open hydrolysis strengthens the maleimide–thiol adducts for stable protein–polymer conjugates. Nature Communications, 10(1), 634. URL: [Link]
-
Raines Lab, University of Wisconsin-Madison. Catalysis of imido group hydrolysis in a maleimide conjugate. URL: [Link]
-
Ferreira, L. F., et al. (2021). Lysine-PEGylated Cytochrome C with Enhanced Shelf-Life Stability. Molecules, 26(11), 3379. URL: [Link]
-
UCL Discovery. (2019). Minireview: addressing the retro-michael instability of maleimide bioconjugates. URL: [Link]
-
NHSJS. How Effective is PEGylation as a Stability Enhancement Method? URL: [Link]
-
CD Bioparticles. This compound. URL: [Link]
-
De Luca, S., et al. (2018). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. Bioconjugate Chemistry, 29(7), 2096-2115. URL: [Link]
-
Hampton Research. PEG Stability: A Look at pH and Conductivity Changes over Time in Polyethylene Glycols. URL: [Link]
-
Noguer, A. C., Kiil, S., & Hvilsted, S. (2016). Long-Term Stability of PEG-Based Antifouling Surfaces in a Marine Environment. DTU Research Database. URL: [Link]
-
Quanta BioDesign. AQuora® Maleimide Dyes Technical Document. URL: [Link]
-
Bio-Synthesis Inc. (2022). Maleimide labeling of thiolated biomolecules. URL: [Link]
-
Jones, M. W., et al. (2016). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. Bioconjugate Chemistry, 27(6), 1634-1643. URL: [Link]
Sources
- 1. Mal-PEG4-COOH, this compound, 518044-41-2 - Biopharma PEG [biochempeg.com]
- 2. This compound, 518044-41-2 | BroadPharm [broadpharm.com]
- 3. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. Bis-Mal-Lysine-PEG4-acid, 1426164-52-4 | BroadPharm [broadpharm.com]
- 7. This compound - CD Bioparticles [cd-bioparticles.net]
- 8. hamptonresearch.com [hamptonresearch.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 13. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. medchemexpress.com [medchemexpress.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
An In-depth Technical Guide on the Function of the Terminal Carboxylic Acid on Mal-PEG4-Acid
Abstract
Heterobifunctional linkers are foundational to the advancement of targeted therapeutics, diagnostics, and bioconjugation strategies. Among these, Maleimide-PEG4-Acid (Mal-PEG4-Acid) has emerged as a particularly versatile tool. This guide provides an in-depth exploration of the terminal carboxylic acid moiety of this compound, detailing its chemical activation, role in forming stable covalent bonds, and its strategic importance in the design of complex biomolecular conjugates. We will delve into the mechanistic underpinnings of carbodiimide chemistry, provide field-proven experimental protocols, and discuss the critical impact of this functional group on the development of next-generation bioconjugates such as Antibody-Drug Conjugates (ADCs).
Introduction: The Molecular Architecture of this compound
This compound is a heterobifunctional crosslinker characterized by three distinct functional components: a maleimide group, a hydrophilic 4-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid (-COOH).[1][2] This molecular design allows for a controlled, sequential conjugation strategy, making it an invaluable reagent in drug development and diagnostics.[3]
-
Maleimide Group: This moiety exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, which are present in cysteine residues of proteins and peptides.[4] This reaction, a Michael addition, proceeds efficiently under mild, near-neutral pH conditions (6.5-7.5) to form a stable thioether bond.[4]
-
PEG4 Spacer: The tetraethylene glycol spacer is a key component that confers hydrophilicity to the linker. This increased water solubility is crucial for handling otherwise hydrophobic molecules in biological systems, reducing aggregation, and improving the pharmacokinetic profile of the final conjugate.[5][6] The defined length of the PEG chain allows for precise spatial control between the conjugated molecules.[5]
-
Terminal Carboxylic Acid: This functional group is the focus of our discussion. It is relatively unreactive on its own but can be chemically activated to form a stable amide bond with primary amine groups (-NH2), such as those found on the N-terminus of proteins or the side chain of lysine residues.[7][8]
Below is a diagram illustrating the structure of this compound.
Caption: Structure of this compound.
The Core Functionality: Activating the Terminal Carboxylic Acid
The terminal carboxylic acid is the key to conjugating this compound to molecules bearing primary amines. This is most commonly achieved through carbodiimide chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[8][9]
The Mechanism of EDC/NHS Activation
The process is a two-step reaction that transforms the carboxyl group into a highly reactive, amine-specific ester.[9]
-
Activation Step: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and susceptible to hydrolysis, which would regenerate the original carboxylic acid.[9][10]
-
Stabilization Step: NHS or Sulfo-NHS rapidly reacts with the O-acylisourea intermediate to form a more stable NHS-ester. This semi-stable ester is less prone to hydrolysis than the O-acylisourea intermediate and can be efficiently reacted with primary amines.[8][11][12]
-
Conjugation Step: The NHS-ester reacts with a primary amine on the target molecule to form a stable, covalent amide bond, releasing NHS as a byproduct.[10][13]
This two-step activation is the preferred method as it enhances the efficiency of the conjugation reaction and minimizes undesirable side reactions, such as the formation of N-acylurea byproducts.
The diagram below illustrates the EDC/NHS activation mechanism.
Caption: EDC/NHS activation of a carboxylic acid.
Strategic Applications in Bioconjugate Development
The ability to activate the terminal carboxylic acid of this compound opens up a vast array of applications in drug delivery, diagnostics, and fundamental research.
Antibody-Drug Conjugates (ADCs)
In the design of ADCs, heterobifunctional linkers are pivotal.[5][14] this compound allows for a site-specific conjugation strategy. Typically, the maleimide end of the linker is first reacted with a thiol group on a cytotoxic drug. Subsequently, the terminal carboxylic acid is activated with EDC/NHS and conjugated to lysine residues on a monoclonal antibody. This approach enables the precise attachment of the drug payload to the antibody, which then targets specific cancer cells.[6][14] The length of the PEG linker can influence the drug-to-antibody ratio (DAR), stability, and overall efficacy of the ADC.[5]
Peptide and Protein Modification
The terminal carboxylic acid facilitates the conjugation of this compound to peptides and proteins for various purposes, including:
-
Improving Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, is a well-established method for increasing the hydrodynamic volume of a therapeutic protein, thereby extending its plasma half-life by reducing renal clearance.[5][15]
-
Enhancing Solubility: The hydrophilic PEG spacer can significantly improve the solubility of hydrophobic peptides or proteins in aqueous buffers.[5][6]
-
Reducing Immunogenicity: The PEG chain can mask epitopes on the conjugated protein, potentially lowering the risk of an immune response.[5]
Surface Functionalization and Diagnostics
The carboxylic acid group can be used to immobilize biomolecules onto surfaces for diagnostic applications, such as in biosensors or microarrays. By activating the carboxylic acid, the linker can be covalently attached to amine-functionalized surfaces, and the maleimide end is then available to capture thiol-containing analytes.[16]
Experimental Protocol: Two-Step Protein Conjugation
This protocol provides a general framework for conjugating a protein to another molecule using this compound. Optimization is often necessary for specific applications.
Materials
-
This compound
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Protein to be conjugated (in an amine-free buffer, e.g., PBS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
-
Conjugation Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure
Step 1: Activation of this compound
-
Prepare fresh stock solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use. EDC is susceptible to hydrolysis.[12]
-
In a separate tube, dissolve this compound in the Activation Buffer.
-
Add EDC and Sulfo-NHS to the this compound solution. A common starting molar ratio is 1:1.5:1.2 (Linker:EDC:NHS).[8]
-
Incubate at room temperature for 15-30 minutes with gentle mixing to form the NHS-activated ester.[8][12]
Step 2: Conjugation to Protein
-
Add the freshly activated linker solution to the protein solution in the Conjugation Buffer. The reaction with primary amines is most efficient at a pH between 7.2 and 8.5.[8]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[8][9]
Step 3: Quenching the Reaction
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.[9]
-
Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS-esters.[9]
Step 4: Purification of the Conjugate
-
Purify the protein conjugate from excess linker and reaction byproducts using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis.[15][17][]
The workflow for this protocol is visualized below.
Caption: Two-step protein conjugation workflow.
Characterization of Conjugates
Following purification, it is essential to characterize the conjugate to confirm successful ligation and determine the degree of modification. Common techniques include:
-
SDS-PAGE: A noticeable shift in the molecular weight of the protein on an SDS-PAGE gel can indicate successful conjugation.
-
Mass Spectrometry (MS): Provides an accurate measurement of the molecular weight of the conjugate, allowing for the determination of the number of linker molecules attached per protein.[19][20]
-
Chromatography: Techniques like Size-Exclusion Chromatography (SEC) and Ion-Exchange Chromatography (IEX) can be used to separate and quantify the conjugated species from the unreacted protein.[17][]
Conclusion
The terminal carboxylic acid on this compound is a critical functional group that provides a versatile handle for the covalent attachment of this heterobifunctional linker to a wide range of biomolecules. Through well-established EDC/NHS chemistry, researchers can achieve controlled and efficient conjugation to primary amines, enabling the synthesis of complex and highly functional bioconjugates. A thorough understanding of the activation mechanism and reaction parameters is paramount to leveraging the full potential of this compound in the development of advanced therapeutics and diagnostics.
References
- BroadPharm. (n.d.). This compound, 518044-41-2.
- PurePEG. (2025). How Heterobifunctional PEG Linkers Improve Targeted Delivery.
- BenchChem. (n.d.). An In-depth Technical Guide to the Applications of Heterobifunctional PEG Linkers.
- Biopharma PEG. (n.d.). Mal-PEG4-COOH, this compound, 518044-41-2.
- DC Chemicals. (n.d.). This compound|CAS 518044-41-2.
- ResearchGate. (n.d.). The available carboxylic acid groups are activated with EDC-NHS....
- CD Bioparticles. (n.d.). This compound.
- Kandhapodi, M., G. R. K. Naidu, and S. V. N. Pammi. (2013). Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery. PubMed, 21(2), 238-51.
- Fiedler, M., et al. (n.d.). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv.
- ResearchGate. (n.d.). Protein conjugates purification and characterization.
- BenchChem. (n.d.). Introduction: The Role of Heterobifunctional Linkers in Bioconjugation.
- BenchChem. (n.d.). A Head-to-Head Comparison of Tos-PEG4-Acid and Maleimide Linkers for Bioconjugation.
- Zhang, P., et al. (2015). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances, 5(76), 61743-61751.
- BroadPharm. (n.d.). m-PEG4-Acid, 67319-28-2.
- Conju-Probe. (n.d.). This compound.
- PurePEG. (2025). Top 5 Applications of PEGylated Linkers in Bioconjugation.
- CD Bioparticles. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
- Zhang, P., et al. (2011). Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. Langmuir, 27(18), 11496-11504.
- Saha, K., et al. (2012). Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. NIH Public Access, 35(1), 100-11.
- Creative Biogene. (n.d.). Carboxyl-Based Conjugation.
- BOC Sciences. (n.d.). PEGylated Protein Purification Techniques.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Bioconjugation: The Role of Heterobifunctional PEG Linkers in Research. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- Lumiprobe. (n.d.). Bioconjugation reagents.
- Veronese, F. M., and G. Pasut. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Bioengineering and Biotechnology, 7, 439.
- MedChemExpress. (n.d.). This compound | PROTAC Linker.
- WuXi Biologics. (2024). Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry.
- Novatia. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.
- Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
- BenchChem. (n.d.). Technical Support Center: Optimizing Acid-PEG4-S-PEG4-Acid to Protein Conjugation.
- ResearchGate. (2020). Protocol for maleimide-PEG coupling to a protein containing a single cysteine residue?.
- BenchChem. (n.d.). A Comparative Analysis of Mal-PEG4-OH and Other Crosslinkers for Bioconjugation.
- BenchChem. (n.d.). Application Notes & Protocols for Protein Conjugation using Dicarboxylic Acid PEG Linkers.
- Thermo Fisher Scientific. (n.d.). Instructions for the use of Mal-(PEG)n-NHS Ester.
- Staben, L. R., et al. (2016). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC - NIH, 26(10), 1587-98.
- BroadPharm. (2022). Protocol for PEG Acid Reagents.
Sources
- 1. This compound, 518044-41-2 | BroadPharm [broadpharm.com]
- 2. Mal-PEG4-COOH, this compound, 518044-41-2 - Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. purepeg.com [purepeg.com]
- 7. This compound|CAS 518044-41-2|DC Chemicals [dcchemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 13. Carboxyl-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 14. purepeg.com [purepeg.com]
- 15. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 16. broadpharm.com [broadpharm.com]
- 17. researchgate.net [researchgate.net]
- 19. frontiersin.org [frontiersin.org]
- 20. enovatia.com [enovatia.com]
Mal-PEG4-Acid: A Technical Guide to Precision Protein Modification
This guide provides an in-depth exploration of Mal-PEG4-Acid, a heterobifunctional crosslinker pivotal in the fields of bioconjugation, drug development, and proteomics. We will delve into its chemical architecture, reaction mechanisms, and practical applications, offering field-proven insights to empower researchers in achieving their protein modification goals.
Deconstructing this compound: A Molecule Designed for Purpose
This compound is a molecule meticulously designed with three key functional components: a maleimide group, a polyethylene glycol (PEG) linker, and a terminal carboxylic acid.[1] Each component serves a distinct and crucial role in the bioconjugation process.
-
The Maleimide Group: This functional group is the workhorse for protein modification, exhibiting high reactivity and selectivity towards thiol (sulfhydryl) groups, primarily found in cysteine residues of proteins.[] This specificity allows for site-directed modification, a critical aspect of creating homogenous and well-defined bioconjugates.[3]
-
The PEG4 Linker: The four-unit polyethylene glycol spacer is not merely a connector; it is a critical modulator of the physicochemical properties of the resulting conjugate.[3][4] The hydrophilic nature of the PEG chain enhances the water solubility of the modified protein, which is particularly beneficial when conjugating hydrophobic payloads.[4][5] Furthermore, PEGylation can shield the protein from enzymatic degradation and reduce its immunogenicity, leading to improved stability and longer circulation times in vivo.[4][6]
-
The Carboxylic Acid: The terminal carboxylic acid provides a secondary reactive site. This group can be activated to react with primary amines, such as those on lysine residues or other molecules, enabling the creation of more complex bioconjugates.[1] This dual functionality makes this compound a versatile tool for a wide range of applications.
Caption: Maleimide-thiol conjugation workflow.
A Step-by-Step Guide to Protein Modification
This section provides a generalized protocol for the conjugation of this compound to a protein containing accessible cysteine residues.
Materials:
-
Cysteine-containing protein
-
This compound
-
Reaction Buffer: Phosphate buffer (50-100 mM), pH 6.5-7.5, containing 1-5 mM EDTA
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or N-acetylcysteine
-
Anhydrous DMSO or DMF
-
Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes
Protocol:
-
Protein Preparation:
-
Ensure the protein is in an appropriate amine-free and thiol-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
If the target cysteine residues are involved in disulfide bonds, reduction is necessary. Treat the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature. [7]TCEP is preferred over DTT or BME as it does not need to be removed prior to the addition of the maleimide reagent. [7]
-
-
This compound Solution Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM. [7][8]Maleimide reagents are susceptible to hydrolysis in aqueous solutions, so fresh preparation is critical. [7]
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Purification of the Conjugate:
-
Remove excess this compound, quenching reagent, and byproducts using size-exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
-
Confirm the successful conjugation and assess the purity of the modified protein using techniques such as SDS-PAGE, mass spectrometry, and HPLC.
-
Critical Parameters and Troubleshooting
Successful protein modification with this compound hinges on careful control of several experimental parameters.
| Parameter | Recommended Range/Value | Rationale |
| pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability and minimizes side reactions with amines. [10][11] |
| Temperature | 4°C to Room Temperature | Lower temperatures can be used to slow down hydrolysis and other side reactions, especially for longer incubation times. |
| Reaction Time | 1 - 2 hours (RT) or Overnight (4°C) | Sufficient time for the reaction to proceed to completion. Optimization may be required. [8] |
| Molar Ratio (this compound:Protein) | 10:1 to 20:1 | A molar excess of the linker drives the reaction to completion. [7][8] |
| Solvent for this compound | Anhydrous DMSO or DMF | Prevents hydrolysis of the maleimide group before addition to the aqueous reaction mixture. [7] |
Troubleshooting Common Issues:
-
Low Conjugation Efficiency:
-
Inaccessible or Oxidized Thiols: Ensure complete reduction of disulfide bonds with TCEP. [7]The inclusion of EDTA in the buffer can help prevent metal-catalyzed oxidation of thiols. [7] * Hydrolyzed Maleimide: Prepare the this compound solution immediately before use. [7] * Incorrect pH: Verify the pH of the reaction buffer is within the optimal range of 6.5-7.5. [11]
-
-
Non-Specific Labeling:
-
High pH: If the pH is above 7.5, the reactivity of primary amines (lysine residues) with the maleimide group increases. [11]Ensure the pH is strictly controlled.
-
-
Instability of the Conjugate:
Applications in Research and Drug Development
The versatility of this compound has led to its widespread adoption in numerous applications.
-
Antibody-Drug Conjugates (ADCs): this compound is a key component in the construction of ADCs, which are a class of targeted therapeutics. [10]The maleimide group allows for the site-specific attachment of a potent cytotoxic drug to an antibody that targets a tumor-specific antigen. [][13]The PEG linker can improve the ADC's pharmacokinetic properties.
-
PEGylation of Proteins and Peptides: By conjugating this compound to a protein, researchers can enhance its therapeutic properties. PEGylation can increase a drug's half-life, improve its solubility, and reduce its immunogenicity. [3][6]
-
Development of Biosensors: The terminal carboxylic acid of this compound can be used to immobilize proteins onto surfaces for the development of biosensors. [14]The PEG linker provides a hydrophilic spacer that can reduce non-specific binding to the sensor surface, thereby improving the signal-to-noise ratio. [14]
-
Proteolysis Targeting Chimeras (PROTACs): this compound can be used as a linker in the synthesis of PROTACs. [15][16]These are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. [15][17]
Sources
- 1. This compound, 518044-41-2 | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. purepeg.com [purepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. updates.reinste.com [updates.reinste.com]
- 15. xcessbio.com [xcessbio.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide on Mal-PEG4-Acid in Targeted Drug Delivery
This guide provides a comprehensive technical overview of Maleimide-PEG4-Acid (Mal-PEG4-Acid), a heterobifunctional crosslinker pivotal in the field of targeted drug delivery. We will delve into the core chemical principles, strategic applications, and detailed methodologies essential for researchers, scientists, and drug development professionals. Our focus is to blend theoretical knowledge with practical, field-proven insights to empower the creation of stable and effective bioconjugates.
Introduction: The Molecular Architecture and Strategic Value of this compound
This compound is a precisely defined chemical entity featuring three key components: a maleimide group, a discrete four-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.[1][2] This strategic design offers a versatile platform for covalently linking a targeting moiety (e.g., an antibody) to a therapeutic payload (e.g., a small molecule drug).
-
The Maleimide Group: This functional group is highly selective for sulfhydryl (thiol) groups, typically found on cysteine residues of proteins and peptides.[3] The reaction proceeds via a Michael addition, forming a stable thioether bond.[4]
-
The PEG4 Spacer: The short, hydrophilic PEG chain enhances the water solubility of the crosslinker and the resulting conjugate.[5][6] This can improve the pharmacokinetic properties of the therapeutic agent, potentially increasing its circulation time and reducing immunogenicity.[7][8]
-
The Carboxylic Acid: The terminal carboxyl group provides a reactive handle for conjugation to primary amines (e.g., lysine residues on a protein or amine-containing drugs) through the formation of a stable amide bond, typically facilitated by carbodiimide chemistry (e.g., using EDC and NHS).[1][9]
The defined length of the PEG4 linker is a significant advantage over traditional polydisperse PEG reagents, as it ensures the production of a homogeneous conjugate with a precise molecular weight, which is a critical factor for regulatory approval of therapeutic agents.[10]
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C15H23NO8 | [2] |
| Molecular Weight | 345.35 g/mol | [11] |
| CAS Number | 518044-41-2 | [1][2] |
| Solubility | Water, DMSO, DCM | [1][12] |
The Cornerstone of Bioconjugation: The Thiol-Maleimide Reaction
The reaction between a maleimide and a thiol is a cornerstone of bioconjugation due to its high efficiency and selectivity under mild, physiological conditions.[3][13]
Mechanism of Action: A Michael Addition
The core of the thiol-maleimide reaction is a Michael addition, where the nucleophilic thiol group attacks one of the carbon atoms in the electron-deficient carbon-carbon double bond of the maleimide ring.[3] This forms a stable covalent thioether bond, specifically a thiosuccinimide linkage.[3][4]
Caption: Fates of the thiosuccinimide adduct.
The rate of this stabilizing hydrolysis can be influenced by the chemical environment and the structure of the maleimide. [14][15]Some drug development strategies even involve intentionally hydrolyzing the succinimide ring post-conjugation to ensure in vivo stability. [16]
Experimental Protocols: A Step-by-Step Guide to Conjugation
The following protocols provide a general framework for using this compound in a two-step conjugation process: first activating the carboxylic acid and reacting it with an amine-containing molecule, and then reacting the maleimide with a thiol-containing molecule.
Protocol 1: Activation of this compound and Conjugation to a Primary Amine
This protocol describes the activation of the carboxylic acid of this compound using EDC and NHS to form an NHS ester, which then reacts with a primary amine.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 5.0-6.0)
-
Amine-containing molecule (e.g., a small molecule drug)
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Preparation of Reagents: Dissolve this compound in anhydrous DMSO or DMF to create a stock solution. Prepare fresh solutions of EDC and NHS in the Activation Buffer.
-
Activation of this compound: In a microfuge tube, combine this compound, EDC, and NHS in the Activation Buffer. A recommended starting molar ratio is 1:1.5:1.2 (this compound:EDC:NHS). [17]3. Incubate at room temperature for 15 minutes to form the NHS-activated ester. [17]4. Conjugation Reaction: Add the freshly activated Mal-PEG4-NHS ester solution to the amine-containing molecule dissolved in a suitable buffer (e.g., PBS, pH 7.2-8.0).
-
Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight. [17]6. Quenching: Add Quenching Buffer to stop the reaction by consuming any unreacted NHS ester.
Protocol 2: Conjugation of Maleimide-PEG4-Molecule to a Thiol
This protocol details the site-specific conjugation of the maleimide-functionalized molecule to a free thiol group on a protein or peptide.
Materials:
-
Maleimide-activated molecule from Protocol 1
-
Thiol-containing protein or peptide
-
Conjugation Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 6.5-7.5) [18]* Reducing agent (e.g., DTT or TCEP) if disulfide bonds need to be reduced. [19]* Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Protein Preparation: Ensure the protein is in the Conjugation Buffer. If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat it with a reducing agent like DTT or TCEP. The reducing agent must be removed before adding the maleimide-reagent, for example, by using a desalting column. [19][20]2. Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide-activated molecule to the protein solution with gentle stirring. [19][21]3. Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C. [19]4. Purification: Purify the final conjugate from unreacted reagents using size-exclusion chromatography, dialysis, or other appropriate chromatographic techniques. [19]
Caption: Two-step conjugation workflow with this compound.
Purification and Characterization of the Final Conjugate
Thorough purification and characterization are essential to ensure the homogeneity, purity, and efficacy of the final bioconjugate.
Purification Strategies
The choice of purification method depends on the properties of the conjugate and the unreacted components. [22]
| Purification Method | Principle of Separation | Key Applications |
|---|---|---|
| Size Exclusion Chromatography (SEC) | Hydrodynamic radius (size) | Removal of unreacted PEG linkers and small molecule drugs. [22] |
| Ion Exchange Chromatography (IEX) | Net surface charge | Separation of species with different degrees of PEGylation and positional isomers. [22] |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Often used as a polishing step, complementary to IEX. [22] |
| Reversed-Phase HPLC (RP-HPLC) | Polarity (hydrophobicity) | Analytical characterization and purification of smaller conjugates. [22] |
| Tangential Flow Filtration (TFF) / Ultrafiltration | Molecular weight cutoff | Buffer exchange and removal of unreacted small molecules. [22]|
Characterization Techniques
A combination of analytical techniques should be employed to confirm the identity and purity of the conjugate.
-
SDS-PAGE: To visualize the increase in molecular weight after conjugation.
-
UV-Vis Spectroscopy: To determine the degree of labeling (DOL) if the payload has a distinct chromophore.
-
Mass Spectrometry (MS): To confirm the precise molecular weight of the conjugate and verify the covalent attachment of the linker and payload. [10]* HPLC (SEC, IEX, RP-HPLC): To assess purity, aggregation, and charge heterogeneity. [18][23]
Conclusion: The Strategic Advantage of this compound
This compound stands out as a highly valuable tool in the design of targeted drug delivery systems. Its well-defined structure, coupled with the high selectivity of maleimide chemistry, allows for the precise and reproducible synthesis of homogeneous bioconjugates. By understanding the underlying chemistry, including the nuances of thiosuccinimide bond stability, and by implementing robust experimental, purification, and characterization protocols, researchers can effectively leverage this compound to develop next-generation therapeutics with enhanced efficacy and safety profiles.
References
- Benchchem. (n.d.). In Vivo Stability of Maleimide-Based Bioconjugates: A Comparative Guide.
- Fontaine, S. D., Reid, R., Robinson, L., Ashley, G. W., & Santi, D. V. (2015). Long-Term Stabilization of Maleimide–Thiol Conjugates.
- (2024, September 24). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide.
- Rainey, M. A., & Raines, R. T. (2008).
- Bachem. (2022, February 9). The Thiol-Maleimide Reaction: A Guide.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Maleimide Hydrolysis in Bioconjugation.
- Richards, D. A., Fletcher, S., & Smith, M. E. B. (2021).
- Benchchem. (n.d.). In Vivo Stability of Thiol-Maleimide Linkages: A Comparative Guide.
- Creative Biolabs. (n.d.). What are PEG Linkers?.
- Creative PEGWorks. (n.d.). PEG Linkers: Structure, Applications & Contributions.
- BOC Sciences. (n.d.). PEG Linkers in Antibody-Drug Conjugates.
- Vector Labs. (n.d.). Maleimide Reaction Chemistry.
- AxisPharm. (2023, February 9). Application of PEG Linker.
- Benchchem. (n.d.). An In-Depth Technical Guide to the Maleimide-Thiol Conjugation Reaction.
- PurePEG. (2025, October 16). The Use of PEG Linkers in Controlled Drug Release | Mechanism & Benefits.
- H1 Connect. (2015, January 21). Long-term stabilization of maleimide-thiol conjugates.
- BroadPharm. (n.d.). This compound, 518044-41-2.
- PubChem. (n.d.). This compound.
- Benchchem. (n.d.). An In-depth Technical Guide on the Mechanism of Action of m-PEG4-Sulfonic Acid as a Linker.
- Semantic Scholar. (n.d.). Long-term stabilization of maleimide-thiol conjugates.
- UCL Discovery. (n.d.). minireview: addressing the retro-michael instability of maleimide bioconjugates.
- Creative Biolabs. (n.d.). Characterization of Ring-Opening Reaction of Succinimide Linker in ADCs Based on Imaging Capillary Isoelectric Focusing (iCIEF).
- ACS Publications. (n.d.). Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability, Exposure, and Efficacy | Bioconjugate Chemistry.
- ResearchGate. (2025, August 5). Catalysis of imido group hydrolysis in a maleimide conjugate.
- ACS Publications. (n.d.). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs | Bioconjugate Chemistry.
- Benchchem. (n.d.). The Cornerstone of Bioconjugation: A Technical Guide to Maleimide Chemistry.
- CD Bioparticles. (n.d.). This compound.
- RSC Publishing. (n.d.). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates.
- BOC Sciences. (n.d.). PEGylated Protein Purification Techniques.
- (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.
- ResearchGate. (n.d.). Protein conjugates purification and characterization | Request PDF.
- Biopharma PEG. (n.d.). Mal-PEG4-COOH, this compound, 518044-41-2.
- Springer Nature Experiments. (n.d.). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv.
- Benchchem. (n.d.). Technical Support Center: Purification Strategies for PEGylated Conjugates.
- MedchemExpress.com. (n.d.). This compound | PROTAC Linker.
- Benchchem. (n.d.). Technical Support Center: Optimizing Acid-PEG4-S-PEG4-Acid to Protein Conjugation.
- Benchchem. (n.d.). A Step-by-Step Guide to Bioconjugation with PEG Reagents: Application Notes and Protocols.
- (2020, July 29). Protocol for maleimide-PEG coupling to a protein containing a single cysteine residue?.
- Xcess Biosciences. (n.d.). This compound.
- Benchchem. (n.d.). impact of reducing agents on Mal-PEG4-OH conjugation.
Sources
- 1. This compound, 518044-41-2 | BroadPharm [broadpharm.com]
- 2. This compound | C15H23NO8 | CID 21881063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 6. Application of PEG Linker | AxisPharm [axispharm.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. purepeg.com [purepeg.com]
- 9. This compound - CD Bioparticles [cd-bioparticles.net]
- 10. enovatia.com [enovatia.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. xcessbio.com [xcessbio.com]
- 13. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Characterization of Ring-Opening Reaction of Succinimide Linker in ADCs Based on Imaging Capillary Isoelectric Focusing (iCIEF) - Creative Biolabs [creative-biolabs.com]
An In-depth Technical Guide to Surface Functionalization of Nanoparticles with Mal-PEG4-Acid
Introduction: The Critical Role of Surface Functionalization in Nanoparticle Systems
In the landscape of advanced drug delivery and diagnostics, nanoparticles (NPs) serve as versatile platforms. However, their efficacy is intrinsically linked to their surface chemistry. Raw, unmodified nanoparticles often suffer from poor colloidal stability, rapid clearance by the immune system, and a lack of target specificity. Surface functionalization with polyethylene glycol (PEG), a process known as PEGylation, is a gold-standard strategy to overcome these limitations.[1][2]
This guide focuses on a particularly powerful tool in the PEGylation arsenal: Mal-PEG4-Acid . This heterobifunctional linker is engineered to provide a precise and controlled method for covalently attaching nanoparticles to a wide array of biomolecules.[3][4][5] The strategic advantage of this compound lies in its two distinct reactive termini: a maleimide group and a carboxylic acid group, separated by a hydrophilic 4-unit PEG spacer.[6][7][8]
The maleimide group offers highly selective and efficient conjugation to thiol (-SH) groups, commonly found in cysteine residues of proteins and peptides.[9][10][11] Concurrently, the carboxylic acid can be activated to react with primary amines (-NH2), such as those on lysine residues or amine-modified surfaces.[12][13] This dual-reactivity allows for a sequential and controlled conjugation process, which is paramount in the design of sophisticated nanoparticle-based therapeutics and diagnostics.[3]
The PEG4 spacer itself is not merely a passive linker. It imparts crucial properties to the nanoparticle conjugate, including:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain improves the solubility of nanoparticles in aqueous biological media.[1][3]
-
Reduced Immunogenicity: The PEG layer can shield the nanoparticle from recognition by the immune system, prolonging its circulation time.[1][3]
-
Improved Biocompatibility: PEG is well-established as a biocompatible polymer, minimizing toxicity.[4]
This guide will provide a deep dive into the core chemistry of this compound, detailed experimental protocols for its application in nanoparticle functionalization, and the essential characterization techniques to validate the success of the conjugation process.
Core Chemistry of this compound: A Tale of Two Reactive Ends
This compound is a heterobifunctional linker featuring a maleimide group at one terminus and a carboxylic acid at the other, connected by a tetra-ethylene glycol spacer.[6][7][14] This unique structure allows for a two-step, orthogonal conjugation strategy.
The Maleimide-Thiol Reaction: A "Click Chemistry" Approach
The reaction between a maleimide and a thiol is a cornerstone of bioconjugation, often categorized as a "click chemistry" reaction due to its high efficiency, selectivity, and mild reaction conditions.[9] The underlying mechanism is a Michael addition, where the thiol group acts as a nucleophile and attacks the electron-deficient double bond of the maleimide ring.[10][11] This forms a stable, covalent thioether bond.[11]
This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[10][11] At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring specific conjugation to cysteine residues in proteins or other thiol-containing molecules.[10][11]
The Carboxylic Acid-Amine Reaction: Forming a Stable Amide Bond
The terminal carboxylic acid of this compound can be activated to react with primary amines, forming a robust amide bond. This is typically achieved through the use of carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).[12][13]
The process involves two key steps:
-
Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Amine Coupling: This intermediate can then react with a primary amine to form an amide bond. However, the O-acylisourea intermediate is prone to hydrolysis in aqueous solutions. The addition of NHS stabilizes the activated acid by converting it into a more stable NHS ester.[13][15] This NHS ester is then significantly more reactive towards primary amines, leading to a more efficient and higher-yield conjugation.[12] This reaction is typically carried out at a pH between 7.2 and 9.0.[12][13]
Experimental Protocols for Nanoparticle Functionalization
The following protocols provide a framework for the surface functionalization of nanoparticles using this compound. It is crucial to note that these are starting points, and optimization will likely be required based on the specific nanoparticle system and biomolecule of interest.
Protocol 1: Two-Step Conjugation of a Thiol-Containing Biomolecule to an Amine-Functionalized Nanoparticle
This protocol is ideal for attaching a protein or peptide (via a cysteine residue) to a nanoparticle surface that presents primary amine groups.
Workflow Diagram:
Caption: Two-step conjugation workflow.
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: MES buffer (pH 6.0)
-
Coupling Buffer: PBS (pH 7.2-7.5)
-
Quenching Buffer: Tris buffer or hydroxylamine
-
Thiol-containing biomolecule (e.g., protein with cysteine residues)
-
Purification system (e.g., centrifugation, size exclusion chromatography)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in the Activation Buffer.
-
Add a molar excess of EDC and NHS.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.[18]
-
-
Conjugation to Amine-Functionalized Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in the Coupling Buffer.
-
Add the activated Mal-PEG4-NHS ester solution to the nanoparticle suspension.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[18]
-
Quench the reaction by adding the Quenching Buffer to deactivate any unreacted NHS esters.[18]
-
Purify the Mal-PEG4-functionalized nanoparticles via centrifugation or size exclusion chromatography to remove excess reagents.[18]
-
-
Conjugation to Thiol-Containing Biomolecule:
-
If the biomolecule contains disulfide bonds, pre-treat it with a reducing agent like TCEP to expose the free thiol groups.[16][17]
-
Dissolve the thiol-containing biomolecule in a degassed Coupling Buffer (pH 6.5-7.5).[16][17]
-
Add the Mal-PEG4-functionalized nanoparticles to the biomolecule solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.[16][17]
-
Purify the final bioconjugated nanoparticles to remove the unreacted biomolecule.
-
Protocol 2: Two-Step Conjugation of an Amine-Containing Biomolecule to a Thiol-Functionalized Nanoparticle
This protocol is suitable for attaching a biomolecule via its primary amines to a nanoparticle surface that has been functionalized with thiol groups.
Workflow Diagram:
Caption: Alternative two-step conjugation workflow.
Materials:
-
Thiol-functionalized nanoparticles
-
This compound
-
Conjugation Buffer: PBS (pH 6.5-7.5)
-
EDC and NHS
-
Activation Buffer: MES buffer (pH 6.0)
-
Amine-containing biomolecule
-
Coupling Buffer: PBS (pH 7.2-8.0)
-
Quenching and purification reagents as in Protocol 1
Procedure:
-
Conjugation of this compound to Thiol-Functionalized Nanoparticles:
-
Disperse the thiol-functionalized nanoparticles in a degassed Conjugation Buffer.
-
Add this compound to the nanoparticle suspension.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere.
-
Purify the resulting Acid-PEG4-functionalized nanoparticles.
-
-
Activation of the Terminal Carboxylic Acid:
-
Resuspend the purified Acid-PEG4-nanoparticles in the Activation Buffer.
-
Add EDC and NHS and incubate for 15-30 minutes at room temperature.[18]
-
-
Conjugation to Amine-Containing Biomolecule:
-
Add the amine-containing biomolecule dissolved in the Coupling Buffer to the activated nanoparticle suspension.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.[18]
-
Quench the reaction and purify the final bioconjugate as described in Protocol 1.
-
Characterization of Functionalized Nanoparticles
A multi-technique approach is essential for the comprehensive characterization of functionalized nanoparticles.[19]
| Technique | Parameter Measured | Indication of Successful Functionalization |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | An increase in hydrodynamic diameter post-functionalization suggests the addition of the PEG linker and biomolecule.[19] |
| Zeta Potential | Surface Charge | A shift in zeta potential indicates a change in the surface chemistry of the nanoparticle.[19][20] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of Functional Groups | Appearance of characteristic peaks for amide bonds (around 1650 cm⁻¹) and C-O-C ether stretches of PEG (around 1100 cm⁻¹) confirms the presence of the linker and successful conjugation.[19][21][22] |
| X-ray Photoelectron Spectroscopy (XPS) | Surface Elemental Composition | Detection of nitrogen (from amide and maleimide groups) and an increase in the carbon and oxygen signals relative to the core nanoparticle material provides evidence of surface modification.[21][23] |
| Transmission Electron Microscopy (TEM) | Size and Morphology | While not directly confirming functionalization, TEM can verify that the nanoparticle core remains intact and non-aggregated after the conjugation process.[21][24] |
| Thermogravimetric Analysis (TGA) | Quantification of Surface Coating | Measures the weight loss upon heating, which can be used to quantify the amount of organic material (PEG and biomolecule) on the nanoparticle surface.[19] |
Conclusion: A Versatile Tool for Advanced Nanoparticle Design
This compound stands out as a powerful and versatile heterobifunctional linker for the surface functionalization of nanoparticles. Its orthogonal reactive ends enable controlled, sequential conjugation, which is critical for the rational design of complex nanomedicines and diagnostic agents. By leveraging the specific chemistries of the maleimide and carboxylic acid groups, researchers can create highly defined bioconjugates with enhanced stability, biocompatibility, and functionality. The successful implementation of the protocols and characterization techniques outlined in this guide will empower scientists and drug development professionals to harness the full potential of this compound in their research and development endeavors.
References
- PurePEG. (2025, July 1). How Heterobifunctional PEG Linkers Improve Targeted Delivery. PurePEG.
- Bachem. (2022, February 9). The Thiol-Maleimide Reaction: A Guide. Bachem.
- Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. (2024, September 24).
- Lumiprobe.
- Benchchem.
- Understanding Amine Coupling: The Role of NHS Esters in Bioconjug
- Protocol: Maleimide labeling of proteins and other thiol
- What are the surface characterization techniques for functionalized nanoparticles?. (2018, September 17).
- Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - US.
- BroadPharm. This compound, 518044-41-2. BroadPharm.
- CD Bioparticles. This compound. CD Bioparticles.
- National Center for Biotechnology Information. This compound (CID 21881063). PubChem.
- Functionalized Nanoparticles for Characterization Through TEM Images: Comparison Between Two Innovative Techniques. (2021, June 8). IEEE Journals & Magazine.
- New England Biolabs. Reaction Conditions for Chemical Coupling (S9237). NEB.
- Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.
- National Institutes of Health.
- Benchchem. A Researcher's Guide to Characterizing Nanoparticles Functionalized with Thiol-PEG5-amine. Benchchem.
- Benchchem. An In-depth Technical Guide to the Applications of Heterobifunctional PEG Linkers. Benchchem.
- Biopharma PEG. Mal-PEG4-COOH, this compound, 518044-41-2. Biopharma PEG.
- Benchchem. introduction to NHS ester amine coupling chemistry. Benchchem.
- Royal Society of Chemistry. (2023, March 17).
- Xcess Biosciences. This compound. Xcess Biosciences.
- Conju-Probe. This compound. Conju-Probe.
- MedchemExpress.com. This compound | PROTAC Linker. MedchemExpress.com.
- Advanced ChemTech. This compound. Advanced ChemTech.
- JenKem Technology. (2025, December 10). heterobifunctional pegs. JenKem Technology.
- PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjug
- AxisPharm. (2024, September 24).
- National Center for Biotechnology Information. Facile Synthesis of PEGylated Gold Nanoparticles for Enhanced Colorimetric Detection of Histamine. PMC - PubMed Central.
- MDPI.
- Benchchem.
- SciSpace. 'Living' PEGylation on gold nanoparticles to optimize cancer cell uptake by controlling targeting ligand and charge dens. SciSpace.
- BroadPharm. PEG Acid Protocol Instructions for the use of PEG Acid. BroadPharm.
- National Institutes of Health.
- Benchchem. Application Notes and Protocols for Surface Functionalization of Nanoparticles with PEG Linkers. Benchchem.
- ResearchGate. (2025, August 7). (PDF) Living' PEGylation on gold nanoparticles to optimize cancer cell uptake by controlling targeting ligand and charge densities.
- National Institutes of Health. Dispersion and functionalization of nanoparticles synthesized by gas aggregation source: Opening new routes towards the fabrication of nanoparticles for bio-medicine. PMC.
- Semantic Scholar. Dispersion and Functionalization of Nanoparticles Synthesized by Gas Aggregation Source: Opening New Routes Toward the Fabrication of Nanoparticles for Biomedicine. Semantic Scholar.
Sources
- 1. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 2. Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application: Functionalization Mechanisms and Importance in Application | MDPI [mdpi.com]
- 3. purepeg.com [purepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. One moment, please... [jenkemusa.com]
- 6. This compound, 518044-41-2 | BroadPharm [broadpharm.com]
- 7. This compound - CD Bioparticles [cd-bioparticles.net]
- 8. Mal-PEG4-COOH, this compound, 518044-41-2 - Biopharma PEG [biochempeg.com]
- 9. bachem.com [bachem.com]
- 10. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. This compound | C15H23NO8 | CID 21881063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Dispersion and functionalization of nanoparticles synthesized by gas aggregation source: Opening new routes towards the fabrication of nanoparticles for bio-medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Facile Synthesis of PEGylated Gold Nanoparticles for Enhanced Colorimetric Detection of Histamine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Analytical Methods for Characterization of Nanomaterial Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Functionalized Nanoparticles for Characterization Through TEM Images: Comparison Between Two Innovative Techniques | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
Methodological & Application
Introduction: The Architectural Logic of ADCs and the Role of Mal-PEG4-Acid
An Application Guide to the Step-by-Step Synthesis of Antibody-Drug Conjugates Using Mal-PEG4-Acid
As a Senior Application Scientist, this guide provides an in-depth, technically-grounded framework for the synthesis of antibody-drug conjugates (ADCs) utilizing the heterobifunctional this compound linker. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, strategic considerations, and critical parameters that govern the successful construction of a stable and effective ADC. The protocols herein are designed to be self-validating, supported by authoritative citations to ensure scientific integrity.
Antibody-drug conjugates represent a cornerstone of targeted therapy, particularly in oncology. They are tripartite molecules comprising a highly specific monoclonal antibody (mAb), a potent cytotoxic payload, and a chemical linker that joins them.[1] The linker is not merely a passive connector; it is a critical determinant of the ADC's therapeutic index, influencing its stability in circulation, pharmacokinetic profile, and the efficiency of payload release within the target cell.[2]
The this compound linker is a strategic choice for ADC development, offering a modular approach to synthesis. Its architecture includes three key functional domains:
-
A Maleimide Group: This moiety provides a reactive site for conjugation to sulfhydryl (thiol) groups. In ADC synthesis, these thiols are typically generated by the controlled reduction of the antibody's interchain disulfide bonds.[3]
-
A Carboxylic Acid Group: This terminal acid serves as a handle for the covalent attachment of the cytotoxic payload, typically through a stable amide bond.[4]
-
A Tetra-Polyethylene Glycol (PEG4) Spacer: This hydrophilic spacer is crucial for improving the physicochemical properties of the ADC.[5][6] Many potent cytotoxic payloads are highly hydrophobic, and their conjugation to an antibody can induce aggregation, leading to poor stability, rapid clearance, and potential immunogenicity. The PEG4 moiety acts as a hydrophilic shield, enhancing the solubility of the conjugate, improving its pharmacokinetic profile, and potentially increasing tumor penetration.[7][8]
This guide will detail a two-part synthesis strategy: first, the creation of a drug-linker intermediate by coupling the payload to the linker's carboxylic acid, and second, the conjugation of this intermediate to a partially reduced antibody via the maleimide group.
The Overall Synthesis Workflow
The construction of an ADC using this compound is a sequential process that requires careful control over each step to ensure a homogenous and effective final product. The general workflow involves preparing the two primary components—the drug-linker and the reduced antibody—before their final conjugation.
Caption: A generalized workflow for the two-stage synthesis of an ADC using a this compound linker.
Part 1: Synthesis of the Drug-Linker Intermediate
The first stage involves creating the activated payload by forming a stable amide bond between the carboxylic acid of the this compound linker and a primary or secondary amine on the cytotoxic drug. This is most commonly achieved using carbodiimide chemistry.[9]
Causality Behind Experimental Choices:
-
Activators (EDC/NHS): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. However, this intermediate is prone to hydrolysis. The addition of N-hydroxysuccinimide (NHS) traps this intermediate, converting it to a more stable NHS ester that is less susceptible to hydrolysis and reacts efficiently with primary amines to form the desired amide bond.[10]
-
Solvent: Anhydrous aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are required because EDC is moisture-sensitive and the NHS ester can hydrolyze in the presence of water.[11]
Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Drug
| Parameter | Recommended Condition | Rationale |
| Activation Reagents | EDC and NHS | Creates a stable, amine-reactive NHS ester, improving coupling efficiency.[9] |
| Molar Ratio (Linker:EDC:NHS) | 1 : 1.5 : 1.5 | A slight excess of coupling reagents drives the activation reaction to completion. |
| Molar Ratio (Activated Linker:Drug) | 3-5 fold excess of linker | Ensures complete consumption of the valuable cytotoxic drug. |
| Activation pH | 6.0 | Optimal pH for EDC/NHS activation reaction. |
| Conjugation pH | 7.5 - 8.5 | Facilitates deprotonation of the primary amine on the drug for nucleophilic attack. |
| Solvent | Anhydrous DMF or DMSO | Prevents premature hydrolysis of reagents and intermediates. |
| Temperature | Room Temperature (20-25°C) | Balances reaction rate with reagent stability. |
Materials:
-
Amine-containing cytotoxic payload
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Conjugation Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.5)
-
Purification System (e.g., Reversed-Phase HPLC)
Procedure:
-
Reagent Preparation: Equilibrate all reagents to room temperature. Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO immediately before use.
-
Linker Activation:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add EDC solution (1.5 molar equivalents) and NHS solution (1.5 molar equivalents) to the linker solution.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.
-
-
Drug Conjugation:
-
Dissolve the amine-containing cytotoxic drug in a minimal amount of anhydrous DMSO.
-
Add the drug solution to the activated linker solution. A 3- to 5-fold molar excess of the activated linker over the drug is recommended.
-
Adjust the pH to ~8.0 if necessary using a suitable non-amine base (e.g., Diisopropylethylamine).
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Monitor the reaction progress using LC-MS.
-
Once complete, purify the drug-linker intermediate from excess unreacted linker and reagents using reversed-phase HPLC.
-
Lyophilize the purified fractions to obtain the final Drug-Mal-PEG4 intermediate. Confirm identity and purity via MS and NMR.
-
Part 2: Antibody Preparation via Partial Reduction
To expose the reactive thiol groups required for maleimide conjugation, the interchain disulfide bonds within the antibody's hinge region must be selectively reduced. The extent of this reduction directly controls the number of available conjugation sites and thus the final drug-to-antibody ratio (DAR).[16]
Causality Behind Experimental Choices:
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT) are commonly used. TCEP is often preferred as it is odorless, more stable, and selectively reduces disulfides without the need for an inert atmosphere.[][18] The amount of reducing agent is critical; a molar excess is required, but the precise ratio must be optimized to achieve the desired number of free thiols (typically aiming for DAR 4 or 8).[16][19]
-
Buffer Exchange: After reduction, the excess reducing agent must be completely removed. If left in solution, its free thiol groups would react with the maleimide-linker, preventing conjugation to the antibody. Size-exclusion chromatography (e.g., desalting columns) is an effective method for this separation.[19]
Protocol 2: Controlled Reduction of Antibody Disulfide Bonds
Materials:
-
Monoclonal Antibody (1-10 mg/mL)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Degassed Conjugation Buffer (e.g., Phosphate-buffered saline (PBS) with 2 mM EDTA, pH 7.0-7.5)[18]
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in degassed conjugation buffer. The inclusion of a chelating agent like EDTA is crucial to prevent re-oxidation of thiols catalyzed by trace metal ions.[18]
-
Reduction:
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the conjugation buffer.
-
Add a calculated molar excess of TCEP to the antibody solution. A starting point is a 10-fold molar excess of TCEP to antibody.[][20] This ratio must be optimized to achieve the desired DAR.
-
Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal, and incubate for 30-90 minutes at 37°C.[19] The precise time and temperature can be varied to control the extent of reduction.[16]
-
-
Removal of Reducing Agent:
-
Immediately following incubation, purify the reduced antibody by passing it through a desalting column pre-equilibrated with degassed conjugation buffer.
-
Collect the protein fraction, which now contains the antibody with free, reactive thiol groups. The reduced antibody should be used immediately in the next step to prevent re-oxidation.
-
Part 3: Thiol-Maleimide Conjugation
This is the final coupling step where the maleimide group of the drug-linker intermediate reacts with the newly generated free thiols on the antibody via a Michael addition reaction to form a stable thioether bond.[20][]
Causality Behind Experimental Choices:
-
pH Control: The thiol-maleimide reaction is highly pH-dependent. A pH range of 6.5-7.5 is optimal, as it favors the reactive thiolate anion while minimizing the competing side reactions of maleimide hydrolysis and reaction with amines, which become significant at higher pH.[] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[20]
-
Quenching: After the desired reaction time, unreacted maleimide groups on the ADC can be capped by adding a small-molecule thiol like L-cysteine. This prevents potential cross-reactivity with other molecules during storage or in vivo.[]
Caption: The chemoselective reaction between an antibody thiol and a drug-linker maleimide.
Protocol 3: Conjugation of Drug-Linker to Reduced Antibody
Materials:
-
Reduced Antibody solution (from Part 2)
-
Drug-Mal-PEG4 intermediate (from Part 1)
-
Anhydrous DMSO
-
Quenching Solution (e.g., 10 mM L-cysteine in conjugation buffer)
Procedure:
-
Prepare Drug-Linker: Dissolve the Drug-Mal-PEG4 intermediate in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Conjugation Reaction:
-
To the chilled, freshly prepared reduced antibody solution, add a slight molar excess of the Drug-Mal-PEG4 solution (e.g., 5-10 equivalents per antibody). The final concentration of organic co-solvent (DMSO) should ideally be kept below 10% (v/v) to maintain antibody stability.[19]
-
Mix gently and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[20] If the payload is light-sensitive, protect the reaction from light.
-
-
Quenching (Optional but Recommended):
-
Add a 2-fold molar excess of quenching solution (relative to the starting amount of drug-linker) to the reaction mixture.
-
Incubate for an additional 15-20 minutes to cap any unreacted maleimide groups.[]
-
Part 4: ADC Purification and Characterization
After conjugation, the crude reaction mixture contains the desired ADC, as well as unconjugated antibody, excess drug-linker, and aggregated species. Purification is essential to obtain a homogenous product, and thorough characterization is required to confirm its critical quality attributes (CQAs).[22]
Purification
-
Size-Exclusion Chromatography (SEC): This is the most common method for purifying the final ADC. It effectively separates the high-molecular-weight ADC from smaller molecules like the excess drug-linker and quenching agent.[] It also allows for the removal of high-molecular-weight aggregates.
Characterization
Robust analytical techniques are indispensable for ensuring the quality, safety, and efficacy of the final ADC product.[][24]
| Technique | Principle | Purpose in ADC Analysis |
| UV/Vis Spectroscopy | Measures absorbance at different wavelengths. | A simple method to estimate the average DAR by measuring absorbance at 280 nm (for the antibody) and a wavelength specific to the drug, provided their spectra are distinct.[25] |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on hydrophobicity under non-denaturing conditions. | The gold standard for DAR determination. Each conjugated drug-linker adds hydrophobicity, allowing separation of species with different DARs (DAR0, DAR2, DAR4, etc.) and calculation of the average DAR.[25][26] |
| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on hydrophobicity under denaturing conditions. | Often used after reducing the ADC into its light and heavy chains to determine drug load distribution between the chains. It serves as an orthogonal method to HIC for DAR confirmation.[27] |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on hydrodynamic radius. | Used to quantify the purity of the monomeric ADC and measure the percentage of high-molecular-weight aggregates.[] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of intact or fragmented molecules. | Provides an accurate mass of the intact ADC or its subunits, confirming successful conjugation and allowing for precise DAR calculation.[28] |
The Challenge of Maleimide Instability: Retro-Michael Reaction vs. Hydrolysis
A critical consideration for maleimide-based ADCs is the potential instability of the thioether bond in vivo. The Michael addition reaction is reversible, and the conjugate can undergo a "retro-Michael" reaction, leading to premature release of the payload. This deconjugated drug-linker can then bind to other circulating thiols, such as albumin, causing off-target toxicity and reducing efficacy.[29][30]
However, a competing reaction, hydrolysis of the succinimide ring, can occur. This process opens the ring to form a stable succinamic acid derivative that is resistant to the retro-Michael reaction, effectively "locking" the payload onto the antibody.[][32] The local microenvironment on the antibody surface can influence the rate of this desirable hydrolysis.[29]
Caption: Competing pathways of retro-Michael reaction and stabilizing hydrolysis for maleimide-based ADCs.
Conclusion
The synthesis of antibody-drug conjugates using the this compound linker is a robust and versatile method that allows for the creation of targeted therapeutics with improved physicochemical properties. Success hinges on a deep understanding of the underlying chemistry and meticulous control over key experimental parameters at each stage: drug-linker synthesis, antibody reduction, and final conjugation. By following validated protocols and employing a comprehensive suite of analytical characterization techniques, researchers can confidently produce high-quality ADCs with a defined drug-to-antibody ratio, ready for preclinical and clinical evaluation.
References
-
D'Souza, C. et al. (2021). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Available at: [Link]
-
Wagh, A. et al. (2014). Analytical methods for physicochemical characterization of antibody drug conjugates. Available at: [Link]
-
Li, Y. et al. (2025). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Available at: [Link]
-
Pharma Focus America. (2024). Analytical Techniques for Antibody-Drug Conjugates. Available at: [Link]
-
Lu, J. et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Available at: [Link]
-
Staben, L. R. et al. (2016). Current ADC Linker Chemistry. Available at: [Link]
-
Christie, R. J. et al. (2018). Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists. Available at: [Link]
-
Manjappa, M. et al. (2019). Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates. Available at: [Link]
-
Creative Biolabs. (2019). New Structural Insights Solve Instability Issues of Maleimide Linkers in ADCs. Available at: [Link]
-
Zhang, C. et al. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Available at: [Link]
-
SigutLabs. (2025). Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. Available at: [Link]
-
van de Watering, R. et al. (2020). A Platform for the Generation of Site-Specific Antibody–Drug Conjugates That Allows for Selective Reduction of Engineered Cysteines. Available at: [Link]
-
Seagen. (2025). Mitigating ADC Toxicities With Linker-Payload Design.... Available at: [Link]
- Quanta BioDesign. (2021). Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs.
-
Baud, M. G. J. et al. (2016). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Available at: [Link]
-
Royal Society of Chemistry. (2024). Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates. Available at: [Link]
Sources
- 1. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound, 518044-41-2 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. books.rsc.org [books.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. advancedchemtech.com [advancedchemtech.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. broadpharm.com [broadpharm.com]
- 20. benchchem.com [benchchem.com]
- 22. adcreview.com [adcreview.com]
- 24. pharmafocusamerica.com [pharmafocusamerica.com]
- 25. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 28. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices | MDPI [mdpi.com]
- 29. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 32. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
using EDC/NHS chemistry to activate Mal-PEG4-Acid
An Application Guide to the Activation and Bioconjugation of Mal-PEG4-Acid using EDC/NHS Chemistry
Introduction: Engineering Molecular Bridges
In the landscape of advanced biotherapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is not merely a passive spacer but an active component critical to the conjugate's success. Heterobifunctional linkers, possessing two distinct reactive moieties, are the cornerstone of this molecular engineering. This compound is a premier example of such a linker, featuring a terminal maleimide group and a carboxylic acid, separated by a hydrophilic polyethylene glycol (PEG) spacer.[1][2] The maleimide group exhibits high reactivity and chemoselectivity towards thiol (sulfhydryl) groups, typically found in cysteine residues of proteins.[3][4] The carboxylic acid provides a versatile handle for conjugation to primary amines, such as those on lysine residues, after appropriate activation.[1]
This guide provides a detailed technical overview and field-proven protocols for the activation of the carboxyl group on this compound using the robust and widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. We will explore the underlying chemical principles, provide step-by-step experimental workflows, and offer a comprehensive troubleshooting guide to empower researchers in their bioconjugation endeavors.
Principle of the Reaction: A Two-Stage Chemical Strategy
The conjugation strategy involves two primary stages: 1) the activation of the carboxylic acid on the PEG linker, and 2) the sequential coupling to amine- and then thiol-containing biomolecules.
Stage 1: Carboxylic Acid Activation via EDC/NHS Chemistry
The direct reaction between a carboxylic acid and a primary amine to form an amide bond is generally inefficient under physiological conditions. EDC is a "zero-length" crosslinker that facilitates this reaction without becoming part of the final bond.[5][6] The process is as follows:
-
O-Acylisourea Intermediate Formation : EDC reacts with the carboxyl group of this compound to form a highly reactive, but unstable, O-acylisourea intermediate.[6][7] This activation is most efficient in a slightly acidic environment (pH 4.5-6.0), which protonates the carboxyl group, making it more susceptible to carbodiimide activation.[8][9]
-
NHS Ester Stabilization : The O-acylisourea intermediate is prone to rapid hydrolysis in aqueous solutions, which would regenerate the original carboxylic acid.[10][11] To prevent this and increase coupling efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is added. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[12][13] This semi-stable ester has a longer half-life in aqueous solution, allowing for a more controlled reaction with the target amine.[10][14]
Stage 2: Sequential Bioconjugation
Once the Mal-PEG4-NHS ester is formed, it serves as a versatile intermediate for creating a molecular bridge:
-
Amide Bond Formation : The NHS ester readily reacts with primary amines (e.g., the ε-amine of a lysine residue on an antibody) to form a stable amide bond, releasing NHS as a byproduct.[15] This reaction is most efficient at a physiological to slightly alkaline pH (7.2-8.5), where the primary amine is deprotonated and thus more nucleophilic.[8][15]
-
Thioether Bond Formation (Maleimide-Thiol Reaction) : The resulting molecule now bears a terminal maleimide group, which can react specifically with a thiol (sulfhydryl) group via a Michael addition reaction to form a stable thioether bond.[3][16] This reaction is highly chemoselective for thiols within a pH range of 6.5-7.5.[16] Above pH 7.5, competitive reaction with amines can occur.[16]
This sequential approach allows for the controlled and specific linkage of two different biomolecules.
Visualization of the Chemical Workflow
Caption: Workflow for this compound activation and sequential bioconjugation.
Materials and Reagents
| Reagent / Material | Recommended Specifications | Storage |
| This compound | >95% Purity | -20°C, Desiccated |
| EDC (EDC-HCl) | >98% Purity, Bioconjugation Grade | -20°C, Desiccated[17] |
| NHS or Sulfo-NHS | >98% Purity, Bioconjugation Grade | -20°C, Desiccated[18] |
| Amine-Containing Molecule | e.g., Antibody, Protein, Peptide | As per manufacturer |
| Thiol-Containing Molecule | e.g., Cysteine-Peptide, Thiolated Oligo | As per manufacturer |
| Buffers & Solvents | ||
| Activation Buffer | 0.1 M MES, 0.5 M NaCl, pH 6.0 (Amine- & Carboxylate-free)[17] | 4°C |
| Conjugation Buffer (Amine) | 1X PBS, pH 7.2-7.5 (Amine-free)[8] | Room Temp. |
| Conjugation Buffer (Thiol) | 1X PBS, pH 6.5-7.0, with 1-5 mM EDTA (degassed) | Room Temp. |
| Quenching Buffer | 1 M Tris-HCl, pH 8.0 or 1 M Glycine[19][20] | 4°C |
| Organic Solvent | Anhydrous DMSO or DMF (for stock solutions) | Room Temp., Desiccated |
| Equipment | ||
| Reaction Tubes | Low-protein binding microcentrifuge tubes | N/A |
| Purification System | Desalting columns (e.g., Zeba™), Dialysis Cassettes, or HPLC[11][21] | N/A |
Experimental Protocols
Protocol 1: In Situ Activation of this compound and Conjugation to an Amine-Containing Protein
This two-step protocol is designed for the direct activation of this compound and its immediate use for conjugating to a primary amine-containing biomolecule, like an antibody. It minimizes the handling of the semi-stable NHS ester.
A. Reagent Preparation
-
Equilibrate Reagents : Before opening, allow EDC and NHS vials to warm completely to room temperature to prevent moisture condensation, which can inactivate the reagents.[17][18]
-
Protein Preparation : Prepare the amine-containing protein (e.g., an antibody) at a concentration of 1-10 mg/mL in Activation Buffer (0.1 M MES, pH 6.0). If the protein is in a buffer containing primary amines (like Tris), a buffer exchange must be performed first.[17]
-
Linker Stock : Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.
B. Activation of this compound (Step 1)
-
Determine Molar Ratios : Calculate the required volumes of this compound, EDC, and NHS. A molar excess is crucial for efficient activation.
| Reactant | Recommended Molar Excess (over Protein) |
| This compound | 10-50 fold |
| EDC | 20-100 fold (typically 2x the linker amount)[9] |
| NHS | 20-100 fold (typically same as or 1.25x the EDC amount)[9] |
-
Activation Reaction :
-
To the protein solution in Activation Buffer, add the calculated volume of the 10 mM this compound stock solution. Mix gently.
-
Immediately add the required mass of solid EDC and NHS to the reaction mixture. Alternatively, add from fresh, concentrated stock solutions prepared in Activation Buffer.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.[17] This generates the amine-reactive Mal-PEG4-NHS ester in situ.
-
C. Conjugation to Primary Amines (Step 2)
-
pH Adjustment : Immediately following activation, raise the pH of the reaction mixture to 7.2-7.5 by adding a calculated amount of Conjugation Buffer (Amine) (e.g., 10X PBS) or a non-amine base like sodium bicarbonate. This deprotonates the primary amines on the protein, making them nucleophilic.[8]
-
Conjugation Reaction : Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[17][20]
-
Quenching : Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM (e.g., add 1/20th volume of 1 M Tris, pH 8.0).[19] Incubate for 15-30 minutes at room temperature. This deactivates any remaining NHS esters, preventing unwanted modifications.[7][19]
-
Purification : Remove excess linker and reaction byproducts (EDC-urea, NHS) by running the mixture through a desalting column equilibrated with the appropriate buffer for the next step (e.g., Thiol Conjugation Buffer).[11]
The output is a maleimide-functionalized protein ready for subsequent thiol conjugation.
Protocol 2: Conjugation of Maleimide-Functionalized Protein to a Thiol-Containing Molecule
This protocol assumes you have the purified maleimide-protein conjugate from Protocol 1.
A. Reagent Preparation
-
Thiol-Molecule Preparation : Dissolve the thiol-containing molecule (e.g., a cysteine-terminated peptide) in degassed Thiol Conjugation Buffer (PBS, pH 6.5-7.0 with 1-5 mM EDTA). The slightly acidic pH ensures thiol selectivity, and EDTA chelates metal ions that can catalyze disulfide bond formation.[16]
-
Disulfide Reduction (Optional) : If the thiol-containing molecule may have formed disulfide bonds, it must be reduced first. Add a 10-20 fold molar excess of a phosphine-based reducing agent like TCEP and incubate for 30 minutes at room temperature.[22] Do not use thiol-containing reducing agents like DTT or β-mercaptoethanol as they will compete in the maleimide reaction.
B. Thiol Conjugation Reaction
-
Reaction Setup : Combine the purified maleimide-functionalized protein with the thiol-containing molecule. A 1.5 to 10-fold molar excess of the thiol molecule over the maleimide-protein is typically recommended to drive the reaction to completion.[23]
-
Incubation : Incubate the reaction for 2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) if possible, to minimize thiol oxidation.[22]
-
Purification : The final conjugate can be purified from excess thiol-reagent and byproducts using size-exclusion chromatography (SEC), dialysis, or other appropriate chromatographic techniques based on the size and properties of the final product.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Inactive EDC/NHS : Reagents were hydrated due to improper storage or handling.[17][24] 2. Incorrect pH : Activation pH was too high (>6.5) or conjugation pH was too low (<7.0).[9][17] 3. Competing Nucleophiles : Buffer contained primary amines (Tris, glycine) or carboxylates (acetate).[17][19] 4. NHS Ester Hydrolysis : Delay between activation and conjugation steps was too long.[10][25] | 1. Use fresh, high-quality EDC and NHS. Always allow vials to equilibrate to room temperature before opening.[17] 2. Strictly control pH. Use MES buffer (pH 4.5-6.0) for activation and PBS (pH 7.2-8.0) for amine coupling.[8][17] 3. Perform buffer exchange into appropriate amine- and carboxylate-free buffers (MES, PBS, HEPES).[17] 4. Proceed immediately to the conjugation step after the 15-minute activation.[17] |
| Protein Precipitation/ Aggregation | 1. Over-activation/Cross-linking : Molar excess of EDC/NHS was too high, leading to intermolecular cross-linking of the protein. 2. Solvent Shock : High concentration of organic solvent (e.g., DMSO) from linker stock solution denatured the protein. | 1. Optimize (reduce) the molar ratios of EDC and NHS. A good starting point is a 10:25 molar ratio of Protein:EDC:NHS.[19] 2. Ensure the final concentration of the organic co-solvent is low, typically <10% (v/v). |
| Low Thiol Conjugation Efficiency | 1. Oxidized Thiols : Sulfhydryl groups formed disulfide bonds and were unavailable for reaction.[4] 2. Incorrect pH : pH was outside the optimal 6.5-7.5 range, reducing thiol reactivity or chemoselectivity.[16] 3. Maleimide Hydrolysis : At pH > 7.5, the maleimide ring can undergo hydrolysis, rendering it inactive. | 1. Pre-treat the thiol-containing molecule with a non-thiol reducing agent like TCEP.[22] Perform conjugation in degassed buffers containing EDTA. 2. Maintain the reaction pH between 6.5 and 7.5 for optimal speed and specificity.[16] 3. Avoid prolonged incubations at pH > 7.5. |
References
- Bachem. (2022, February 9). The Thiol-Maleimide Reaction: A Guide.
- Benchchem. Technical Support Center: EDC/NHS Reaction Quenching.
- Vector Labs. Maleimide Reaction Chemistry.
- Tocris Bioscience. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes.
- Martínez-Jothar, L., et al. (2018, July 28). Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting. PubMed.
- Bio-Synthesis. (2022, May 3).
- Benchchem. Application Note: Quenching and Surface Modification of EDC/NHS Reactions using Bis-PEG7-acid.
- Benchchem. A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions.
- Lumiprobe. NHS esters in Reactive groups.
- Thermo Fisher Scientific. instructions - edc.
- G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
- Benchchem. Troubleshooting low yield in EDC/NHS coupling reactions with PEG.
- Thermo Fisher Scientific.
- Thermo Fisher Scientific. Carbodiimide Crosslinker Chemistry.
- BroadPharm. This compound, 518044-41-2.
- General Protocol for Coupling Biomolecules to Carboxyl
- Reddit. (2025, June 12). Anyone have a method of purifying NHS esters?.
- Benchchem.
- How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. (2015, October 22).
- Lindsey, J. S., et al. (2025, July 22). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution.
- Interchim. NHS / sulfo-NHS.
- Conju-Probe. This compound.
- Benchchem. Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions.
- Xiao, S., et al. EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances.
- Johnsson, B., et al. Amine coupling through EDC/NHS: a practical approach. PubMed.
- ResearchGate. (2017, March 1). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?.
- Chemistry Stack Exchange. (2017, July 7).
- Palazon, F., et al. Carbodiimide/NHS Derivatization of COOH-Terminated SAMs: Activation or Byproduct Formation?.
- Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. (n.d.). NIH.
- Benchchem.
- Benchchem.
- Benchchem.
- Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. (2013, February 1).
- MedchemExpress.com. This compound | PROTAC Linker.
- Thermo Fisher Scientific. Carbodiimide Crosslinker Chemistry.
- Reddit. (2020, November 2). EDC/sulfo- NHS help. I cannot get it to work for the life of me!.
- N-Hydroxysuccinimide active ester.
- Lumiprobe.
- Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). (2015, June 22). Analytical Methods (RSC Publishing).
- ResearchGate. (2020, February 26). EDC-NHS coupling not working?.
- BroadPharm. (2022, January 18). Protocol for PEG Acid Reagents.
- Hardick, O. Coupling Protocols. UCL.
- Benchchem. Application Notes and Protocols for EDC/NHS Coupling of Me-Tz-PEG4-COOH.
Sources
- 1. This compound, 518044-41-2 | BroadPharm [broadpharm.com]
- 2. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. bachem.com [bachem.com]
- 4. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 5. benchchem.com [benchchem.com]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 15. lumiprobe.com [lumiprobe.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. benchchem.com [benchchem.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 23. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. info.gbiosciences.com [info.gbiosciences.com]
Application Note & Protocol: Site-Specific Conjugation of Thiol-Containing Molecules using Mal-PEG4-Acid
For: Researchers, scientists, and drug development professionals.
Abstract
The conjugation of polyethylene glycol (PEG) to biomolecules, or PEGylation, is a cornerstone strategy for enhancing the therapeutic properties of proteins, peptides, and oligonucleotides. This guide provides a detailed exploration of the conjugation of Maleimide-PEG4-Acid (Mal-PEG4-Acid) to thiol-containing molecules. We delve into the underlying chemistry, provide meticulously validated protocols, and offer expert insights to ensure robust and reproducible outcomes in your research and development endeavors. The focus is on the highly selective and efficient Michael addition reaction between a maleimide and a thiol, a preferred method for site-specific modification of cysteine residues.[1][2][3]
Introduction: The Power of Site-Specific PEGylation
The covalent attachment of PEG chains to therapeutic molecules can significantly improve their pharmacokinetic and pharmacodynamic profiles. Benefits include increased serum half-life, reduced immunogenicity, and enhanced stability.[4] The maleimide-thiol reaction is a premier choice for bioconjugation due to its high selectivity for sulfhydryl groups under mild, physiological conditions.[2][3][] this compound is a heterobifunctional linker featuring a thiol-reactive maleimide group and a terminal carboxylic acid, which can be used for subsequent modifications. The hydrophilic PEG4 spacer enhances the solubility of the conjugate in aqueous media.[6] This guide will focus on the critical aspects of the maleimide-thiol reaction to empower you to achieve successful conjugation.
The Core Chemistry: A Deep Dive into the Thiol-Maleimide Reaction
The fundamental mechanism of the maleimide-thiol conjugation is a Michael addition reaction.[3][7][8] In this process, the nucleophilic thiol group, typically from a cysteine residue on a protein or peptide, attacks one of the carbon atoms in the electron-deficient carbon-carbon double bond of the maleimide ring.[3][8] This reaction results in the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[1][3]
This reaction is highly chemoselective for thiols, particularly within a pH range of 6.5 to 7.5.[1][2][3][9] At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines, making it ideal for the specific modification of cysteine residues.[1][3][8]
Caption: The Michael addition of a thiol to a maleimide forms a stable thioether bond.
Critical Parameters Influencing Conjugation Success
The success and specificity of the maleimide-thiol conjugation are critically dependent on several experimental parameters. Careful optimization of these factors is essential to maximize yield and minimize unwanted side reactions.
| Parameter | Recommended Range | Rationale & Expert Insights |
| pH | 6.5 - 7.5 | This is the most critical factor.[8] Within this window, the thiol group is sufficiently nucleophilic to react efficiently while minimizing competing side reactions.[9] Above pH 7.5, the reaction with primary amines (e.g., lysine) becomes more competitive, and the rate of maleimide hydrolysis increases.[1][9] Below pH 6.5, the protonation of the thiol group reduces its nucleophilicity, slowing the reaction rate.[8] |
| Molar Ratio (PEG:Thiol) | 10:1 to 20:1 | A molar excess of the this compound reagent is generally recommended to drive the reaction to completion and ensure all available thiol groups are conjugated.[10][11][12] The optimal ratio should be determined empirically for each specific application.[8] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are typically faster (1-4 hours).[10][11] Incubation at 4°C overnight is a viable alternative, especially for sensitive biomolecules.[10][11] Higher temperatures can accelerate the retro-Michael reaction.[13] |
| Reaction Time | 1 - 4 hours (RT) or Overnight (4°C) | The reaction is generally rapid.[7] Monitoring the reaction progress is advisable to determine the optimal time and avoid potential degradation.[8] |
| Solvent | Aqueous Buffers (e.g., PBS, HEPES) | The reaction is typically performed in aqueous, thiol-free buffers.[10][14] If the this compound is not readily soluble in the aqueous buffer, it can be dissolved in a minimal amount of a dry, water-miscible organic solvent like DMSO or DMF before being added to the reaction mixture.[8][15] |
Potential Side Reactions and Mitigation Strategies
While the maleimide-thiol reaction is highly selective, understanding potential side reactions is crucial for troubleshooting and ensuring the integrity of the final conjugate.
-
Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5.[1][16] This ring-opening reaction forms an unreactive maleamic acid derivative.[9] To mitigate this, always prepare aqueous solutions of the maleimide reagent fresh before use and maintain the reaction pH within the optimal range.[9][16] If solution storage is necessary, use a dry, biocompatible solvent like DMSO or DMF.[1][9]
-
Reaction with Amines: At pH values above 7.5, primary amines, such as the side chain of lysine residues, can compete with thiols in reacting with the maleimide group.[1][9] Adhering to the recommended pH range of 6.5-7.5 is the most effective way to prevent this non-specific reaction.[1]
-
Retro-Michael Reaction: The thiosuccinimide linkage is potentially reversible through a retro-Michael reaction, especially in the presence of other thiols.[13][17][18][19] This can lead to the detachment of the PEG linker. To create a more stable conjugate, the thiosuccinimide ring can be hydrolyzed post-conjugation by incubating at a slightly basic pH (e.g., 8.5-9.0).[13][17] The resulting ring-opened structure is not susceptible to the retro-Michael reaction.[18][20]
-
Thiazine Rearrangement: When conjugating to an unprotected N-terminal cysteine, a side reaction can occur where the succinimidyl thioether rearranges to a six-membered thiazine structure.[7][21] This rearrangement is more pronounced at basic pH.[7][21] To avoid this, it is advisable to avoid using N-terminal cysteines for conjugation or to perform the reaction under acidic conditions (around pH 5), followed by purification and storage under acidic conditions.[7]
Detailed Experimental Protocols
This section provides a step-by-step guide for the conjugation of this compound to a thiol-containing protein.
Preparation of Reagents and Buffers
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5. Ensure the buffer is free of primary amines and thiols.[1][10] Degas the buffer to minimize oxidation of thiols.[16]
-
Reducing Agent (if necessary): TCEP (Tris(2-carboxyethyl)phosphine) is the preferred reducing agent as it does not contain a thiol group and therefore does not directly compete with the target molecule for reaction with the maleimide.[16] Avoid using DTT or BME, as they must be completely removed before adding the maleimide reagent.[16]
-
This compound Stock Solution: Immediately before use, dissolve the this compound in a dry, water-miscible, and biocompatible solvent such as DMSO or DMF.[9][15]
Step-by-Step Conjugation Protocol
Caption: Experimental workflow for conjugating this compound to a thiol-containing molecule.
-
Prepare the Thiol-Containing Molecule: Dissolve the protein or peptide in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[9]
-
Reduction of Disulfide Bonds (if necessary): If the thiol groups are present as disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature.[14][22]
-
Initiate the Conjugation Reaction: Add the freshly prepared this compound stock solution to the protein solution. A 10 to 20-fold molar excess of maleimide to the thiol-containing molecule is a common starting point.[10][11][13]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[10][11] If the payload is light-sensitive, protect the reaction from light.[13]
-
Quenching the Reaction (Optional): To consume any unreacted maleimide groups, a small molecule thiol like L-cysteine or β-mercaptoethanol can be added in a slight molar excess to the initial amount of maleimide.[22]
-
Purification of the Conjugate: The final conjugate can be purified from excess this compound and other reaction components using size-exclusion chromatography (SEC), dialysis, or ion-exchange chromatography (IEX).[10][11][] SEC is effective at separating the larger PEGylated protein from the smaller, unreacted PEG reagent.[][24] IEX can also be used, as the PEG chain can shield charges on the protein surface, altering its binding properties.[][24]
-
Characterization: Analyze the purified conjugate using methods such as SDS-PAGE (which will show a band shift for the PEGylated protein), mass spectrometry to confirm the mass of the conjugate, and HPLC to determine purity.[25]
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation | Inactive Maleimide (Hydrolysis) | Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before the experiment.[16] |
| Oxidized Target Thiols | Reduce the protein again using TCEP. Ensure buffers are degassed and consider adding 1-5 mM EDTA to prevent re-oxidation.[16] | |
| Competing Reducing Agent | If using DTT or BME, ensure complete removal via a desalting column or dialysis before adding the maleimide reagent.[16] | |
| Suboptimal pH | Verify the pH of your reaction buffer is within the optimal 6.5-7.5 range and adjust as necessary.[9] | |
| Non-Specific Labeling | Reaction with Amines | Ensure the reaction pH is not above 7.5.[1] |
| Payload Loss in Stability Assays | Retro-Michael Reaction | After conjugation and purification, consider a post-conjugation hydrolysis step by adjusting the pH to 8.5-9.0 to form a stable, ring-opened adduct.[13][17] |
Conclusion
The conjugation of this compound to thiol-containing molecules is a robust and highly specific method for creating well-defined bioconjugates. By understanding the core chemistry, carefully controlling key reaction parameters, and being aware of potential side reactions, researchers can confidently and reproducibly synthesize high-quality PEGylated molecules. This guide serves as a comprehensive resource to facilitate the successful implementation of this powerful bioconjugation technique in your laboratory.
References
-
Penn State University. (n.d.). Purification and Production of Pegylated Proteins using Membrane Processes. Retrieved from [Link]
-
PubMed. (n.d.). Purification of pegylated proteins. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. Retrieved from [Link]
-
UCL Discovery. (n.d.). minireview: addressing the retro-michael instability of maleimide bioconjugates. Retrieved from [Link]
-
ACS Publications. (2011, June 9). Integrated Solid-Phase Synthesis and Purification of PEGylated Protein. Retrieved from [Link]
-
PubMed Central. (n.d.). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. Retrieved from [Link]
-
Wikipedia. (n.d.). Maleimide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Retrieved from [Link]
-
ACS Publications. (n.d.). Reactivity and pH dependence of thiol conjugation to N-ethylmaleimide: detection of a conformational change in chalcone isomerase. Retrieved from [Link]
-
ResearchGate. (2020, July 29). Protocol for maleimide-PEG coupling to a protein containing a single cysteine residue? Retrieved from [Link]
-
Taylor & Francis. (n.d.). Full article: Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Retrieved from [Link]
-
PubMed Central. (n.d.). Tunable degradation of maleimide-thiol adducts in reducing environments. Retrieved from [Link]
-
AACR Journals. (2013, April 15). Abstract 4333: Self-stabilizing ADCs: antibody-drug conjugates prepared with maleimido drug-linkers that catalyze their own thiosuccinimide ring hydrolysis. Retrieved from [Link]
-
PubMed Central. (n.d.). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. Retrieved from [Link]
-
ResearchGate. (n.d.). Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting. Retrieved from [Link]
-
ACS Publications. (n.d.). Tunable Degradation of Maleimide–Thiol Adducts in Reducing Environments. Retrieved from [Link]
-
DSpace. (2018, March 9). Insights into maleimide-thiol conjugation chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein. Retrieved from [Link]
-
PubMed. (n.d.). Development of a sensitive assay to detect reversibly oxidized protein cysteine sulfhydryl groups. Retrieved from [Link]
-
National Institutes of Health. (2013, February 14). Analysis of the Solvent Accessibility of Cysteine Residues on Maize rayado fino virus Virus-like Particles Produced in Nicotiana benthamiana Plants and Cross-linking of Peptides to VLPs. Retrieved from [Link]
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 6. This compound, 518044-41-2 | BroadPharm [broadpharm.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 21. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 24. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Development of a sensitive assay to detect reversibly oxidized protein cysteine sulfhydryl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Purification of Mal-PEG4-Acid Conjugates
Abstract
This guide provides a comprehensive framework for the purification of Mal-PEG4-Acid conjugates using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This compound is a heterobifunctional linker, featuring a thiol-reactive maleimide and an amine-reactive carboxylic acid, bridged by a hydrophilic 4-unit polyethylene glycol (PEG) spacer.[1][2] Achieving high purity of the final conjugate is paramount for the reliability of downstream applications, including the development of antibody-drug conjugates (ADCs) and targeted therapeutics. This document moves beyond a simple set of instructions to explain the underlying principles of the purification strategy, enabling scientists to develop robust, optimized, and validated protocols. We will delve into method development, provide a detailed step-by-step protocol, and offer a logical approach to troubleshooting.
The Scientific Imperative for Purifying PEG Conjugates
The conjugation of a this compound linker to a target molecule—be it a peptide, antibody fragment, or small molecule—rarely proceeds to 100% completion. The resulting crude reaction mixture is a heterogeneous collection of desired product, unreacted starting materials, and potential side products.[3][]
Key Potential Impurities Include:
-
Unreacted this compound Linker: Excess linker from the reaction.
-
Unreacted Target Molecule: The starting biomolecule or chemical entity.
-
Hydrolyzed this compound: The maleimide ring is susceptible to hydrolysis, opening to form a non-reactive maleamic acid derivative, which can occur during the reaction or storage.[3][5]
-
Conjugation Byproducts: Potential dimers or other unexpected adducts.
Failure to remove these impurities can compromise experimental results, reduce therapeutic efficacy, and introduce unforeseen toxicity. Reversed-Phase HPLC (RP-HPLC) is a powerful and widely adopted technique for this purification challenge, offering high-resolution separation based on the differential hydrophobicity of the components in the mixture.[][6]
Principle of Separation: Reversed-Phase HPLC
RP-HPLC separates molecules based on their hydrophobic character. The stationary phase is non-polar (e.g., silica particles chemically modified with C18 alkyl chains), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile).[]
In the context of a this compound conjugate, the separation is governed by the overall hydrophobicity of each species:
-
Elution Order: Highly polar molecules (like the unreacted, hydrophilic PEG linker) have weak interactions with the non-polar C18 stationary phase and elute first. As the concentration of the organic solvent in the mobile phase increases, more hydrophobic molecules are displaced from the column and elute.
-
The Role of the PEG Spacer: The PEG4 chain (C15H23NO8) imparts significant hydrophilicity.[7] Conjugation of this linker to a target molecule will typically decrease the overall hydrophobicity of the target, leading to a shorter retention time on an RP-HPLC column compared to the unconjugated parent molecule.[8] This shift in retention time is the key to achieving separation.
Part 1: Method Development & System Configuration
A robust purification protocol begins with logical method development. The choices of column, mobile phase, and detector are causally linked to the physicochemical properties of the conjugate.
Column (Stationary Phase) Selection
The column is the core of the separation. For PEGylated compounds, C18 and C4 columns are the most common choices.[6][9]
| Column Type | Particle Size (µm) | Pore Size (Å) | Rationale & Use Case |
| C18 (Octadecylsilane) | 3 - 5 µm | 100 - 300 Å | Primary Choice. Offers high hydrophobic interaction and resolving power. Ideal for separating the conjugate from the more polar, unreacted linker and the potentially more hydrophobic parent molecule.[6] |
| C4 (Butylsilane) | 3 - 5 µm | 300 Å | Good for larger biomolecules (proteins, antibodies). The shorter alkyl chains reduce the potential for on-column denaturation and can improve recovery. May be used if the conjugate is a large protein.[9][10] |
Senior Scientist Insight: For most small-to-medium-sized this compound conjugates (e.g., with peptides or small molecules), a C18 column provides the best starting point for achieving high resolution.
Mobile Phase Selection
The mobile phase composition dictates the elution profile. It must be meticulously prepared using high-purity solvents.[11]
-
Solvent A (Aqueous): HPLC-grade water with an acidic modifier.
-
Solvent B (Organic): HPLC-grade Acetonitrile (ACN) with an acidic modifier.
The Critical Role of the Acidic Modifier: An acidic modifier, typically 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA), is essential.[6][12]
-
Protonates Carboxylic Acid: It ensures the terminal carboxylic acid on the this compound linker (and any other acidic/basic groups on the conjugate) remains in a consistent, protonated state, preventing peak splitting and broadening.[12]
-
Ion Pairing: TFA acts as an ion-pairing agent, sharpening peaks and improving resolution.
-
Solubility: It helps maintain the solubility of many biomolecules.
Causality Note: Acetonitrile is generally preferred over methanol as it has a lower viscosity (reducing system backpressure) and a lower UV cutoff wavelength (important for UV detection).[13][14]
Detector Selection
The choice of detector is critical because the PEG linker itself lacks a strong UV chromophore.[][16]
| Detector | Principle | Applicability for this compound Conjugates |
| UV-Vis (DAD/PDA) | Measures absorbance of light. | Applicable only if the conjugated molecule has a strong chromophore (e.g., a peptide with aromatic amino acids, a drug molecule).[] |
| ELSD / CAD | Nebulizes eluent, evaporates solvent, and measures light scattered by or charge of the remaining non-volatile analyte particles. | Highly Recommended. These are near-universal detectors that do not require a chromophore, making them ideal for detecting all PEG-containing species.[9][16][17] |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio. | The Gold Standard. Provides not only quantification but also mass confirmation, verifying the identity of the collected peaks. Essential for a self-validating protocol.[] |
Recommendation: For robust method development, using a UV detector in series with an ELSD/CAD or MS detector provides the most comprehensive data, correlating chromophore-specific peaks with universal detection of all components.[9]
Part 2: Detailed Experimental Protocol
This protocol provides a validated starting point. It should be optimized based on the specific properties of your conjugate.
Workflow Overview
Caption: Overall workflow for the purification of this compound conjugates.
Step 1: Reagent and Sample Preparation
-
Mobile Phase A (Aqueous): Add 1 mL of high-purity Trifluoroacetic Acid (TFA) to 1 L of HPLC-grade water. Filter through a 0.22 µm membrane and degas thoroughly.[13]
-
Mobile Phase B (Organic): Add 1 mL of high-purity TFA to 1 L of HPLC-grade Acetonitrile (ACN). Filter and degas.
-
Sample Preparation:
-
Carefully dissolve the crude, lyophilized reaction mixture in a minimal volume of a solvent compatible with the initial mobile phase conditions (e.g., 5-10% ACN in water or a suitable buffer).
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Filter the sample through a 0.22 µm syringe filter immediately before injection to remove any particulates that could clog the column.[18]
-
Step 2: HPLC System Setup and Equilibration
-
Install Column: Install a suitable C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Set Flow Rate: Set a flow rate of 1.0 mL/min.
-
Equilibrate: Equilibrate the column with the starting mobile phase conditions (e.g., 95% A/5% B) for at least 5-10 column volumes, or until a stable baseline is achieved. A stable baseline is critical for accurate peak detection and integration.[19]
Step 3: Purification Run and Fraction Collection
-
Inject Sample: Inject the prepared sample onto the equilibrated column.
-
Run Gradient: Execute a linear gradient designed to separate the components. A typical starting gradient is shown below.
| Time (min) | % Mobile Phase A (Water + 0.1% TFA) | % Mobile Phase B (ACN + 0.1% TFA) | Curve |
| 0.0 | 95 | 5 | Linear |
| 5.0 | 95 | 5 | Linear |
| 35.0 | 5 | 95 | Linear |
| 40.0 | 5 | 95 | Linear |
| 40.1 | 95 | 5 | Linear |
| 45.0 | 95 | 5 | Linear |
Optimization Note: This gradient should be optimized. If peaks are too close, a shallower gradient (e.g., increasing B by 0.5-1% per minute) should be used to improve resolution.[6]
-
Collect Fractions: Collect fractions corresponding to the target peak(s) into pre-labeled tubes. If your conjugate is novel, it is wise to collect all major peaks for subsequent analysis to ensure correct identification.
Step 4: Post-Purification Processing
-
Purity Analysis: Before pooling, inject a small aliquot of each collected fraction of interest onto an analytical HPLC system to confirm its purity.
-
Pooling: Combine the fractions that meet the required purity specifications.
-
Solvent Removal (Lyophilization): Freeze the pooled fractions (e.g., in a dry ice/acetone bath or at -80°C) and lyophilize until all solvent is removed. Lyophilization is effective for removing the volatile ACN, water, and TFA, yielding a stable, dry powder of the purified conjugate.[20][21]
-
Storage: Store the final product under appropriate conditions, typically at -20°C or -80°C, protected from light and moisture.[22]
Part 3: Troubleshooting Common HPLC Issues
A logical, step-by-step approach is the most effective way to diagnose and solve HPLC problems.[23]
Caption: A logical flowchart for troubleshooting common HPLC problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peaks or Very Small Peaks | - Injector failure or sample loop not filled.- Sample degradation or precipitation.- Detector issue (e.g., lamp off for UV). | - Check injector and sample volume.- Ensure sample is fully dissolved and filtered.- Verify detector settings and status. |
| Peak Tailing or Broadening | - Column contamination or degradation.[18]- Sample overload.[18]- Mismatch between sample solvent and mobile phase. | - Flush the column with a strong solvent (e.g., 100% ACN, then Isopropanol). Replace guard column.[24]- Reduce the amount of sample injected.- Dissolve the sample in the initial mobile phase whenever possible.[23] |
| Split Peaks | - Clogged column inlet frit.- Column void or channeling.- Co-elution of two species. | - Backflush the column. Replace the inlet frit or guard column.[24]- Replace the column.- Optimize the gradient to improve separation. |
| Shifting Retention Times | - Inconsistent mobile phase preparation or degradation.[25]- Unstable column temperature.- Pump malfunction or leak causing flow rate fluctuations.[23] | - Prepare fresh mobile phase daily and degas thoroughly.- Use a column oven to maintain a constant temperature.- Purge the pump, check for leaks in fittings, and check pump seals.[25] |
| High System Backpressure | - Blockage in the system (guard column, column frit, tubing).[19]- Buffer precipitation in high organic solvent concentration.[12]- Particulate matter from unfiltered sample. | - Systematically disconnect components (starting from the detector backwards) to locate the blockage.- Ensure buffer salts are soluble across the entire gradient range. Flush system with water.- Always filter samples before injection.[18] |
Conclusion
The purification of this compound conjugates by RP-HPLC is a robust and scalable method that is fundamental to ensuring the quality and reliability of these critical bioconjugation reagents. Success is not merely a matter of following a protocol but of understanding the causal relationships between the analyte's properties and the chromatographic parameters. By carefully selecting the column and detector, meticulously preparing mobile phases, developing an optimized gradient, and applying a logical troubleshooting framework, researchers can consistently achieve highly pure conjugates ready for downstream discovery and development.
References
This document was synthesized with information from the following authoritative sources:
-
Waters Corporation. (n.d.). PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Retrieved from [Link]
-
Kim, Y., et al. (2016). Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 21881063. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection. NCBI. Retrieved from [Link]
-
Phenomenex. (2008). Additional Studies in the Separation of PEGylated Proteins by Reversed Phase Chromatography. Retrieved from [Link]
-
Ramos de la Peña, A. M., & Aguilar, O. (2020). RP HPLC methods for PEGylated proteins downstream. ResearchGate. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method For Analysis of Ethylene Glycol and Polyethylene Glycol (PEG) on Primesep AP Column. Retrieved from [Link]
-
Agilent Technologies. (n.d.). High Resolution Analysis of Polyethylene Glycol using HPLC with ELSD. Retrieved from [Link]
- Google Patents. (n.d.). CN105548422A - Detection method for polyethylene glycol content.
-
Singh, S. K., et al. (2019). Effect of Lyophilization on Stability of PEG-Protein Conjugate: A Case Study with Peginterferon alfa-2b. SciELO. Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
-
KNAUER. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link]
-
Reddit. (2022). Chromatography of PEG containing compounds. Retrieved from [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting. Retrieved from [Link]
-
DC Chemicals. (n.d.). This compound. Retrieved from [Link]
-
alwsci. (2024). Mobile Phase Selection Guide. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
YouTube. (2021). How to select organic solvent for mobile phase preparation in HPLC. Retrieved from [Link]
-
uHPLCs. (2024). Key Strategy for Choosing Right Mobile Phase in Chromatography. Retrieved from [Link]
-
National Institutes of Health (NIH). (2018). Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis. Retrieved from [Link]
-
National Institutes of Health (NIH). (2018). Lyophilization and stability of antibody-conjugated mesoporous silica nanoparticle with cationic polymer and PEG for siRNA delivery. Retrieved from [Link]
-
LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]
-
BioProcess International. (n.d.). PEG Precipitation: A Powerful Tool for Monoclonal Antibody Purification. Retrieved from [Link]
-
ResearchGate. (2021). Best purification method of a PEGylated peptide?. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Retrieved from [Link]
-
ResearchGate. (2020). Protocol for maleimide-PEG coupling to a protein containing a single cysteine residue?. Retrieved from [Link]
-
Xi'an Confluore Biological Technology Co., Ltd. (n.d.). Instructions for PEG Maleimide Conjugation. Retrieved from [Link]
Sources
- 1. This compound, 518044-41-2 | BroadPharm [broadpharm.com]
- 2. Mal-PEG4-COOH, this compound, 518044-41-2 - Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. This compound | C15H23NO8 | CID 21881063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. uhplcs.com [uhplcs.com]
- 12. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 13. welch-us.com [welch-us.com]
- 14. m.youtube.com [m.youtube.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 19. realab.ua [realab.ua]
- 20. scielo.br [scielo.br]
- 21. Lyophilization and stability of antibody-conjugated mesoporous silica nanoparticle with cationic polymer and PEG for siRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
- 23. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 24. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 25. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Characterization of Mal-PEG4-Acid Conjugates by Mass Spectrometry: An Application Note
Introduction
In the rapidly evolving landscape of biotherapeutics and diagnostics, the precise chemical modification of proteins, peptides, and other biomolecules is paramount. Maleimide-PEG4-Acid (Mal-PEG4-Acid) is a heterobifunctional linker that has gained significant traction in this field. Its maleimide group offers selective conjugation to thiol moieties, such as those found in cysteine residues, while the terminal carboxylic acid provides a handle for further derivatization or attachment to surfaces. The discrete tetra-ethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance.
Accurate characterization of the resulting conjugates is a critical quality control step, ensuring the desired modification has occurred and quantifying the extent of conjugation. Mass spectrometry (MS) has emerged as an indispensable tool for this purpose, providing unparalleled accuracy in mass determination and structural elucidation. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the characterization of this compound conjugates using mass spectrometry, with a focus on electrospray ionization (ESI).
Principles of Mass Spectrometry for PEGylated Molecules
The analysis of molecules containing polyethylene glycol (PEG) moieties by mass spectrometry presents unique considerations. Traditional polymeric PEGs are heterogeneous mixtures of different chain lengths, resulting in complex mass spectra with broad distributions.[1] A key advantage of using a discrete PEG linker like this compound is the generation of a much simpler and well-defined mass spectrum, facilitating unambiguous identification.[1]
Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and thermally labile biomolecules, making it the preferred method for PEGylated conjugates.[2][3] In ESI, the analyte solution is nebulized into a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of protonated or otherwise adducted analyte ions into the gas phase. These ions are then guided into the mass analyzer for mass-to-charge (m/z) determination.
A common challenge in ESI-MS of PEG-containing molecules is the potential for contamination from extraneous PEG sources like detergents, plasticware, and solvents.[4] This can lead to interfering signals and suppression of the analyte ion signal. Therefore, meticulous sample handling and the use of high-purity, PEG-free reagents are crucial for successful analysis.[4][5]
Experimental Workflow & Protocols
A typical workflow for the characterization of this compound conjugates by mass spectrometry involves sample preparation, LC-MS analysis, and data interpretation.
Caption: Workflow for this compound Conjugate Analysis.
Protocol 1: Sample Preparation
The goal of sample preparation is to present the analyte to the mass spectrometer in a clean, compatible solvent system that promotes efficient ionization.[6][7]
-
Solvent Selection: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid is a common and effective solvent for ESI-MS in positive ion mode.[1] The organic solvent aids in desolvation, while the acid promotes protonation of the analyte.[8] For analytes with low solubility, alternative solvents may be required, but their compatibility with the MS system must be verified.
-
Dissolution and Dilution: Dissolve the this compound conjugate in the chosen solvent to a stock concentration of approximately 1 mg/mL.[1] From this stock, prepare a working solution by diluting to a final concentration of 1-10 µM. The optimal concentration may vary depending on the instrument's sensitivity and should be determined empirically.
-
Filtration (Optional): If the sample contains particulates, it should be filtered through a 0.22 µm syringe filter to prevent clogging of the LC system and ESI needle. Ensure the filter material is compatible with the solvent and does not leach contaminants.
Protocol 2: LC-MS Analysis
Liquid chromatography (LC) coupled to mass spectrometry (LC-MS) is highly recommended for analyzing conjugate reaction mixtures. LC separates the conjugate from unreacted starting materials and byproducts, simplifying the resulting mass spectra.[3]
-
Liquid Chromatography (LC) Parameters:
-
Column: A reversed-phase C18 column is typically suitable for separating the relatively polar this compound conjugates.
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Gradient: A linear gradient from a low percentage of mobile phase B (e.g., 5%) to a high percentage (e.g., 95%) over 10-20 minutes is a good starting point.[1] The gradient should be optimized to achieve good separation of all components.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is common for standard analytical LC columns.
-
Injection Volume: 1-10 µL, depending on the sample concentration and instrument sensitivity.
-
-
Mass Spectrometry (MS) Parameters (ESI):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.[1]
-
Capillary Voltage: 3.0-4.0 kV.
-
Cone Voltage (or equivalent): 20-40 V. This voltage can be optimized to control in-source fragmentation.
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 300-450 °C.[1]
-
MS1 Scan Range: A range of m/z 200-2000 is generally sufficient to detect the expected ions of the conjugate and its fragments.
-
Data Interpretation
Expected Mass-to-Charge Ratios (m/z)
The primary goal of the MS analysis is to confirm the presence of the desired conjugate by identifying its corresponding molecular ions. The theoretical monoisotopic mass of the this compound linker itself should be calculated to predict the mass shift upon conjugation.
| Compound/Adduct | Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) | Expected [M+Na]⁺ (m/z) |
| This compound | C₁₅H₂₁NO₈ | 343.1267 | 344.1340 | 366.1159 |
When analyzing a conjugate, the expected mass will be the sum of the mass of the parent molecule (e.g., peptide) and the mass of the reacted this compound linker. In positive ion mode ESI-MS, the most abundant ion is typically the protonated molecule, [M+H]⁺. However, adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺) are also commonly observed, especially if there are traces of these salts in the sample or solvents.
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) is a powerful technique for structural confirmation. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ of the conjugate) is selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.
For a this compound conjugate, predictable fragmentation patterns can be observed:
-
Cleavage of the PEG chain: The ether linkages of the PEG chain are susceptible to fragmentation, resulting in a characteristic series of neutral losses of ethylene glycol units (C₂H₄O, 44.0262 Da).[9]
-
Fragmentation of the maleimide ring: The succinimide ring formed upon reaction with a thiol can also fragment under CID conditions.
-
Fragmentation of the parent molecule: If the conjugate is a peptide or protein, characteristic b- and y-type fragment ions will be observed, allowing for sequence confirmation and localization of the modification site.[10]
Caption: Fragmentation Pathways of a this compound Conjugate.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Poor Signal | - Low sample concentration.- Ion suppression from contaminants (salts, detergents).- Incompatible solvent system. | - Concentrate the sample or inject a larger volume.- Perform sample cleanup (e.g., desalting).[11]- Optimize the solvent composition. |
| Complex/Uninterpretable Spectrum | - Presence of polydisperse PEG contamination.[5]- Multiple charge states of a large molecule.- In-source fragmentation. | - Use high-purity, PEG-free reagents and solvents.[4] Clean the MS ion source.[5]- Utilize deconvolution software to obtain the zero-charge mass spectrum.[10]- Reduce the cone/fragmentor voltage. |
| Unexpected Masses Observed | - Presence of impurities or byproducts.- Unintended modifications (e.g., oxidation).- Hydrolysis of the maleimide group.[12] | - Use LC-MS to separate components.- Check for potential side reactions during synthesis and purification.- Analyze the sample promptly after preparation. |
Conclusion
Mass spectrometry, particularly when coupled with liquid chromatography, is an essential analytical technique for the unambiguous characterization of this compound conjugates. By following the protocols and guidelines outlined in this application note, researchers can confidently confirm the identity, purity, and structure of their conjugates. Careful sample preparation, optimized LC-MS parameters, and a thorough understanding of the expected fragmentation patterns are key to obtaining high-quality, reliable data, which is critical for advancing research and development in the fields of bioconjugation and drug delivery.
References
-
Schuster, R. J., Ahner, J., Tober, K., & Hail, M. E. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia & Quanta BioDesign, Ltd. Retrieved from [Link]
-
Ghanem, A., & Lattimer, R. P. (2013). Fragmentation of deprotonated polyethylene glycols, [PEG-H]-. Rapid Communications in Mass Spectrometry, 27(14), 1643–1648. [Link]
-
Miller, V. (n.d.). Avoiding PEG Contaminants. Allumiqs. Retrieved from [Link]
-
Waters. (n.d.). PEG contamination observed on Mass Spectrometer with ACQUITY or nanoACQUITY front end - WKB15751. Retrieved from [Link]
-
Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern Chemistry & Applications, 2(128). [Link]
-
Wang, T., Zhang, H., Chen, G., & Li, Y. (2020). Characterization of High Molecular Weight Multi-Arm Functionalized PEG-Maleimide for Protein Conjugation by Charge-Reduction Mass Spectrometry Coupled to Two-Dimensional Liquid Chromatography. Analytical Chemistry, 92(12), 8584–8590. [Link]
-
G-Biosciences. (2018, December 4). Sample preparation for Mass spectrometric analysis. Retrieved from [Link]
-
Ghanem, A., & Lattimer, R. P. (2013). Fragmentation of deprotonated polyethylene glycols, [PEG-H]-. Rapid Communications in Mass Spectrometry, 27(14), 1643-1648. Retrieved from [Link]
-
Shekhawat, D., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Bioconjugate Chemistry, 32(7), 1318-1326. [Link]
-
Veronese, F. M., & Mero, A. (2020). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Bioengineering and Biotechnology, 8, 599. [Link]
-
Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]
-
University of Delaware. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. Retrieved from [Link]
-
Wang, T., et al. (2020). Characterization of High Molecular Weight Multi-Arm Functionalized PEG-Maleimide for Protein Conjugation by Charge-Reduction Mass Spectrometry Coupled to Two-Dimensional Liquid Chromatography. Analytical Chemistry. Retrieved from [Link]
-
Varray, S., et al. (2000). Poly(ethyleneglycol) in electrospray ionization (ESI) mass spectrometry. Analusis, 28(4), 263-271. Retrieved from [Link]
-
Jin, L., et al. (2012). Improved Mass Determination of Poly(ethylene glycols) by Electrospray Ion-Mobility Time-of-Flight Mass Spectrometry Coupled with Ion–Molecule Reactions. Pharmaceutical Technology, 36(10). Retrieved from [Link]
-
Lu, X., et al. (2010). Elucidation of PEGylation Site with a Combined Approach of In-Source Fragmentation and CID MS/MS. Journal of the American Society for Mass Spectrometry, 21(5), 810-818. Retrieved from [Link]
-
Ritz, S., et al. (2015). Quantification of PEG-Maleimide Ligands and Coupling Efficiencies on Nanoparticles with Ellman's Reagent. Analytical Chemistry, 87(21), 11114-11120. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. allumiqs.com [allumiqs.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. organomation.com [organomation.com]
- 8. massspec.unm.edu [massspec.unm.edu]
- 9. Fragmentation of deprotonated polyethylene glycols, [PEG-H]- - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. enovatia.com [enovatia.com]
- 11. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
preventing hydrolysis of the maleimide group in Mal-PEG4-Acid
A Specialized Guide for Researchers on Preventing Maleimide Hydrolysis
Welcome to the technical support guide for Mal-PEG4-Acid. As Senior Application Scientists, we understand the challenges researchers face. This guide is designed to provide in-depth, practical solutions to common issues, particularly the prevention of maleimide hydrolysis, a critical factor for successful bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is maleimide hydrolysis and why is it a major concern when using this compound?
A1: Maleimide hydrolysis is a chemical reaction where the maleimide ring opens upon exposure to water, forming a non-reactive maleamic acid.[1][2] This is a significant problem because the maleimide group is specifically designed to react with thiol (sulfhydryl) groups, such as those on cysteine residues of proteins.[1][2][3] Once hydrolyzed, the this compound can no longer form the stable thioether bond required for conjugation, leading to failed or low-yield experiments.[1][2][4]
Q2: What are the primary factors that accelerate the hydrolysis of the maleimide group?
A2: The stability of the maleimide group is most significantly influenced by pH . The rate of hydrolysis increases dramatically with a rise in pH, especially above 7.5.[1][4][5][6] Temperature also plays a crucial role, with higher temperatures accelerating the rate of hydrolysis.[1][2] Prolonged exposure to aqueous environments, even at an optimal pH, can also lead to hydrolysis over time.[4]
Q3: What is the optimal pH range for maleimide-thiol conjugation to minimize hydrolysis?
A3: The optimal pH for the maleimide-thiol reaction is a compromise between ensuring the thiol group is reactive and preventing maleimide hydrolysis. The recommended pH range is 6.5 to 7.5 .[1][6][7][8] Within this window, the target thiol groups are sufficiently deprotonated (nucleophilic) to react efficiently with the maleimide, while the competing hydrolysis reaction is minimized.[1][7] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[1][7][8]
Q4: How should I prepare and store this compound to maintain its integrity?
A4: Proper storage and handling are critical to prevent premature hydrolysis.
-
Solid Form: Store solid this compound at -20°C, protected from light and moisture.[4][9][10][11]
-
Stock Solutions: It is highly recommended to prepare stock solutions in a dry, anhydrous, water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[1][4][8] These stock solutions should be stored in small aliquots at -20°C for up to a month or at -80°C for up to six months, always protected from light.[4][9] Prepare aqueous working solutions immediately before use to minimize hydrolysis.[4][6]
Troubleshooting Guide: Low Conjugation Efficiency
Experiencing low or no yield in your conjugation reaction? This step-by-step guide will help you diagnose and resolve the most common issues related to maleimide hydrolysis.
Step 1: Verify the Integrity of Your this compound Reagent
-
Potential Cause: The maleimide group may have hydrolyzed prior to the reaction. This is a common issue if the reagent has been improperly stored or handled.
-
Recommended Action:
-
Check Storage Conditions: Confirm that the solid this compound has been stored at -20°C in a dry environment.[9][10][11] For stock solutions in DMSO or DMF, ensure they were stored at -20°C or -80°C and protected from moisture.[4][9]
-
Use Fresh Reagents: Maleimides are moisture-sensitive.[6] Always prepare aqueous solutions of the linker immediately before starting the conjugation reaction.[5][6] If in doubt, use a fresh vial of this compound.
-
Run a Control Reaction: Test the reactivity of your this compound with a simple thiol-containing molecule (e.g., N-acetylcysteine) to confirm its activity before proceeding with valuable protein samples.
-
Step 2: Scrutinize Your Reaction Buffer and Conditions
-
Potential Cause: The reaction buffer pH is outside the optimal range, accelerating hydrolysis.
-
Recommended Action:
-
Calibrate and Verify pH: Use a calibrated pH meter to ensure your reaction buffer is strictly within the pH 6.5-7.5 range.[1][12]
-
Buffer Selection: Use non-amine, non-thiol containing buffers such as Phosphate-Buffered Saline (PBS), MES, or HEPES.[1][12][13][14] Buffers like Tris contain primary amines that can compete with the thiol reaction at higher pH values.[15]
-
Degas Buffers: Thiols are susceptible to oxidation, forming disulfide bonds that do not react with maleimides.[13] Degas all buffers before use by vacuum or by bubbling an inert gas (e.g., argon or nitrogen) through the solution.[6][13]
-
Step 3: Ensure Availability of Free Thiols on Your Target Molecule
-
Potential Cause: The cysteine residues on your protein or peptide are in an oxidized state (disulfide bonds) and are not available for conjugation.[13][14]
-
Recommended Action:
-
Reduce Disulfide Bonds: If necessary, pre-treat your protein with a reducing agent to ensure free sulfhydryl groups are available. Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent as it is selective for disulfide bonds and does not need to be removed before adding the maleimide linker.[7][13]
-
Quantify Free Thiols: Before proceeding with conjugation, consider quantifying the number of free thiols using Ellman's Reagent (DTNB) to confirm successful reduction.[1]
-
Visualizing the Problem: The Hydrolysis Pathway
To better understand the challenge, the following diagram illustrates the primary reaction pathway for maleimide-thiol conjugation and the competing hydrolysis side-reaction.
Maleimide Reaction vs. Hydrolysis Pathway
Advanced Topic: Post-Conjugation Stability
Even after a successful conjugation, the resulting thiosuccinimide linkage can be susceptible to a retro-Michael reaction, especially in the presence of other thiols (like glutathione in vivo).[8][16][17] This can lead to the exchange of the maleimide-linked payload to other molecules, causing off-target effects.[16][18]
Strategy for Enhancing Long-Term Stability:
A powerful strategy to create a more stable conjugate is to intentionally hydrolyze the thiosuccinimide ring after the conjugation is complete.[1][16][17] The resulting ring-opened succinamic acid thioether is highly stable and not susceptible to the retro-Michael reaction.[1][16][19]
Workflow for Post-Conjugation Stabilization
Post-Conjugation Stabilization Workflow
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
This compound
-
Anhydrous DMSO or DMF
-
Degassed Conjugation Buffer (e.g., PBS, HEPES, pH 7.0-7.5)[7]
-
(Optional) TCEP solution
-
Desalting column
Procedure:
-
Prepare Protein Solution: Dissolve the thiol-containing protein in degassed conjugation buffer.[7][13] If disulfide bond reduction is required, add a 10- to 100-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[7][14]
-
Prepare Maleimide Solution: Immediately before use, dissolve this compound in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).[4][6]
-
Initiate Conjugation: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[6][14]
-
Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[7][14] If using a fluorescently-tagged maleimide, protect the reaction from light.[7]
-
Purification: Remove unreacted this compound and byproducts using a desalting column or dialysis, exchanging the buffer to a suitable storage buffer.[4][13]
Protocol 2: Post-Conjugation Hydrolysis for Enhanced Stability
Materials:
-
Purified maleimide-thiol conjugate
-
High pH Buffer (e.g., 0.1 M sodium phosphate, pH 8.5-9.0)
-
Neutralizing Buffer (e.g., 1 M Tris-HCl, pH 7.0)
Procedure:
-
Confirm Conjugation: After purification (Protocol 1), confirm the formation of the desired conjugate using an appropriate analytical method (e.g., HPLC, Mass Spectrometry).
-
Adjust pH: Carefully add the high pH buffer to the conjugate solution to raise the pH to 8.5-9.0.
-
Incubate: Incubate the solution at room temperature or 37°C.
-
Monitor Hydrolysis: Monitor the progress of the ring-opening hydrolysis by mass spectrometry. A successful hydrolysis is indicated by a mass increase of 18 Da (the addition of a water molecule).
-
Re-neutralize: Once the reaction is complete, re-neutralize the solution to pH 7.0-7.5 using the neutralizing buffer for final storage or downstream applications.[1]
Data Summary Table
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Storage (Solid) | -20°C, desiccated, protected from light | Prevents degradation and premature hydrolysis.[4][9][10][11] |
| Storage (Stock Solution) | Anhydrous DMSO/DMF, -20°C (1 mo) or -80°C (6 mo) | Organic solvent prevents hydrolysis during storage. Aliquot to avoid freeze-thaw cycles.[4][9] |
| Conjugation pH | 6.5 - 7.5 | Optimal balance between thiol reactivity and minimizing maleimide hydrolysis.[1][6][7][8] |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures slow the rate of hydrolysis.[1][7] |
| Reaction Buffers | PBS, HEPES, MES (non-amine, non-thiol) | Avoids side reactions with buffer components.[1][12][13][14] |
| Post-Conjugation Hydrolysis pH | 8.5 - 9.0 | Intentionally and rapidly opens the thiosuccinimide ring to form a more stable linkage.[1] |
References
-
Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed. (URL: [Link])
-
Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed. (URL: [Link])
-
The hydrolysis of maleimide in alkaline solution - Canadian Science Publishing. (URL: [Link])
-
Force-induced ring-open hydrolysis strengthens the maleimide-thiol adducts for stable protein-polymer conjugates - Research Communities. (URL: [Link])
-
minireview: addressing the retro-michael instability of maleimide bioconjugates - UCL Discovery. (URL: [Link])
-
Long-Term Stabilization of Maleimide–Thiol Conjugates | Bioconjugate Chemistry. (URL: [Link])
-
The hydrolysis of maleimide in alkaline solution | Request PDF - ResearchGate. (URL: [Link])
-
Tunable Degradation of Maleimide–Thiol Adducts in Reducing Environments | Bioconjugate Chemistry - ACS Publications. (URL: [Link])
-
Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed. (URL: [Link])
-
Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry - NRC Publications Archive. (URL: [Link])
-
Hydrolytic stability of 8armPEG10k-maleimide at 37 C and different... - ResearchGate. (URL: [Link])
-
Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - NIH. (URL: [Link])
-
I am having a hard time conjugating a maleimide-NHS ester crosslinker onto thiol actived surface. Could someone help me on this? | ResearchGate. (URL: [Link])
-
Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. (URL: [Link])
-
Tunable degradation of maleimide-thiol adducts in reducing environments - PMC - NIH. (URL: [Link])
-
Hydrolytically Stable Maleimide-end Functionalized Polymers for Site-Specific Protein Conjugation - PMC - PubMed Central. (URL: [Link])
-
Thermal Stability of Novel Maleimide Polymers Based on Dapsone - Systematic Reviews in Pharmacy. (URL: [Link])
-
Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC - NIH. (URL: [Link])
-
What is the fate of Maleimide-Thiol adduct at low pH ? | ResearchGate. (URL: [Link])
- US5132226A - Method for the determination of maleimide groups - Google P
-
Limiting the Hydrolysis and Oxidation of Maleimide–Peptide Adducts Improves Detection of Protein Thiol Oxidation | Journal of Proteome Research - ACS Publications. (URL: [Link])
-
Instability of thiol/maleimide conjugation and strategies for mitigation - Kinam Park. (URL: [Link])
-
Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates | Request PDF - ResearchGate. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Mal-Amido-PEG4-acid - Safety Data Sheet [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 18. vectorlabs.com [vectorlabs.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Conjugation Yield with Mal-PEG4-Acid
Welcome to the technical support center for bioconjugation challenges. This guide is designed for researchers, scientists, and drug development professionals experiencing suboptimal results when using Mal-PEG4-Acid for thiol-specific PEGylation. Here, we move beyond simple protocols to explore the underlying chemistry and provide actionable, field-tested solutions to enhance your conjugation efficiency.
Introduction: The Chemistry of this compound Conjugation
This compound is a heterobifunctional linker featuring a maleimide group and a terminal carboxylic acid, separated by a hydrophilic 4-unit polyethylene glycol (PEG) spacer.[1][2] The maleimide group is highly reactive towards free sulfhydryl (thiol) groups, typically found on cysteine residues, forming a stable thioether bond.[3][4] This reaction, a Michael addition, is most efficient and specific within a narrow pH range.[5][6] The terminal carboxylic acid can be subsequently or separately reacted with primary amines using carbodiimide chemistry (e.g., EDC, DCC).[1][2]
Achieving a high yield of the desired conjugate requires careful control over several experimental parameters. Low yield is a common frustration, but it can almost always be traced back to a few key areas. This guide will walk you through a logical troubleshooting process to identify and resolve the root cause of poor conjugation efficiency.
Frequently Asked Questions & Troubleshooting Guide
Category 1: Reagent Integrity and Preparation
Question 1: My conjugation yield is consistently low or zero. Could my this compound reagent be the problem?
Answer: Absolutely. The maleimide group is highly susceptible to hydrolysis, especially in aqueous solutions at neutral to high pH.[7][8] This hydrolysis opens the maleimide ring to form an unreactive maleamic acid, which is incapable of reacting with thiols.[8][9] If your reagent has been improperly stored or handled, its reactivity may be significantly compromised.
Troubleshooting Steps & Solutions:
-
Storage is Critical: this compound should be stored as a solid at -20°C, protected from moisture and light.[10][11] Before opening the vial, always allow it to warm to room temperature to prevent condensation from forming inside.[7]
-
Fresh Solutions are Best: The cardinal rule is to prepare aqueous solutions of your maleimide reagent immediately before use.[5][9] Do not store this compound in aqueous buffers for any extended period.[8][12]
-
Use Anhydrous Solvents for Stock Solutions: If a stock solution is necessary, dissolve the this compound in a dry, water-miscible organic solvent like anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[5][9][11] These stock solutions should be stored at -20°C for short-term use (up to one month) or -80°C for longer-term storage, always protected from light and moisture.[11]
| Parameter | Recommendation | Rationale |
| Solid Storage | -20°C, desiccated, protected from light.[10][11] | Prevents degradation and hydrolysis of the maleimide group. |
| Stock Solution Solvent | Anhydrous DMSO or DMF.[5][9] | Minimizes water exposure, preventing premature hydrolysis. |
| Aqueous Solution Prep | Prepare immediately before use.[7][9] | Maleimide hydrolysis is rapid in aqueous buffers. |
Category 2: Protein/Substrate Preparation
Question 2: I've confirmed my this compound is active, but the yield is still poor. What about my protein?
Answer: The maleimide-thiol reaction is highly specific for free sulfhydryl groups (-SH). If the cysteine residues on your protein are oxidized and have formed disulfide bonds (-S-S-), they will not be available for conjugation.[3][13] This is one of the most common reasons for low conjugation yields.
Troubleshooting Steps & Solutions:
-
Quantify Free Thiols: Before starting, it's wise to confirm the presence of free thiols on your protein. This can be done using Ellman's reagent (DTNB), which reacts with free sulfhydryls to produce a colored product measurable at 412 nm.[14]
-
Reduce Disulfide Bonds: If your protein contains disulfide bonds, they must be reduced.
-
TCEP (Tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent. It is highly effective, stable, odorless, and, crucially, does not contain a thiol group itself. This means it does not need to be removed before adding your maleimide reagent.[4][14]
-
DTT (Dithiothreitol): DTT is also a very effective reducing agent.[15] However, it is a thiol-containing compound and will compete with your protein for the this compound. Therefore, any excess DTT must be removed after reduction and before conjugation, typically via a desalting column or dialysis.[4][14]
-
-
Prevent Re-oxidation: Once you have free thiols, you must prevent them from re-forming disulfide bonds.
-
Degas Buffers: Remove dissolved oxygen, a primary oxidizing agent, from all your buffers by vacuum application or by bubbling an inert gas (e.g., nitrogen, argon) through them.[14]
-
Use Chelating Agents: Include 1-5 mM EDTA in your reaction buffer. EDTA sequesters divalent metal ions that can catalyze thiol oxidation.[14][16]
-
Category 3: Reaction Conditions
Question 3: What is the optimal pH for the maleimide-thiol reaction and why does it matter so much?
Answer: The pH of the reaction buffer is arguably the most critical parameter for successful maleimide-thiol conjugation. The optimal pH range is between 6.5 and 7.5 .[5][6][13] This range provides the best balance between reaction efficiency and specificity.
-
Below pH 6.5: The reaction rate slows down significantly. This is because the thiol group (-SH) is less likely to be in its more reactive thiolate form (R-S⁻).[5][13]
-
Above pH 7.5: Two major side reactions become problematic:
-
Maleimide Hydrolysis: The rate of maleimide ring hydrolysis increases dramatically, inactivating your this compound reagent.[5][7]
-
Loss of Specificity: Maleimides begin to react with primary amines, such as the side chains of lysine residues, leading to non-specific conjugation and unwanted side products.[7][17] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines, but this selectivity is lost at higher pH.[8][9]
-
Troubleshooting Steps & Solutions:
-
Buffer Selection: Use non-nucleophilic buffers. Phosphate-buffered saline (PBS), HEPES, and Borate buffers are excellent choices.[3][17] Avoid buffers containing primary amines like Tris or glycine , as they will compete with the reaction.[17][18]
-
Verify pH: Always verify the pH of your final reaction mixture after all components have been added.
-
Molar Ratio: Use a molar excess of the this compound reagent to drive the reaction to completion. A starting point of a 10:1 to 20:1 molar ratio of maleimide to protein is common, but this should be optimized for your specific system.[5][17]
| pH Range | Thiol Reactivity | Maleimide Hydrolysis | Amine Reactivity | Recommendation |
| < 6.5 | Slow | Low | Negligible | Not recommended due to slow kinetics.[13] |
| 6.5 - 7.5 | Optimal | Low | Low / Negligible | Highly Recommended. [4][5][6] |
| > 7.5 | Fast | High | Increases Significantly | Not recommended due to rapid hydrolysis and loss of selectivity.[7][8] |
Category 4: Purification and Analysis
Question 4: I think my reaction worked, but I can't purify the conjugate or confirm the yield. What methods are best?
Answer: Proper purification is essential to remove unreacted this compound, native protein, and any by-products. The addition of a PEG chain alters the physicochemical properties of the protein, which can be exploited for separation.[19]
Purification Strategies:
-
Size Exclusion Chromatography (SEC): This is one of the most effective methods. PEGylation increases the hydrodynamic radius of the protein, allowing the larger conjugate to be separated from the smaller, unreacted protein and excess PEG reagent.[19][]
-
Ion Exchange Chromatography (IEX): The PEG chain can shield surface charges on the protein, altering its binding to IEX resins.[19][] This change in interaction can be used to effectively separate native protein from PEGylated versions.[21]
-
Hydrophobic Interaction Chromatography (HIC): HIC can also be used, often as a polishing step after IEX or SEC.[][21]
-
Dialysis / Ultrafiltration: These methods are effective for removing low molecular weight impurities like unreacted PEG linkers but are less effective at separating native protein from the mono-PEGylated product.[19][22]
Analysis and Quantification:
-
SDS-PAGE: This is a straightforward way to visualize the result. The PEGylated protein will show a distinct band shift, appearing larger than the unmodified protein. The relative intensity of the bands can provide a rough estimate of conjugation yield.[23]
-
Mass Spectrometry (LC-MS): Provides a precise mass of the conjugate, confirming the number of PEG chains attached to the protein.
-
UV-Vis Spectroscopy: If your PEG linker or protein has a unique absorbance signature, this can be used for quantification.
-
Western Blot: Using an antibody specific to your protein of interest can confirm the identity of the bands seen on SDS-PAGE.[24]
Senior Scientist Pro-Tip: The Post-Conjugation Stability Boost
The thioether bond formed between a maleimide and a thiol can, under certain conditions (especially in the presence of other thiols like glutathione in vivo), be reversible through a retro-Michael reaction.[6][7] This can lead to the payload being transferred to other molecules.
To create a more stable conjugate, you can intentionally hydrolyze the thiosuccinimide ring after the conjugation is complete.
-
Protocol: Once your conjugate is purified, adjust the pH of the solution to 8.5-9.0 and incubate at room temperature or 37°C.[7] This opens the ring to form a succinamic acid derivative, which is much more stable and not susceptible to the retro-Michael reaction.[25] After hydrolysis, re-neutralize the solution for storage.
By systematically addressing these key areas—reagent integrity, substrate preparation, reaction conditions, and purification—you can effectively troubleshoot and optimize your this compound conjugation protocol, transforming low yields into successful and reproducible results.
References
-
BOC Sciences. PEGylated Protein Purification Techniques.
-
Zydney, A. L. (2007). Purification and Production of Pegylated Proteins using Membrane Processes. Penn State University Electronic Theses and Dissertations.
-
BenchChem. (2025). Technical Support Center: Optimizing pH for Selective Maleimide-Thiol Chemistry.
-
Fee, C. J., & Van Alstine, J. M. (2006). Purification of pegylated proteins. PubMed.
-
Schlapschy, M., & Skerra, A. (2014). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Springer Nature Experiments.
-
BenchChem. (2025). Optimizing Maleimide-Thiol Conjugation: A Technical Guide for Researchers.
-
BenchChem. (2025). Side reactions of maleimide linkers in bioconjugation.
-
Jain, S., et al. (2011). Integrated Solid-Phase Synthesis and Purification of PEGylated Protein. ACS Publications.
-
BenchChem. (2025). Technical Support Center: Addressing Steric Hindrance in Bioconjugation with Long PEG Linkers.
-
BenchChem. (2025). Avoiding disulfide bond formation during thiol-based conjugation.
-
BenchChem. (2025). Technical Support Center: Optimizing m-PEG12-Maleimide Thiol Conjugation.
-
Aimetti, A. A., et al. (2009). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. PMC - NIH.
-
Tocris Bioscience. (n.d.). Conjugation Protocol for Thiol Reactive (Maleimide) Dyes.
-
BenchChem. (2025). Troubleshooting low yield in Mal-PEG1-Boc conjugation reactions.
-
Uttamapinant, C., et al. (2015). Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells. PMC - PubMed Central.
- Stephanopoulos, N., & Francis, M. B. (2011). Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation.
-
Lin, Z., et al. (2018). Quantitative Synthesis of Protein-DNA Conjugates with 1:1 Stoichiometry. The Royal Society of Chemistry.
-
BroadPharm. (2024). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide.
-
Bio-Synthesis. (2022). Maleimide labeling of thiolated biomolecules.
-
ResearchGate. (2016). What is the effect of Maleimide surface coverage on thiol conjugation efficiency?.
-
Martínez-Jothar, L., et al. (2018). Insights into maleimide-thiol conjugation chemistry. DSpace.
-
BroadPharm. (n.d.). This compound, 518044-41-2.
-
Ma, Y., & Ganesan, L. (2014). Quantitation and Stability of Protein Conjugation on Liposomes for Controlled Density of Surface Epitopes. PMC - NIH.
-
Khan, M. N. (1984). Kinetics and mechanism of the alkaline hydrolysis of maleimide. PubMed.
-
BenchChem. (2025). Navigating the Chemical Landscape of N-Mal-N-bis(PEG4-NHS ester): A Guide to Solubility and Stability.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Conjugation Yield with Acid-PEG8-SS-PEG8.
-
Let's Talk Academy. (2025). The Most Effective Reducing Agent for Disulfide Bonds in Proteins.
-
University of Bath. (n.d.). Bioconjugation Strategies Through Thiol-Alkylation of Peptides and Proteins.
-
UCL Discovery. (n.d.). Minireview: addressing the retro-michael instability of maleimide bioconjugates.
-
BroadPharm. (n.d.). Bis-Mal-Lysine-PEG4-acid, 1426164-52-4.
-
Thermo Fisher Scientific. (n.d.). Sulfhydryl-Reactive Crosslinker Chemistry.
-
MedchemExpress.com. (n.d.). This compound | PROTAC Linker.
-
Vector Labs. (n.d.). Maleimide Reaction Chemistry.
-
Thermo Fisher Scientific. (n.d.). Protein Denaturing and Reducing Agents.
-
CD Bioparticles. (n.d.). This compound.
-
Advanced ChemTech. (n.d.). This compound.
-
Precise PEG. (n.d.). How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices.
-
Bio-Rad. (n.d.). Reducing and Alkylating Agents.
-
Wang, Y., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. ACS Publications.
-
Lin, Z., et al. (2018). Quantitative synthesis of protein–DNA conjugates with 1:1 stoichiometry. Chemical Communications (RSC Publishing).
-
Vector Labs. (n.d.). MAL-dPEG®₄-NHS Ester.
-
Thermo Fisher Scientific. (2018). Strategies for successful crosslinking and bioconjugation applications.
-
AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation.
-
BenchChem. (2025). Preventing hydrolysis of maleimide group in DBCO-PEG4-Maleimide.
-
BroadPharm. (n.d.). Instructions for the use of Mal-(PEG)n-NHS Ester.
-
UCL Discovery. (2018). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugate.
-
ResearchGate. (2023). I am having a hard time conjugating a maleimide-NHS ester crosslinker onto thiol actived surface. Could someone help me on this?.
-
DC Chemicals. (n.d.). This compound|CAS 518044-41-2.
Sources
- 1. This compound, 518044-41-2 | BroadPharm [broadpharm.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 4. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. letstalkacademy.com [letstalkacademy.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 22. Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight [etda.libraries.psu.edu]
- 23. rsc.org [rsc.org]
- 24. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: Mal-PEG4-Acid Protein Conjugation
Welcome to the technical support guide for Mal-PEG4-Acid protein conjugation. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into avoiding common side reactions. By understanding the causality behind experimental choices, you can ensure the integrity, stability, and efficacy of your bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low or no conjugation when using this compound?
A1: The most common issue is the inactivation of the maleimide group via hydrolysis. The maleimide ring is susceptible to opening in aqueous solutions, a reaction that accelerates significantly at pH values above 7.5.[1][2][3] This hydrolysis forms a maleamic acid derivative that is unreactive towards thiols.[2] To prevent this, always prepare maleimide stock solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction immediately.[4][5]
Q2: I see unexpected, higher molecular weight species in my final product. What could be the cause?
A2: This often points to "off-target" reactions or disulfide bond issues. If the pH of your maleimide-thiol reaction drifts above 7.5, the maleimide can begin to react with primary amines on lysine residues, leading to unintended cross-linking.[1][6] Another possibility is disulfide scrambling. If you are reducing existing disulfide bonds to generate free thiols for conjugation, incomplete removal of the reducing agent or exposure to oxygen can lead to the re-formation of disulfide bonds, creating dimers or larger oligomers.[7]
Q3: My conjugate appears to be losing its payload over time. Why is this happening?
A3: The thioether bond formed between a maleimide and a thiol is susceptible to a retro-Michael reaction, especially in vivo.[1][8] This reaction can regenerate the maleimide, which is then free to react with other available thiols, such as glutathione or serum albumin, leading to payload migration and off-target effects.[1] Post-conjugation hydrolysis of the thiosuccinimide ring can increase stability and prevent this phenomenon.[1]
Q4: Can I perform the maleimide-thiol reaction and the carboxylic acid-amine reaction in a single step?
A4: A one-pot reaction is generally not recommended due to conflicting optimal pH ranges for the two reactions. The maleimide-thiol reaction is most efficient and specific at pH 6.5-7.5.[1][2][6] In contrast, the activation of the carboxylic acid with EDC/NHS and its subsequent reaction with primary amines is most efficient at a pH of 7.0-8.5.[8][9] Performing these simultaneously can lead to significant side reactions, including maleimide hydrolysis and poor amine coupling. A sequential, two-step approach is strongly advised for optimal results.[8][10]
Troubleshooting In-Depth: Mechanism & Mitigation of Side Reactions
This section provides a detailed analysis of the key side reactions encountered with this compound and actionable protocols to minimize them.
Problem 1: Maleimide Inactivation via Hydrolysis
The stability of the maleimide ring is paramount for successful conjugation. Its electrophilicity, which makes it highly reactive towards thiols, also makes it a target for nucleophilic attack by hydroxide ions.
Mechanism of Hydrolysis
In aqueous solutions, particularly as the pH rises above neutral, hydroxide ions attack one of the carbonyl carbons of the maleimide ring. This leads to the opening of the ring, forming a stable, unreactive maleamic acid. Once this occurs, the linker is no longer capable of reacting with a thiol group.
Key Symptoms:
-
Low or no yield of the desired conjugate.
-
Recovery of unreacted protein and linker post-reaction.
-
Inconsistent results between experimental batches.
Mitigation Strategy & Protocol
The most critical parameter to control is pH . The reaction should be performed in a pH range that balances thiol reactivity with maleimide stability.
Table 1: Influence of pH on Maleimide-Thiol Reaction
| pH Range | Reaction Characteristics | Recommendation |
| < 6.5 | Reaction rate is significantly slowed as the thiol group (-SH) is mostly protonated and less nucleophilic. | Avoid for efficient conjugation. |
| 6.5 - 7.5 | Optimal Range. Provides an excellent balance between a high reaction rate with thiols and minimal hydrolysis of the maleimide.[1][2][6] At pH 7.0, the reaction with thiols is ~1,000 times faster than with amines.[1][2] | Strongly Recommended. Use buffers like PBS, HEPES, or Phosphate within this range.[11] |
| > 7.5 | Rate of maleimide hydrolysis increases sharply.[1][6] Competitive reaction with primary amines (e.g., lysine) becomes significant.[1][6][12] | Avoid. Leads to loss of reagent and formation of off-target products. |
Recommended Protocol Adjustments:
-
Buffer Preparation: Use degassed buffers to prevent thiol re-oxidation.[4][7] Buffers such as 10-100 mM phosphate, HEPES, or Tris at pH 7.0-7.5 are ideal.[11]
-
Reagent Preparation: Always dissolve the this compound in a dry, water-miscible solvent like anhydrous DMSO or DMF immediately before use.[4][5][10] Do not store maleimide reagents in aqueous solutions.[1]
-
Reaction Execution: Add the dissolved maleimide linker to the protein solution swiftly. Keep the final concentration of the organic solvent below 10% to prevent protein denaturation.[10]
Problem 2: Off-Target Reactions & Disulfide Scrambling
Achieving site-specific conjugation requires preventing the linker from reacting with non-target residues and ensuring the target thiol is available and stable.
Mechanisms of Off-Target Reactions
-
Reaction with Amines: At pH values above 7.5, primary amines, particularly the ε-amino group of lysine, become deprotonated and sufficiently nucleophilic to attack the maleimide ring, leading to undesired conjugation.[1][12]
-
Thiazine Rearrangement: A specific side reaction can occur if the target cysteine is at the N-terminus of a peptide. The N-terminal amine can attack the succinimide ring post-conjugation, leading to a stable six-membered thiazine ring.[13][14][15] This is a concern primarily in peptide chemistry.
-
Disulfide Scrambling: If target cysteines are generated by reducing native disulfide bonds, the presence of residual reducing agents (like DTT) or oxidizing conditions can cause thiols to react with other thiols or disulfides, leading to protein oligomerization.
Key Symptoms:
-
Product heterogeneity observed in SDS-PAGE or Mass Spectrometry.
-
Formation of dimers, trimers, or higher-order aggregates.
-
Loss of biological activity if off-target modification occurs in a critical region.
Mitigation Strategy & Protocol
Controlling pH and carefully managing the reduction/purification steps are crucial.
Caption: Recommended two-step sequential conjugation workflow.
Detailed Protocol for Sequential Conjugation:
-
Part A: Maleimide Reaction
-
Perform the maleimide conjugation to your thiol-containing protein as described previously, within the optimal pH range of 6.5-7.5.
-
-
Part B: Purification
-
Crucial Step: Remove all unreacted this compound and any reaction byproducts. Size-Exclusion Chromatography (SEC) or dialysis are effective methods.
-
-
Part C: Carboxylic Acid Activation and Amine Coupling
-
Transfer the purified conjugate into an amine-free buffer (e.g., MES at pH 5.0-6.0) for the activation step. [9] * Activate the carboxylic acid by adding EDC and NHS. A common starting molar ratio is 1.2-1.5 fold excess of EDC/NHS over the linker. [9]Incubate for 15 minutes at room temperature. [9] * Add the activated conjugate to the amine-containing protein in a buffer at pH 7.2-8.0 (e.g., PBS) to facilitate the final amide bond formation. [9] * Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. [9] * Quench any remaining reactive esters by adding a quenching buffer, such as 1 M Tris-HCl. [9]
-
Quality Control & Analytical Techniques
Verifying the outcome of your conjugation is essential. Robust analytical methods are required to confirm the identity, purity, and stability of the final product. [16][17] Table 2: Recommended Analytical Methods for Conjugate Characterization
| Technique | Information Provided | Reference |
| SDS-PAGE | Visualizes shift in molecular weight, assesses purity, and detects aggregation/fragmentation. | [4] |
| UV-Vis Spectroscopy | Can be used for a quick estimation of the drug-to-antibody ratio (DAR) if the payload has a distinct absorbance. | [18] |
| Mass Spectrometry (LC-MS) | Provides an accurate mass of the conjugate, confirms covalent modification, and identifies different drug-load species. Indispensable for characterization. | [18][19] |
| Hydrophobic Interaction Chromatography (HIC) | A widely used and powerful method for determining the drug-to-antibody ratio (DAR) and distribution for cysteine-linked conjugates. | [18][19] |
| Size-Exclusion Chromatography (SEC) | Quantifies the amount of aggregation and fragmentation in the final product. | [17] |
By implementing these strategies and protocols, you can effectively navigate the complexities of this compound chemistry, minimize side reactions, and produce high-quality, well-defined protein conjugates for your research and development needs.
References
- BenchChem. (2025). Application Notes and Protocols for TCEP-Mediated Protein Reduction for Maleimide Labeling.
- Veranova. (2025).
- Wilkin, B. (2025).
- National Institutes of Health (NIH).
- Veranova. (n.d.).
- RSC Publishing. (n.d.). Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs. Analyst.
- Vector Labs. (n.d.). Maleimide Reaction Chemistry.
- Tocris Bioscience. (n.d.). Conjugation Protocol for Thiol Reactive (Maleimide) Dyes.
- Bachem. (2022). The Thiol-Maleimide Reaction: A Guide.
- Lumiprobe. (n.d.).
- Benchchem. (2025).
- Benchchem. (n.d.).
- Biotium. (2020). Protocol: Maleimide Labeling of Protein Thiols.
- National Institutes of Health (NIH). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement.
- YouTube. (2021). Thiazine Formation: The Elucidation of a Thiol-Maleimide Side-Reaction.
- Vector Labs. (2025). Maleimide Crosslinker Selection Guide.
- Thermo Fisher Scientific. (n.d.). Sulfhydryl-Reactive Crosslinker Chemistry.
- Benchchem. (2025).
- Benchchem. (2025).
- BroadPharm. (n.d.). Instructions for the use of Mal-(PEG)n-NHS Ester.
- Benchchem. (2025). A Head-to-Head Comparison of Bioconjugation Strategies: HS-PEG7-CH2CH2COOH vs. Maleimide-PEG7-NHS Ester.
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. biotium.com [biotium.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. bachem.com [bachem.com]
- 14. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. adcreview.com [adcreview.com]
- 17. veranova.com [veranova.com]
- 18. blog.crownbio.com [blog.crownbio.com]
- 19. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with Mal-PEG4-Acid Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for optimizing the drug-to-antibody ratio (DAR) when creating Antibody-Drug Conjugates (ADCs) using Maleimide-PEG4-Acid linkers.
Frequently Asked Questions (FAQs)
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a Critical Quality Attribute (CQA)?
A1: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody molecule.[1][2] It is a CQA because it directly influences the ADC's therapeutic window by affecting its efficacy, toxicity, stability, and pharmacokinetic properties.[3][4] An insufficient drug load (low DAR) can render the ADC ineffective, while an excessive drug load (high DAR) can lead to increased toxicity, faster clearance from circulation, and potential for aggregation.[3][4]
Q2: What is a typical or optimal DAR for an ADC using cysteine conjugation?
A2: Historically, an optimal DAR for cysteine-linked ADCs has been in the range of 2 to 4.[1] This range often provides a balance between potent efficacy and maintaining the ADC's stability and favorable pharmacokinetic profile.[5] However, there is no universal optimal DAR; it is highly dependent on the specific antibody, linker, and payload. Some newer, highly effective ADCs have a DAR of approximately 8.[1][6]
Q3: What is the role of the Mal-PEG4-Acid linker in ADC development?
A3: The this compound linker is a heterobifunctional linker used in bioconjugation.[7] It has two primary reactive groups:
-
Maleimide Group: This group reacts specifically with free sulfhydryl (thiol) groups, typically from cysteine residues on a reduced antibody, to form a stable thioether bond.[7][8][]
-
Carboxylic Acid Group: This terminal group can be activated (e.g., with EDC or HATU) to react with primary amines on a drug payload, forming a stable amide bond.[7] The polyethylene glycol (PEG4) spacer is hydrophilic, which helps to increase the solubility of the entire ADC, especially when conjugating hydrophobic drug payloads.[7][][10] This can mitigate aggregation and improve the ADC's pharmacokinetic properties.[4][11]
Q4: What are the main challenges associated with maleimide-thiol conjugation chemistry?
A4: The primary challenge is the potential instability of the resulting thiosuccinimide linkage.[12][13][14] This bond can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione in plasma, leading to premature release of the drug payload.[15][16] This deconjugation reduces efficacy and can cause off-target toxicity.[12][15] Strategies to overcome this include promoting the hydrolysis of the succinimide ring, which results in a more stable, ring-opened structure that is resistant to the retro-Michael reaction.[12][13][16]
Troubleshooting Guides
This section addresses specific issues that may arise during the conjugation process, providing probable causes and actionable solutions.
Issue 1: Low Drug-to-Antibody Ratio (DAR)
A consistently low DAR is a common issue that can significantly reduce the potential efficacy of your ADC.
Probable Causes & Solutions
| Probable Cause | Troubleshooting Steps & Explanation |
| Incomplete Antibody Reduction | Optimize Reducing Agent Concentration: The molar excess of the reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT), is critical. Insufficient reducing agent will lead to partial reduction of the antibody's interchain disulfide bonds.[1] A typical starting point is a 10-fold molar excess of TCEP.[8] Systematically vary the concentration to find the optimal level for your specific antibody. Control Reduction Time and Temperature: Ensure the reduction reaction proceeds for a sufficient duration at the optimal temperature. A common protocol involves incubation at 37°C for 1-2 hours.[8][17] Monitor the number of free thiols generated using Ellman's reagent to determine when the reaction is complete.[18][19] Reagent Quality: Ensure your reducing agent is fresh and has been stored correctly to prevent oxidation. |
| Maleimide Hydrolysis | Control pH: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5.[15] For maleimide-thiol conjugation, a pH range of 6.5-7.5 is generally preferred to balance the reactivity of the thiol groups while minimizing hydrolysis of the maleimide before conjugation occurs.[1][15] Prepare Linker Solution Fresh: Prepare the this compound linker-drug stock solution in an anhydrous solvent like DMSO or DMF immediately before use to minimize exposure to moisture and subsequent hydrolysis.[20] |
| Poor Solubility of Drug-Linker | Use of Co-solvents: Highly hydrophobic drug-linker complexes can have poor solubility in aqueous conjugation buffers, leading to precipitation and reduced availability for reaction.[1] Dissolve the hydrophobic drug-linker in a small amount of a compatible organic co-solvent (e.g., DMSO, DMF) before adding it to the reaction.[1] The final co-solvent concentration should typically be kept below 10% to avoid antibody denaturation.[4] |
| Suboptimal Reaction Conditions | Optimize Molar Ratio: The molar ratio of the drug-linker to the antibody is a key factor in controlling the DAR.[18][21] Start with a 10-20 fold molar excess of the linker and optimize from there.[8][20] Reaction Time & Temperature: While conjugation is often performed for 2 hours at room temperature or overnight at 4°C, these conditions may need optimization.[8][20] Monitor the reaction progress over time to find the optimal endpoint. |
Issue 2: ADC Aggregation
Aggregation can lead to poor yields, difficulties in purification, and potential immunogenicity. It is often driven by the increased hydrophobicity of the ADC after conjugation.[22][23]
Probable Causes & Solutions
| Probable Cause | Troubleshooting Steps & Explanation |
| High DAR with Hydrophobic Payload | Reduce DAR: A high number of hydrophobic payloads conjugated to the antibody surface can expose hydrophobic patches, leading to self-association and aggregation.[22][23] If aggregation is observed, consider targeting a lower DAR (e.g., 2 or 4) by adjusting the linker-to-antibody molar ratio during conjugation.[5] Optimize Linker: The PEG4 component of the linker is designed to increase hydrophilicity.[4] Ensure you are using a linker with sufficient PEG length for highly hydrophobic payloads. In some cases, linkers with longer PEG chains may be necessary. |
| Unfavorable Buffer Conditions | pH and Salt Concentration: Aggregation can be exacerbated if the buffer pH is near the antibody's isoelectric point, where it has minimal net charge and solubility.[22] Ensure the conjugation and storage buffers have an appropriate pH and sufficient ionic strength to maintain antibody solubility. Use of Excipients: Consider including stabilizing excipients, such as polysorbate-20, sucrose, or trehalose, in your final formulation buffer to prevent aggregation during storage.[17] |
| Presence of Co-solvents | Minimize Organic Solvent: While necessary for dissolving the drug-linker, organic co-solvents can sometimes promote aggregation.[22] Use the minimum amount of co-solvent required for solubility, typically not exceeding 10% (v/v) of the final reaction volume.[4] |
| Stress During Processing | Gentle Handling: Avoid harsh mixing, vortexing, or multiple freeze-thaw cycles, which can induce protein denaturation and aggregation. Purification Method: Use size-exclusion chromatography (SEC) for purification, as it is effective at removing both high-molecular-weight aggregates and unreacted small molecules.[8][22] |
Experimental Protocols & Methodologies
Protocol 1: Antibody Reduction with TCEP
This protocol describes the reduction of interchain disulfide bonds in an IgG antibody to generate free thiol groups for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is recommended as it is highly specific and does not need to be removed before conjugation.[8]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reaction Buffer: Degassed Phosphate-Buffered Saline (PBS) containing EDTA (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4)[17]
Procedure:
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the degassed reaction buffer.[8]
-
Dilute the mAb to a concentration of 5-10 mg/mL in the degassed reaction buffer.
-
Add a 10-fold molar excess of TCEP to the antibody solution.[8] For example, for an antibody at 10 mg/mL (~67 µM), add TCEP to a final concentration of 670 µM.
-
The reduced antibody is now ready for the conjugation step. If DTT were used as the reducing agent, it would need to be removed via a desalting column before proceeding.[8][19]
Protocol 2: Conjugation of this compound-Drug to Reduced Antibody
This protocol details the reaction between the generated free thiol groups on the antibody and the maleimide group of the drug-linker complex.
Materials:
-
Reduced antibody from Protocol 1
-
This compound-Drug complex
-
Anhydrous DMSO or DMF
-
Quenching Solution (optional): N-acetylcysteine or L-cysteine (e.g., 100 mM in water)
Procedure:
-
Prepare a stock solution of the this compound-Drug complex (e.g., 10 mM) in anhydrous DMSO or DMF.[8][20]
-
Add a 10-20 fold molar excess of the drug-linker stock solution to the reduced antibody solution while gently stirring.[8] The precise molar ratio is a critical parameter for controlling the final DAR.[18]
-
Protect the reaction mixture from light (if the payload is light-sensitive) and incubate at room temperature for 2 hours or at 4°C overnight.[8][20]
-
(Optional) To quench the reaction, add an excess of a low molecular weight thiol, such as N-acetylcysteine, to react with any unreacted maleimide groups.[8]
-
Proceed immediately to purification to remove unreacted drug-linker, quenched linker, and any potential aggregates.[8]
Protocol 3: Purification by Size Exclusion Chromatography (SEC)
Purification is essential to obtain a well-characterized ADC. SEC is a common method for separating the larger ADC from smaller, unreacted components.
Materials:
-
Crude ADC conjugation mixture
-
SEC column (e.g., Sephadex G-25)
-
Storage Buffer: PBS, pH 7.4, or other suitable formulation buffer
Procedure:
-
Equilibrate the SEC column with at least 3 column volumes of the desired storage buffer.
-
Load the crude conjugation reaction mixture onto the column.
-
Elute the conjugate with the storage buffer. The ADC will elute in the initial fractions (void volume), while smaller molecules like the unreacted drug-linker will be retained longer.[8]
-
Monitor the elution profile by UV absorbance at 280 nm.
-
Collect the fractions containing the purified ADC. Pool the relevant fractions and concentrate if necessary.
Analytical Methods for DAR Determination
Determining the DAR is crucial for characterizing your ADC. Several methods are available, each with its own advantages and limitations.[3][24][]
| Method | Principle | Pros | Cons |
| UV-Vis Spectrophotometry | Measures absorbance at two wavelengths (e.g., 280 nm for protein and another for the drug) and uses the Beer-Lambert law to calculate concentrations and the average DAR.[24][] | Quick, simple, and requires minimal sample preparation.[3][] | Provides only an average DAR, not the distribution of different DAR species. Less accurate than other methods.[3] Requires the drug to have a distinct UV absorbance from the antibody.[24] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. Since each conjugated drug adds hydrophobicity, species with different DAR values (DAR0, DAR2, DAR4, etc.) are resolved into distinct peaks.[24] | The most widely used method for DAR analysis.[3] Provides both the average DAR and the distribution of different species.[24][27] Analysis is performed under non-denaturing conditions.[] | Can be affected by payload hydrophobicity, which may require method optimization.[] Peak identification may require confirmation by mass spectrometry.[] |
| Reversed-Phase Liquid Chromatography (RP-LC) | Separates the light and heavy chains of the ADC under denaturing and reducing conditions. The average DAR is calculated from the relative peak areas of conjugated and unconjugated chains.[3][] | Provides detailed DAR analysis and drug load distribution on light and heavy chains.[3] | Denaturing conditions may not be suitable for all ADCs. |
| Mass Spectrometry (MS) | Measures the precise mass of the intact ADC or its subunits. Different DAR species will have different masses, allowing for their identification and relative quantification.[] | Provides high-resolution data, confirming the identity of different DAR species and calculating an average DAR.[][28] | Can be complex and time-consuming. Ionization efficiencies may vary between different DAR species, potentially skewing quantification.[29] |
Visual Diagrams
ADC Conjugation Workflow
Caption: General workflow for cysteine-directed ADC synthesis.
Factors Influencing Final DAR
Caption: Key experimental factors that control the final DAR.
References
-
Sino Biological. (n.d.). Key assays and analytical techniques for the development of antibody drug conjugates. Retrieved January 5, 2026, from [Link]
-
Creative Biolabs. (2021, July 8). Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates. ADC Blog. Retrieved January 5, 2026, from [Link]
- Burke, P. J., et al. (2018). Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates. Molecular Pharmaceutics, 15(7), 2736-2744.
-
ACS Publications. (2018). Impact of Payload Hydrophobicity on the Stability of Antibody–Drug Conjugates. Molecular Pharmaceutics. Retrieved January 5, 2026, from [Link]
-
Creative Biolabs. (n.d.). Drug-to-Antibody Ratio (DAR) Characterization of Antibody Drug Conjugation (ADCs). Retrieved January 5, 2026, from [Link]
-
SigutLabs. (2025, December 4). Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. Retrieved January 5, 2026, from [Link]
-
ACS Publications. (2016). RP-HPLC DAR Characterization of Site-Specific Antibody Drug Conjugates Produced in a Cell-Free Expression System. Retrieved January 5, 2026, from [Link]
-
Pharmaceutical Technology. (n.d.). Tackling Aggregation Challenges in ADC Production. Retrieved January 5, 2026, from [Link]
- Lu, D., et al. (2020). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. RSC Chemical Biology, 1(4), 268-272.
-
ResearchGate. (n.d.). Impact of Payload Hydrophobicity on Stability of Antibody-Drug-Conjugates. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (2025, October 17). (PDF) Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Retrieved January 5, 2026, from [Link]
-
UCL Discovery. (n.d.). Application of Next Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation. Retrieved January 5, 2026, from [Link]
-
NIH. (n.d.). Analytical methods for physicochemical characterization of antibody drug conjugates. Retrieved January 5, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). Emerging conjugation strategies and protein engineering technologies aim to improve ADCs in the fight against cancer. Retrieved January 5, 2026, from [Link]
-
NIH. (2018, February 13). Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy. Retrieved January 5, 2026, from [Link]
-
PubMed. (2014, September 7). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Retrieved January 5, 2026, from [Link]
-
Creative Biolabs. (n.d.). The Cysteine Rebridging Approach for ADC Conjugation. Retrieved January 5, 2026, from [Link]
-
NIH. (n.d.). Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists. Retrieved January 5, 2026, from [Link]
-
Journal of Cancer Immunology. (2022). A Surprising Benefit of Cysteine Capping for Antibody Drug Conjugates. Retrieved January 5, 2026, from [Link]
-
SigutLabs. (2025, May 26). Strategies for Controlling DAR in Antibody–Drug Conjugates (ADCs). Retrieved January 5, 2026, from [Link]
-
BioPharm International. (2023, November 2). Optimization of Linker Chemistries for Antibody-Drug Conjugates. Retrieved January 5, 2026, from [Link]
-
LCGC International. (2017, June 20). Addressing the Challenges of Drug-to-Antibody Measurement. Retrieved January 5, 2026, from [Link]
-
Drug Target Review. (2024, April 22). Developing the next generation of antibody drug conjugates. Retrieved January 5, 2026, from [Link]
-
NIH. (n.d.). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. Retrieved January 5, 2026, from [Link]
-
NIH. (n.d.). Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry. Retrieved January 5, 2026, from [Link]
-
Frontiers. (2021, June 23). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (n.d.). Drug / Ab ratio (DAR) optimization for each antibody–drug conjugate.... Retrieved January 5, 2026, from [Link]
-
The Royal Society of Chemistry. (2021, December 22). Chapter 3: Linker Design and Impact on ADC Properties. Retrieved January 5, 2026, from [Link]
-
MDPI. (n.d.). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Retrieved January 5, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. In Vivo DAR Characterization - Creative Proteomics [creative-proteomics.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. benchchem.com [benchchem.com]
- 5. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. This compound, 518044-41-2 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 10. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™ [sigmaaldrich.com]
- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 12. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 13. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. benchchem.com [benchchem.com]
- 19. broadpharm.com [broadpharm.com]
- 20. benchchem.com [benchchem.com]
- 21. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 22. pharmtech.com [pharmtech.com]
- 23. researchgate.net [researchgate.net]
- 24. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 27. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 28. benchchem.com [benchchem.com]
- 29. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: The Impact of Temperature on Mal-PEG4-Acid Reaction Efficiency
Welcome to the technical support resource for Mal-PEG4-Acid and its application in bioconjugation. As researchers, scientists, and drug development professionals, achieving high efficiency and specificity in your conjugation reactions is paramount. This guide provides an in-depth analysis of a critical, yet often overlooked, parameter: temperature . We will explore how temperature modulates the kinetics of the desired thiol-maleimide reaction while simultaneously influencing competing side reactions that can compromise your results.
This center is designed as a dynamic resource. We move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental design.
Frequently Asked Questions (FAQs): Temperature and Reaction Control
This section addresses the most common questions our team receives regarding the thermal sensitivity of the maleimide-thiol conjugation.
Q1: How does temperature fundamentally affect the this compound reaction with a thiol?
A: Temperature directly influences the kinetics of the reaction. The conjugation of a maleimide to a thiol is a Michael addition reaction.[1] Like most chemical reactions, increasing the temperature will increase the rate of this desired conjugation.[2] Conversely, lowering the temperature will slow it down.[3] A reaction that completes in 1-2 hours at room temperature might require an overnight incubation at 4°C to achieve a similar yield.[2]
Q2: If higher temperatures speed up the reaction, why isn't it always better to run the conjugation at 37°C or higher?
A: This is the critical trade-off in maleimide chemistry. The primary reason to avoid elevated temperatures is the competing and irreversible side reaction of maleimide hydrolysis .[4] The maleimide ring is susceptible to cleavage by water, a reaction that forms an unreactive maleamic acid derivative.[4][5] The rate of this hydrolysis is significantly accelerated by both increasing pH (especially above 7.5) and increasing temperature.[4][6]
One study demonstrated that the rate of maleimide hydrolysis at pH 7.4 was approximately five times higher at 37°C than at 20°C.[6] At 45°C, the degradation of Maleimide-PEG can be so rapid that it fails to conjugate efficiently.[5] Therefore, any potential gains in the speed of the desired thiol conjugation at higher temperatures are often negated by the rapid loss of the active maleimide reagent.
Q3: What is the optimal temperature range for a this compound conjugation?
A: There isn't a single "perfect" temperature, but rather an optimal range that balances reaction speed with reagent stability. The two most widely accepted and validated temperature protocols are:
-
Room Temperature (20-25°C): This is a common starting point, typically for 1-2 hours.[1][2] It offers a good balance of efficient conjugation without excessively promoting hydrolysis, assuming the pH is well-controlled.
-
4°C (or 2-8°C): This temperature is preferred for sensitive biomolecules (e.g., proteins prone to denaturation) or to minimize all side reactions, including hydrolysis.[7] The trade-off is a much slower reaction rate, often requiring an overnight incubation (8-16 hours) to reach completion.[8][9]
Q4: My protein is very sensitive. Is a 4°C overnight reaction my only option?
A: A 4°C overnight reaction is the safest starting point for sensitive proteins.[7] However, you can perform a time-course experiment to optimize. You might find that 4-6 hours at 4°C is sufficient for your specific protein and reagent concentrations. For some robust systems, a short incubation of 30-60 minutes at room temperature may yield sufficient conjugation before any significant protein degradation or maleimide hydrolysis occurs.[10] The key is to validate the outcome for your specific reactants.
Q5: Besides hydrolysis, are there other temperature-dependent side reactions?
A: While hydrolysis is the primary concern, other side reactions can be influenced by temperature. At pH values above 7.5, maleimides can lose selectivity and react with primary amines like the side chain of lysine.[11] Higher temperatures can increase the rate of this off-target reaction. Additionally, the stability of the final thioether bond itself can be a consideration, as some studies have noted that retro-Michael reactions (thiol exchange) can occur under physiological conditions (e.g., 37°C in the presence of other thiols), though this is more of a concern for the stability of the conjugate post-purification.[11][12]
Visualizing the Process: Reaction Pathways
The following diagrams illustrate the key chemical pathways involved and the pivotal role of temperature.
Caption: The central challenge: balancing the desired reaction against temperature-accelerated hydrolysis.
Troubleshooting Guide: When Reactions Go Wrong
Use this guide to diagnose and solve common issues related to reaction temperature and efficiency.
Problem 1: Low or no conjugation yield after reacting at room temperature.
-
Question: I ran my reaction for 2 hours at 22°C, but my analysis (e.g., SDS-PAGE, LC-MS) shows very little conjugated product. What happened?
-
Answer: While the reaction time and temperature seem appropriate, the most likely culprit is the hydrolysis of your this compound reagent before or during the reaction .
-
Possible Cause 1: Reagent Storage/Handling. Was your stock solution of this compound prepared in an aqueous buffer and stored? Aqueous solutions of maleimides are not stable and should be prepared fresh immediately before use.[4] For storage, dissolve the reagent in an anhydrous solvent like DMSO or DMF and keep it at -20°C.[4]
-
Possible Cause 2: High pH. Was your buffer pH verified to be within the optimal 6.5-7.5 range?[1][2] A pH closer to 8.0, combined with room temperature, will dramatically accelerate hydrolysis and consume your reagent.
-
Possible Cause 3: Oxidized Thiol. The issue may not be the maleimide. Your protein's cysteine residue may have oxidized to form a disulfide, which does not react with maleimides.[9] Consider a pre-treatment step with a reducing agent like TCEP.
-
Problem 2: Low yield after an overnight reaction at 4°C.
-
Question: I incubated my reaction overnight at 4°C to protect my protein, but the yield is much lower than expected. Why?
-
Answer: At 4°C, the primary risk is not reagent hydrolysis but an incomplete reaction due to slow kinetics.[3]
-
Possible Cause 1: Insufficient Reaction Time. "Overnight" can be ambiguous. An 8-hour incubation may not be long enough. Ensure a reaction time of at least 12-16 hours.
-
Possible Cause 2: Suboptimal Concentration. The rates of bimolecular reactions are dependent on reactant concentrations. If your protein or this compound concentrations are very low, the already slow kinetics at 4°C may be insufficient to drive the reaction to completion in a reasonable timeframe. Consider a more concentrated reaction mixture if your protein's solubility allows.
-
Possible Cause 3: Steric Hindrance. If the cysteine residue on your biomolecule is in a sterically hindered location, the lower kinetic energy of the molecules at 4°C may make it difficult for the maleimide to access the thiol. In this specific case, a carefully controlled reaction at room temperature for a shorter duration might yield better results.
-
Data Summary: Temperature Effects on Maleimide Conjugation
| Parameter | 4°C (Low Temp) | 20-25°C (Room Temp) | >37°C (High Temp) |
| Reaction Rate | Slow | Moderate to Fast | Very Fast |
| Typical Time | 8-16 hours (overnight)[7] | 30 minutes to 2 hours[1][2][10] | Not Recommended |
| Risk of Hydrolysis | Very Low | Moderate | Very High [5][6] |
| Specificity for Thiols | High | High (if pH < 7.5) | Reduced (risk of amine reaction)[11] |
| Best For | Sensitive biomolecules; maximizing reagent stability and specificity.[7] | Robust biomolecules; routine conjugations; faster workflows.[10] | Not recommended for achieving high-yield, specific bioconjugates. |
Experimental Protocol: Conjugation of this compound to a Cysteine-Containing Protein
This protocol provides a robust starting point. Temperature-sensitive steps are explicitly highlighted.
1. Reagent Preparation (Critical First Step)
-
Protein Solution: Prepare your cysteine-containing protein in a degassed, amine-free buffer at a pH between 7.0 and 7.5 (e.g., Phosphate-Buffered Saline (PBS) or HEPES). A typical protein concentration is 1-10 mg/mL.[9]
-
This compound Solution: Immediately before use , dissolve the this compound powder in a high-purity, anhydrous solvent (e.g., DMSO, DMF) to create a concentrated stock solution (e.g., 10 mM).[7] Do not store the reagent in aqueous buffers.[4]
2. Optional: Reduction of Protein Disulfide Bonds
-
Scientist's Note: If your protein may contain disulfide-bonded cysteines, they must be reduced to free thiols to react. TCEP (tris(2-carboxyethyl)phosphine) is the recommended reducing agent as excess TCEP does not need to be removed and will not react with the maleimide.
-
Add a 10-50x molar excess of TCEP to the protein solution.
-
Incubate for 20-30 minutes at room temperature.
3. Conjugation Reaction (Temperature Control is Key)
-
Scientist's Note: A 10 to 20-fold molar excess of the this compound reagent over the protein is a common starting point to drive the reaction to completion.[2][7]
-
Add the calculated volume of the freshly prepared this compound stock solution to the protein solution while gently stirring.
-
Incubate under one of the following conditions:
4. Quenching and Purification
-
Scientist's Note: To stop the reaction and remove unreacted this compound, you can add a small molecule thiol like L-cysteine or β-mercaptoethanol.
-
Add a scavenger thiol at a concentration 2-5 times the initial molar concentration of the this compound.
-
Allow the quenching reaction to proceed for 15-30 minutes.
-
Purify the resulting conjugate from excess reagents using an appropriate method, such as dialysis, gel filtration (desalting column), or HPLC.[7][8]
5. Storage of the Conjugate
-
For short-term storage (up to one week), keep the purified conjugate at 2-8°C, protected from light.[7]
-
For long-term storage, consider adding a stabilizer like BSA (5-10 mg/mL) and 0.01-0.03% sodium azide, or adding 50% glycerol and storing at -20°C.[7]
Caption: A typical experimental workflow for this compound conjugation.
References
-
Gregory, G. L., et al. (1980). Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Peciak, M. (2018). Is Maleimide-Thiol coupling temperature-sensitive? ResearchGate. Retrieved from [Link]
-
Maleimide labeling of thiolated biomolecules. (2022). Bio-Synthesis. Retrieved from [Link]
-
Koschitzki, F., et al. (2018). Hydrolytic stability of 8armPEG10k-maleimide at 37 C and different pH-values. ResearchGate. Retrieved from [Link]
-
Martínez-Jothar, L., et al. (2018). Insights into maleimide-thiol conjugation chemistry. DSpace@UAntwerpen. Retrieved from [Link]
-
Martínez-Jothar, L., et al. (2018). Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting. PubMed. Retrieved from [Link]
-
Khan, M. N., & Khan, A. A. (1984). Kinetics and mechanism of the alkaline hydrolysis of maleimide. PubMed. Retrieved from [Link]
-
Makmura, L., et al. (2002). Temperature dependence of conversion of MAL-PEG to maleamic acid. ResearchGate. Retrieved from [Link]
-
Bernardes, G. J. L., et al. (2017). In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins. ACS Omega. Retrieved from [Link]
-
Nathani, R. I., et al. (2018). minireview: addressing the retro-michael instability of maleimide bioconjugates. UCL Discovery. Retrieved from [Link]
-
Baldwin, A. D., & Kiick, K. L. (2011). Tunable Degradation of Maleimide–Thiol Adducts in Reducing Environments. Bioconjugate Chemistry. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies to Minimize Aggregation of Mal-PEG4-Acid Conjugates
Welcome to the technical support center for Mal-PEG4-Acid and its conjugates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing and troubleshooting aggregation. Aggregation is a critical challenge that can lead to loss of efficacy, altered pharmacokinetics, and unwanted immunogenicity[1]. By understanding the underlying chemical principles and optimizing reaction conditions, you can significantly improve the homogeneity, stability, and performance of your final conjugate.
This document is structured to address issues in the order you might encounter them, from initial reagent handling to post-purification analysis.
Part 1: Troubleshooting Guide - Common Aggregation Scenarios
This section uses a question-and-answer format to directly address specific aggregation problems.
Q1: I observed precipitation immediately after trying to dissolve the this compound linker in my aqueous buffer. What is happening and how can I fix it?
Root Cause Analysis: This is a common issue related to the "Acid" component of the linker. This compound has a terminal carboxylic acid group (-COOH). In neutral or acidic aqueous solutions (pH < ~4.5), this group is protonated and largely uncharged, which can significantly decrease its water solubility, leading to precipitation. The hydrophilic PEG spacer is often not sufficient to overcome this at higher concentrations[2][3][4].
Solution: The key is to control the pH during dissolution to ensure the carboxylic acid is deprotonated to its soluble carboxylate form (-COO⁻).
Recommended Dissolution Protocol:
-
Prepare a Stock in Organic Solvent: For maximum stability and ease of use, first prepare a concentrated stock solution (e.g., 10-50 mg/mL) of the this compound in an anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Store this stock in small, single-use aliquots at -20°C or -80°C, protected from moisture[5][6].
-
Dilution into Reaction Buffer: Immediately before your conjugation reaction, add the required volume of the organic stock solution to your reaction buffer. The final concentration of the organic solvent in the reaction mixture should ideally be kept below 5-10% (v/v) to avoid impacting protein stability[7].
If direct dissolution in aqueous buffer is required:
-
Start with a slightly alkaline buffer (e.g., PBS at pH 7.5-8.0) to dissolve the linker.
-
Once fully dissolved, you can carefully adjust the pH downwards to the optimal range for the maleimide-thiol conjugation (pH 6.5-7.5).
Q2: My protein and linker were soluble initially, but the mixture became cloudy and aggregated during the conjugation reaction. What are the likely causes?
Root Cause Analysis: Aggregation during the reaction is a multifactorial problem. The primary causes include suboptimal reaction conditions stressing the protein, the inherent hydrophobicity of the reactants, or side reactions.
-
Suboptimal pH: The ideal pH for maleimide-thiol conjugation is a delicate balance. While the reaction is faster at higher pH, the competing hydrolysis of the maleimide ring also accelerates significantly above pH 7.5[5][8]. This hydrolysis reaction opens the maleimide ring, rendering it inactive and creating a new, potentially less soluble species[8]. Conversely, a pH that is too low can approach the isoelectric point (pI) of your protein, where it has a net neutral charge and is most prone to aggregation[9].
-
High Reactant Concentrations: High concentrations of protein and the PEG linker increase the likelihood of intermolecular interactions, which can act as nucleation sites for aggregation[10][11].
-
Protein Instability: The conjugation conditions (pH, buffer salts, temperature) may simply be suboptimal for your specific protein, causing it to partially unfold and expose hydrophobic patches that lead to aggregation[10][11].
-
Over-labeling: If you are conjugating to a protein with multiple available thiols, adding too many PEG chains can alter the protein's surface charge and solubility profile, leading to aggregation[12].
Solutions & Optimization Strategies:
| Parameter | Recommendation | Rationale |
| pH Control | Maintain a strict pH range of 6.5 - 7.5 for the reaction buffer (e.g., PBS, HEPES)[5][8][13]. | This range is the optimal compromise, ensuring the thiol is sufficiently reactive while minimizing the rate of maleimide hydrolysis[5][8]. |
| Molar Ratio | Start with a 10- to 20-fold molar excess of the this compound linker over the protein's thiol groups. | This drives the reaction towards completion but avoids a massive excess of potentially problematic linker. Titrate to find the optimal ratio for your system. |
| Protein Concentration | Reduce the protein concentration. A typical starting point is 1-5 mg/mL[11]. | Lowering the concentration decreases the probability of intermolecular crosslinking and aggregation[10][11]. |
| Temperature | Perform the reaction at 4°C overnight or for 1-2 hours at room temperature[13]. | Lower temperatures can slow down aggregation kinetics, providing a wider window for successful conjugation[5][11]. |
| Buffer Additives | Include 1-5 mM EDTA in your reaction buffer[14]. | EDTA chelates metal ions that can catalyze the oxidative dimerization of thiols, ensuring they remain available for conjugation[14]. |
Q3: My conjugation reaction looked fine, but I'm seeing a significant aggregate peak after purification by Size Exclusion Chromatography (SEC). Why is this happening?
Root Cause Analysis: Post-conjugation aggregation can occur if the final conjugate is less soluble than the starting protein or if the purification process itself induces stress.
-
Altered Physicochemical Properties: The addition of this compound moieties, even with the hydrophilic PEG spacer, can alter the surface properties of the protein. This can sometimes lead to reduced solubility in certain buffers, causing the conjugate to aggregate over time or upon concentration.
-
Instability of the Thioether Bond: While generally stable, the thioether bond formed between the maleimide and thiol can, under certain conditions (especially with N-terminal cysteines), undergo rearrangements or a retro-Michael reaction, leading to heterogeneity and potential aggregation[15][16].
-
Purification-Induced Stress: High pressures during chromatography, interactions with the column matrix, or elution into a suboptimal buffer can all cause stress on the conjugate, leading to unfolding and aggregation[17].
Solutions & Best Practices:
-
Incorporate Stabilizing Excipients: For the final formulation buffer, consider adding stabilizing excipients. These are additives that help maintain protein structure and solubility[10][18].
-
Optimize SEC Method: Ensure your SEC mobile phase is optimal for your conjugate's stability. It should be a buffer in which the protein is highly soluble, often containing 100-150 mM salt (e.g., NaCl) to minimize secondary ionic interactions with the column matrix[7][21].
-
Consider Alternative Purification: If SEC proves problematic, other chromatography methods like Hydrophobic Interaction Chromatography (HIC) or Ion-Exchange Chromatography (IEX) can be effective for removing aggregates, as aggregates often have different surface hydrophobicity or charge compared to the monomeric conjugate[22][23].
Part 2: Key Experimental Protocols & Visual Guides
Diagram: The Chemistry of Maleimide Conjugation & Hydrolysis
This diagram illustrates the desired reaction pathway versus the primary competing side reaction. Controlling pH is critical to favor the formation of the stable thioether bond.
Caption: Maleimide Conjugation vs. Hydrolysis Side Reaction.
Step-by-Step Protocol: Conjugation of this compound to a Thiol-Containing Protein
This protocol assumes the protein requires reduction of existing disulfide bonds to free up cysteine thiols for reaction.
Materials:
-
Thiol-containing protein (e.g., antibody, enzyme)
-
This compound, stored as a 10 mg/mL stock in anhydrous DMSO
-
Reduction Buffer: Degassed PBS (pH 7.2) with 5 mM EDTA
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP), 100 mM stock in water
-
Purification Column: Size-Exclusion Chromatography (SEC) column (e.g., G-25 desalting column) equilibrated in Reduction Buffer
Procedure:
-
Protein Preparation:
-
Disulfide Bond Reduction (if necessary):
-
Add TCEP from the stock solution to the protein solution to achieve a 20-fold molar excess of TCEP over protein.
-
Rationale: TCEP is a thiol-free reducing agent and therefore does not need to be removed prior to adding the maleimide linker, simplifying the workflow[13][14]. Avoid DTT or BME, as they contain thiols and would compete in the reaction[14].
-
-
Conjugation Reaction:
-
Immediately following the reduction step, add the required volume of the this compound DMSO stock solution to the protein solution. Aim for a 10- to 20-fold molar excess of the linker over the number of available thiols.
-
Gently mix the reaction. If possible, flush the headspace of the reaction vial with an inert gas (e.g., argon or nitrogen) and seal.
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[13]
-
-
Quenching (Optional but Recommended):
-
To stop the reaction and consume any excess maleimide reagent, add a small molecule thiol like cysteine or 2-mercaptoethanol to a final concentration of ~50 mM.[14]
-
Incubate for an additional 15-20 minutes.
-
-
Purification:
-
Purify the conjugate from excess linker and quenching reagent using an appropriate method.
-
Size Exclusion Chromatography (SEC) is the most common method for separating the larger conjugate from smaller, unreacted molecules[21][23][24]. Use a column equilibrated with a buffer optimized for the final conjugate's stability.
-
Diagram: Troubleshooting Workflow for Aggregation
This decision tree provides a logical path to diagnose and solve aggregation issues at different stages of the workflow.
Caption: Decision tree for troubleshooting aggregation.
Part 3: Frequently Asked Questions (FAQs)
-
What are the best buffers for maleimide conjugation? Phosphate-buffered saline (PBS), HEPES, and Tris buffers are all suitable, provided the pH is maintained between 6.5 and 7.5[13][25]. Crucially, ensure the buffer is free of any extraneous thiol-containing compounds. Also, avoid buffers containing primary amines like Tris if you plan to do a subsequent amine-reactive conjugation, as it will compete[11][26].
-
How can I confirm my protein's disulfide bonds were successfully reduced? Ellman's Reagent (DTNB) can be used to quantify the number of free thiols in your protein solution before and after the reduction step. A significant increase in the measured thiol concentration indicates successful reduction.
-
Can I store my this compound after dissolving it in an aqueous buffer? This is strongly discouraged. The maleimide group is susceptible to hydrolysis in aqueous solutions, and its stability decreases over time[5][8]. Always prepare fresh dilutions of the linker into your aqueous reaction buffer from an anhydrous organic stock (e.g., DMSO) immediately before use.
-
My final conjugate seems okay, but its activity is lower than expected. Could this be related to the conjugation process? Yes. If the cysteine residue you are targeting is near the protein's active site, the attachment of the PEG chain could cause steric hindrance, blocking substrate access. Furthermore, if the reaction conditions (e.g., pH, temperature) caused even minor, reversible unfolding, the protein may not have refolded correctly, leading to a loss of activity. Consider site-directed mutagenesis to move the target cysteine to a less critical region of the protein if this is a persistent issue.
References
-
Biolin Scientific. (n.d.). Effect of Excipients, Storage, and Formulation Conditions on Therapeutic Protein Stability. [Link]
-
Pharmaceutical Technology. (2015). Excipient Selection for Protein Stabilization. [Link]
-
MilliporeSigma. (2021). Accelerating Biologics Development with High-Quality Protein Stabilization Excipients. [Link]
-
Font, J., et al. (2022). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Journal of Peptide Science. [Link]
-
Al-Sabbagh, et al. (2018). Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting. PubMed. [Link]
-
D'Souza, A. J. M., & Schwendeman, S. P. (2010). Use of excipients to control aggregation in peptide and protein formulations. SciSpace. [Link]
-
World Scientific Publishing. (n.d.). Basic Strategies for PEGylation of Peptide and Protein Drugs. [Link]
-
Pharmaceutical Technology. (2015). Removing Aggregates in Monoclonal Antibody Purification. [Link]
-
Barradas, R. G., Fletcher, S., & Porter, J. D. (1976). The hydrolysis of maleimide in alkaline solution. Canadian Journal of Chemistry. [Link]
-
LCGC International. (n.d.). Size-Exclusion Chromatography of Protein Aggregation in Biopharmaceutical Development and Production. [Link]
-
Canadian Science Publishing. (1976). The hydrolysis of maleimide in alkaline solution. [Link]
-
Gauthier, M. A., & Klok, H. A. (2008). PEGylation of Proteins: A Structural Approach. BioPharm International. [Link]
-
AbOliGo. (n.d.). Bioconjugation Optimization & Troubleshooting. [Link]
-
CD Bioparticles. (n.d.). This compound. [Link]
-
BioPharm International. (2013). PEGylation of Proteins: A Structural Approach. [Link]
-
National Institutes of Health (NIH). (n.d.). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. [Link]
-
LabRulez LCMS. (n.d.). Guide to Size-Exclusion Chromatography (SEC) of mAb Aggregates, Monomers, and Fragments. [Link]
-
Pharmaceutical Technology. (2019). Tackling Aggregation Challenges in ADC Production. [Link]
-
National Institutes of Health (NIH). (2014). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. [Link]
-
ResearchGate. (2025). How to avoid aggregation of gold nanoparticles during conjugation with antibody?. [Link]
-
DC Chemicals. (n.d.). This compound|CAS 518044-41-2. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. This compound, 518044-41-2 | BroadPharm [broadpharm.com]
- 4. This compound|CAS 518044-41-2|DC Chemicals [dcchemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. pharmtech.com [pharmtech.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. bachem.com [bachem.com]
- 16. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. nanoscience.com [nanoscience.com]
- 19. pharmtech.com [pharmtech.com]
- 20. pharmasalmanac.com [pharmasalmanac.com]
- 21. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. pharmtech.com [pharmtech.com]
- 24. Size Exclusion (SEC) HPLC Columns for Aggregate Analysis | Thermo Fisher Scientific - KR [thermofisher.com]
- 25. lumiprobe.com [lumiprobe.com]
- 26. benchchem.com [benchchem.com]
Technical Support Center: A Guide to Identifying and Characterizing Unexpected Side Products
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the emergence of unexpected side products during chemical synthesis and drug development. Our focus is on providing practical, scientifically-grounded strategies to not only identify and characterize these unknown entities but also to understand their formation and mitigate their presence.
Frequently Asked Questions (FAQs)
This section addresses common initial questions that arise when an experiment deviates from the expected outcome.
Q1: My reaction produced an unexpected spot on the TLC plate/peak in the chromatogram. What are the first steps I should take?
The appearance of an unknown component requires a systematic approach. Initially, you should not discard the reaction mixture, as these unexpected products can sometimes lead to interesting discoveries.[1] First, attempt to isolate a small quantity of the side product for preliminary characterization. Simple spectroscopic methods like ¹H NMR and mass spectrometry on the crude mixture can often provide initial clues about the nature of the unexpected product.
Q2: What are the most common reasons for the formation of side products?
Side reactions are often unintentional and can arise from various factors.[2] These include the presence of impurities in starting materials or solvents, suboptimal reaction conditions (e.g., temperature, pressure, concentration), or the inherent reactivity of the molecules involved leading to alternative reaction pathways.[2]
Q3: How do I know if an unexpected side product is significant?
In the context of pharmaceutical development, the significance of an impurity is determined by regulatory guidelines. The International Council for Harmonisation (ICH) provides thresholds for reporting, identification, and qualification of impurities in new drug substances (ICH Q3A) and drug products (ICH Q3B).[3][4] Any impurity observed at a level greater than the reporting threshold must be documented.[5][6]
Q4: Can computational tools help in predicting or identifying side products?
Yes, advancements in computational chemistry allow for the prediction of potential side reactions and the characterization of unknown products.[2] Tools for predicting NMR spectra and fragmentation patterns in mass spectrometry can be valuable in proposing candidate structures for an unknown compound.[7]
Troubleshooting Guides
This section provides a more detailed, systematic approach to tackling the challenge of unexpected side products, from initial detection to final characterization and reporting.
A Systematic Approach to Troubleshooting Unexpected Side Products
When faced with an unexpected side product, a logical and systematic workflow is crucial for efficient identification and resolution. The following diagram outlines a general strategy.
Sources
- 1. How To [chem.rochester.edu]
- 2. youtube.com [youtube.com]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. ICH Official web site : ICH [ich.org]
- 5. youtube.com [youtube.com]
- 6. database.ich.org [database.ich.org]
- 7. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Navigating the Purification of Mal-PEG4-Acid Reaction Mixtures
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Mal-PEG4-Acid. This guide provides in-depth troubleshooting advice and frequently asked questions to address the unique challenges encountered during the purification of this compound reaction mixtures. As Senior Application Scientists, we have designed this resource to be a practical, field-proven guide grounded in scientific principles.
Introduction: The Challenge of Purity with this compound
This compound is a heterobifunctional linker integral to the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][] Its structure, comprising a thiol-reactive maleimide group, a hydrophilic 4-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid for conjugation to amine-containing molecules, presents a unique set of purification challenges.[3][4] The successful synthesis and subsequent application of molecules derived from this compound are critically dependent on the purity of the intermediates and the final product. This guide will equip you with the knowledge to overcome common purification hurdles and ensure the integrity of your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound reaction mixtures, offering potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Product
Symptom: After the reaction, analysis by LC-MS or NMR shows a significant amount of unreacted starting materials and minimal formation of the desired product.
Possible Causes & Troubleshooting Steps:
-
Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at a pH above 7.5, which opens the ring to form an unreactive maleamic acid derivative.[5][6]
-
Inefficient Coupling Conditions (for reactions involving the carboxylic acid): The activation of the carboxylic acid may be incomplete.
-
Oxidation of Thiol-Containing Reactants: If you are performing a thiol-maleimide conjugation, the thiol group can oxidize to form disulfide bonds, rendering it unreactive.
-
Solution: Work with freshly prepared or properly stored thiol-containing molecules. Degassing buffers prior to use can help to remove dissolved oxygen.[7]
-
Issue 2: Multiple Peaks on HPLC Analysis of the Purified Product
Symptom: The final product, after purification, shows multiple peaks on analytical RP-HPLC, indicating the presence of impurities.
Possible Causes & Troubleshooting Steps:
-
Incomplete Separation of Structurally Similar Impurities: The polarity of the PEG chain can make separation from closely related byproducts challenging.
-
Solution: Optimize your HPLC gradient. A shallower gradient during the elution of your product can improve the resolution of closely related species.[8] Consider using a high-resolution column, such as a C18 stationary phase, which has been shown to be effective for separating PEGylated compounds.[9]
-
-
On-Column Degradation: The acidic conditions of some reversed-phase mobile phases (e.g., containing TFA or formic acid) can potentially cause degradation of acid-labile protecting groups or the product itself.
-
Solution: If you suspect on-column degradation, try using a mobile phase with a different modifier or a less acidic pH, if compatible with your molecule and the column.
-
-
Presence of Diastereomers: If your synthesis involves chiral centers, the presence of diastereomers can lead to multiple peaks.
-
Solution: Chiral chromatography may be necessary to separate diastereomers.
-
Issue 3: Streaking and Poor Separation on TLC
Symptom: When monitoring the reaction by Thin-Layer Chromatography (TLC), the product spot appears as a streak rather than a well-defined spot, making it difficult to assess reaction completion and purity.
Possible Causes & Troubleshooting Steps:
-
High Polarity of the PEG Chain: PEG-containing compounds are notoriously polar and tend to streak on silica gel TLC plates, especially with common solvent systems like ethyl acetate/hexanes.[10]
-
Solution: Utilize a more polar solvent system. A mixture of dichloromethane (DCM) or chloroform with methanol is often more effective at producing tighter spots for PEGylated molecules.[10] Adding a small amount of a more polar solvent like ethanol or isopropanol to a chloroform-based mobile phase can also improve separation.[10]
-
-
Interaction with Silica: The free carboxylic acid can interact strongly with the acidic silica gel, leading to tailing.
-
Solution: Add a small percentage (0.5-1%) of acetic or formic acid to your developing solvent to reduce tailing of acidic compounds.[11]
-
Issue 4: Difficulty with Flash Column Chromatography
Symptom: During purification by flash column chromatography, the product either does not elute with standard solvent systems or co-elutes with impurities.
Possible Causes & Troubleshooting Steps:
-
Inappropriate Solvent System: As with TLC, the high polarity of this compound and its derivatives requires a highly polar mobile phase for elution from silica gel.
-
Solution: Employ a gradient elution with a polar solvent system, such as a gradient of methanol in DCM.[10] Start with a low percentage of methanol and gradually increase the polarity.
-
-
Sample Loading Technique: Improper sample loading can lead to poor separation.
-
Solution: Use a dry loading technique. Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of your column. This often results in better separation than wet loading in a strong solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage and handling?
A1: The primary cause of degradation is the hydrolysis of the maleimide ring.[5] This reaction is accelerated by moisture and alkaline conditions (pH > 7.5).[5][6] To ensure the stability of this compound, it should be stored at -20°C and protected from light.[1][3] When preparing solutions, use anhydrous solvents whenever possible and for aqueous reactions, maintain a pH between 6.5 and 7.5.[7]
Q2: What are the recommended analytical techniques for characterizing the purity of this compound?
A2: A multi-faceted analytical approach is essential for the comprehensive characterization of this compound and its derivatives.[12] The recommended techniques are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Primarily used to determine the purity and to detect any impurities or degradation products.[12]
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides detailed structural information, confirming the presence of the maleimide, PEG, and carboxylic acid functional groups.[12]
-
Electrospray Ionization Mass Spectrometry (ESI-MS): Accurately determines the molecular weight, confirming the identity of the compound.[12][13]
Q3: Can I use normal phase (silica gel) chromatography for the purification of this compound reaction mixtures?
A3: While it is possible, it is often challenging due to the high polarity of the PEG chain, which can lead to poor separation and product streaking.[10] Reversed-phase chromatography (e.g., preparative RP-HPLC) is generally the preferred method for purifying highly polar molecules like this compound and its derivatives. If you must use silica gel chromatography, a highly polar mobile phase, such as a gradient of methanol in dichloromethane, will be necessary.[10]
Q4: How can I visualize PEG-containing compounds on a TLC plate?
A4: Many PEG-containing compounds are not UV active. After developing the TLC plate, you can use a potassium permanganate stain or an iodine chamber to visualize the spots. For compounds with specific functional groups, other stains can be used. For example, the NP/PEG reagent can be used to visualize phenolic compounds.[14]
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment
This protocol outlines a general method for determining the purity of this compound using RP-HPLC with UV detection.[12]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Sample Preparation | 1 mg/mL in 1:1 Water:Acetonitrile |
Protocol 2: ¹H NMR for Structural Verification
This protocol provides the parameters for acquiring a ¹H NMR spectrum to confirm the structure of this compound.[12]
| Parameter | Condition |
| Solvent | CDCl₃ or DMSO-d₆ |
| Reference | TMS (0.00 ppm) |
| Temperature | 25 °C |
| Number of Scans | 16-64 |
| Relaxation Delay | 1-2 seconds |
Expected Chemical Shifts (δ, ppm) in CDCl₃:
-
~6.7 ppm (s, 2H): Protons of the maleimide double bond.
-
~3.7-3.8 ppm (m): Methylene protons of the PEG chain adjacent to the maleimide.
-
~3.6-3.7 ppm (m): Methylene protons of the PEG chain.
-
A signal corresponding to the protons of the acid-terminated part of the PEG chain.
Visualization of the Purification Workflow
Caption: A generalized workflow for the purification and analysis of this compound reaction mixtures.
Concluding Remarks
The purification of this compound reaction mixtures requires a systematic approach that takes into account the inherent chemical properties of this versatile linker. By understanding the potential challenges, such as maleimide hydrolysis and the high polarity of the PEG chain, and by employing the appropriate purification and analytical techniques, researchers can ensure the high purity of their compounds. This, in turn, is paramount for the successful development of novel therapeutics like ADCs and PROTACs. We hope this guide serves as a valuable resource in your research endeavors.
References
-
Characterization of polyether mixtures using thin-layer chromatography and matrix-assisted laser desorption/ionization mass spectrometry - PubMed. [Link]
-
Multi-arm PEG-maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method - PubMed. [Link]
-
minireview: addressing the retro-michael instability of maleimide bioconjugates - UCL Discovery. [Link]
-
A study on activation of polyethylene glycol and its characterization by infrared spectroscopy and thin layer chromatography - Nepal Journals Online. [Link]
-
This compound | PROTAC Linker - MedchemExpress.com (Japanese). [Link]
-
Chromatography of PEG containing compounds : r/Chempros - Reddit. [Link]
-
Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - NIH. [Link]
-
Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC - NIH. [Link]
-
TLC analysis using natural products reagent and polyethylene glycol... | Download Scientific Diagram - ResearchGate. [Link]
-
Chemometrics-Based Approach to Analysis of Phenolic Fingerprints of Red and Sugar Maple Bud Extracts - Austin Publishing Group. [Link]
-
Best purification method of a PEGylated peptide? - ResearchGate. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Additional Studies in the Separation of PEGylated Proteins by Reversed Phase Chromatography. [Link]
-
Multi‐arm PEG‐maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method | Semantic Scholar. [Link]
-
Evaluating Separations of PEGylated Proteins using Gel Filtration Chromatography. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 3. This compound, 518044-41-2 | BroadPharm [broadpharm.com]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
- 5. benchchem.com [benchchem.com]
- 6. encapsula.com [encapsula.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. reddit.com [reddit.com]
- 11. orgsyn.org [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. austinpublishinggroup.com [austinpublishinggroup.com]
Technical Support Center: Mal-PEG4-Acid Stability & Buffer Composition
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide, structured in a question-and-answer format, provides in-depth technical insights into the stability of Mal-PEG4-Acid, focusing on how buffer composition critically impacts its reactivity and shelf-life. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, empowering you to troubleshoot issues and optimize your bioconjugation workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability so critical?
This compound is a heterobifunctional crosslinker.[1] It contains two key functional groups:
-
A maleimide group , which reacts specifically with sulfhydryl (thiol) groups, such as those on cysteine residues of proteins.[]
-
A carboxylic acid group , which can be activated to react with primary amines, like those on lysine residues.[3]
The two are connected by a hydrophilic 4-unit polyethylene glycol (PEG) spacer, which enhances solubility in aqueous solutions.[1]
The stability of this linker is paramount because its utility hinges on the reactivity of the maleimide group. If the maleimide ring degrades, it can no longer react with thiols, leading to failed or inefficient conjugation reactions, wasted reagents, and unreliable results.[4]
Q2: What is the primary cause of this compound instability in aqueous solutions?
The primary cause of instability is the hydrolysis of the maleimide ring . In aqueous solutions, particularly at neutral to alkaline pH, the maleimide ring can be attacked by hydroxide ions (OH⁻). This opens the ring to form a non-reactive maleamic acid derivative, rendering the linker incapable of reacting with its intended thiol target.[5][6] This hydrolysis is the most common reason for loss of reactivity.[4]
Q3: What is the optimal pH range for working with this compound, and why?
The optimal pH range for maleimide-thiol conjugation is 6.5 to 7.5 .[5][7][8] This range represents a critical balance between two competing factors:
-
Thiol Reactivity: For the reaction to occur, the thiol group (-SH) should be in its more nucleophilic thiolate form (-S⁻). As the pH increases, the concentration of the thiolate anion increases, accelerating the desired conjugation reaction. Below pH 6.5, the reaction becomes impractically slow because the thiol is predominantly protonated.[5][9]
-
Maleimide Stability: As the pH rises above 7.5, the rate of maleimide hydrolysis increases significantly.[5][10] Furthermore, a competing side reaction with primary amines (e.g., lysine residues) becomes more pronounced at higher pH.[8][11]
At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, highlighting the importance of this pH window for achieving chemoselectivity.[7][8]
Diagram illustrating the pH-dependent side reactions that compete with the desired maleimide-thiol conjugation.
Caption: pH optimization balances thiol reactivity and maleimide stability.
Q4: Which buffers should I use for my conjugation reaction, and which should I avoid?
Choosing the right buffer is crucial for success. Not only must it maintain the pH in the optimal 6.5-7.5 range, but its components must also be non-reactive towards the maleimide group.
| Buffer Type | Recommended pH Range | Key Considerations |
| Phosphate (PBS) | 6.5 - 7.5 | Excellent choice. Non-reactive and provides good buffering capacity in the optimal range.[12] |
| HEPES | 7.0 - 7.5 | Good alternative. Commonly used and compatible with maleimide chemistry.[12] |
| MES | 6.0 - 6.7 | Suitable for reactions at the lower end of the optimal pH range. |
| Citrate | < 6.5 | Generally used for pH values below the optimal range; reaction rates will be slow.[9] |
| Tris | 7.0 - 7.5 (Use with caution) | Not recommended, especially above pH 7.5. Tris contains a primary amine that can react with the maleimide, competing with the thiol reaction.[7][13] While some protocols mention its use, phosphate or HEPES are safer alternatives.[14] |
| Buffers with Thiols | N/A | AVOID. Buffers containing thiols like DTT or β-mercaptoethanol will directly react with and consume your this compound.[7] |
Troubleshooting Guide
Q5: My conjugation efficiency is low. Could my buffer be the cause?
Yes, absolutely. If you are experiencing low yields, your buffer is one of the first things to investigate. Here’s a troubleshooting workflow:
A logical workflow to diagnose low conjugation efficiency related to buffer and linker stability.
Sources
- 1. This compound, 518044-41-2 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. biotium.com [biotium.com]
- 13. benchchem.com [benchchem.com]
- 14. lumiprobe.com [lumiprobe.com]
Technical Support Center: Quantifying Mal-PEG4-Acid Conjugation Efficiency
<Step>
Welcome to the technical support guide for Mal-PEG4-Acid and related maleimide-thiol conjugation reactions. This center is designed for researchers, scientists, and drug development professionals who are leveraging this powerful chemistry for applications such as antibody-drug conjugates (ADCs), PEGylation, and nanoparticle functionalization.
This guide provides in-depth, experience-driven advice to help you navigate the nuances of your experiments, from reaction setup to final quantification. We will explore the causality behind protocol steps to empower you to troubleshoot effectively and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Here we address the most common questions encountered when working with maleimide-thiol conjugations.
Q1: What is the optimal pH for reacting this compound with a thiol-containing molecule?
A1: The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2][3] This range is a critical balance. Below pH 6.5, the thiol group (-SH) is less nucleophilic, which significantly slows the reaction rate.[3] Above pH 7.5, two detrimental side reactions become prominent:
-
Maleimide Hydrolysis: The maleimide ring can be opened by hydrolysis to form a non-reactive maleamic acid, preventing conjugation.[1][2][3] This degradation process accelerates with increasing pH.[2][3]
-
Loss of Selectivity: The maleimide group can begin to react with primary amines, such as the side chain of lysine residues, leading to non-specific conjugation.[2][3] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, highlighting the importance of pH control for chemoselectivity.[2][3][4]
Q2: How should I prepare and store my this compound reagent?
A2: Maleimide reagents are sensitive to moisture. For long-term storage, the reagent should be kept as a dry powder or dissolved in a dry, anhydrous solvent like DMSO or DMF at -20°C.[1][3] Aqueous solutions of maleimides are not stable and should be prepared immediately before use, as the maleimide group will hydrolyze over time in water.[1][2][3]
Q3: I need to reduce disulfide bonds in my protein before conjugation. What reducing agent is best?
A3: Tris(2-carboxyethyl)phosphine (TCEP) is often recommended because it does not contain a thiol group and won't compete with your target molecule for the maleimide.[1] However, it's best practice to remove excess TCEP after reduction (e.g., using a desalting column) before adding the maleimide reagent, as some studies have shown it can react with maleimides.[1] Thiol-containing reducing agents like DTT or β-mercaptoethanol must be completely removed before adding the maleimide reagent, as they will directly compete in the reaction.[1][5]
Q4: Is the bond formed between the maleimide and the thiol stable?
A4: The resulting thiosuccinimide bond can be unstable and undergo a reversible "retro-Michael" reaction, especially in the presence of other thiols (like glutathione in plasma), which can lead to deconjugation.[4][6][7] A competing reaction, the hydrolysis of the thiosuccinimide ring, forms a stable, ring-opened structure that is resistant to this reversal.[2][7][8] For applications requiring high in vivo stability, specialized maleimides that promote rapid hydrolysis after conjugation have been developed.[6][8][9][10]
Q5: What are the primary methods for quantifying conjugation efficiency?
A5: The choice of method depends on your specific molecule (e.g., large protein, small peptide) and the information you need. The main techniques are:
-
Chromatographic Methods (HPLC): Techniques like Hydrophobic Interaction Chromatography (HIC)[11][12][13][14] and Reverse-Phase HPLC (RP-HPLC)[15][16][17][18] can separate the conjugated product from the starting materials. Efficiency is calculated from the relative peak areas.
-
Mass Spectrometry (MS): MS provides a direct measurement of the molecular weights of the reactants and products, offering unambiguous confirmation of conjugation and allowing for the calculation of conjugation ratios (like the Drug-to-Antibody Ratio, or DAR).[19][20][21][22][23]
-
Spectrophotometric Assays: An indirect method involves quantifying the disappearance of free thiols from your starting material using an assay like Ellman's Test.[24][25][26][27][28]
Visualizing the Experimental Process
A typical workflow involves preparing the biomolecule, performing the conjugation, and then analyzing the product to determine the efficiency.
Caption: General workflow for conjugation and quantification.
Troubleshooting Guide
Low or inconsistent conjugation efficiency is a common challenge. This guide provides a systematic approach to diagnosing and solving these issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | 1. Maleimide Hydrolysis: The this compound was inactive before the reaction. | Always prepare aqueous solutions of the maleimide reagent immediately before use.[1][3] For storage, use a dry, aprotic solvent like DMSO or DMF at -20°C.[1][3] |
| 2. Incorrect Buffer pH: The pH was too low (<6.5), slowing the reaction, or too high (>7.5), causing hydrolysis. | Verify the pH of your reaction buffer immediately before use. The optimal range is 6.5-7.5.[1][2][3] | |
| 3. Oxidized Thiols: The sulfhydryl groups on your target molecule formed disulfide bonds and were unavailable for reaction. | Ensure disulfide bonds are fully reduced prior to conjugation.[3] Perform the reaction in a degassed buffer to minimize re-oxidation.[29] | |
| 4. Competing Nucleophiles: The buffer contained thiols (e.g., DTT) or primary amines (e.g., Tris) that competed with the target. | Use non-nucleophilic buffers like PBS or HEPES.[29][30] Ensure complete removal of any thiol-containing reducing agents before adding the maleimide.[1][5] | |
| Product Heterogeneity / Non-Specific Labeling | 1. Reaction with Amines: The reaction pH was too high (>7.5), causing the maleimide to react with lysine residues. | Maintain a strict reaction pH between 6.5 and 7.5 to ensure chemoselectivity for thiols.[2][3] |
| 2. Inconsistent Thiol Availability: Partial or inconsistent reduction of disulfide bonds in the starting protein. | Optimize and validate your protein reduction protocol. Quantify free thiols before conjugation using Ellman's assay to ensure consistency.[24][26] | |
| Protein Aggregation During Reaction | 1. Suboptimal Buffer Conditions: The pH, salt concentration, or absence of stabilizers is causing the protein to become unstable. | Consider adding protein-stabilizing additives to your buffer, such as 50-250 mM sucrose or 5-20% (v/v) glycerol.[1] |
| 2. High Reactant Concentration: High concentrations of the protein or maleimide reagent can promote aggregation. | Optimize the concentrations of both reactants. It may be beneficial to add the maleimide reagent dropwise to the protein solution while stirring.[30] |
Detailed Protocols for Quantification
Accurate quantification is key to understanding your results. Below are step-by-step guides for the most common analytical techniques.
Protocol 1: DAR Analysis of ADCs by Hydrophobic Interaction Chromatography (HIC)
HIC is the gold standard for analyzing cysteine-linked ADCs. It separates species based on hydrophobicity, which increases with the number of conjugated drug-linker payloads.[12][14][31]
-
Objective: To separate and quantify the different drug-loaded species (e.g., DAR0, DAR2, DAR4) to calculate the average Drug-to-Antibody Ratio (DAR).
-
Materials:
-
Bio-inert HPLC system
-
HIC column (e.g., Butyl or Phenyl phase)
-
Mobile Phase A: High salt buffer (e.g., 2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
-
-
Procedure:
-
Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.
-
Injection: Inject 10-50 µg of the purified conjugate sample.
-
Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes. Species will elute in order of increasing hydrophobicity (DAR0 elutes first, followed by DAR2, DAR4, etc.).
-
Data Analysis:
-
Integrate the peak areas (Aᵢ) for each DAR species (i = 0, 2, 4, 6, 8).
-
Calculate the average DAR using the following formula: Average DAR = (Σ(Aᵢ * DARᵢ)) / (ΣAᵢ)
-
-
Protocol 2: Indirect Quantification via Ellman's Assay
This spectrophotometric assay quantifies the number of free sulfhydryl groups remaining in solution after a conjugation reaction. By comparing this to the starting amount, one can infer the conjugation efficiency.
-
Objective: To determine the concentration of free thiols before and after conjugation.
-
Principle: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) reacts with free thiols to produce a yellow-colored product (TNB) that absorbs strongly at 412 nm.[24][28]
-
Procedure (using a standard curve):
-
Prepare Standards: Create a set of standards with known concentrations of a thiol-containing molecule (e.g., L-cysteine) in your reaction buffer.[24]
-
Prepare Reagent: Dissolve DTNB (Ellman's Reagent) in the reaction buffer (e.g., 4 mg/mL in 0.1 M sodium phosphate, pH 8.0).[24]
-
Reaction:
-
Measurement: Measure the absorbance of each solution at 412 nm using a spectrophotometer.
-
Calculation:
-
Plot the absorbance of the standards versus their concentration to create a standard curve.
-
Use the standard curve to determine the thiol concentration in your "before" and "after" samples.
-
Conjugation Efficiency (%) = (1 - ([Thiol]after / [Thiol]before)) * 100
-
-
Decision Framework for Analytical Method Selection
Choosing the right analytical tool is critical for obtaining meaningful data. This decision tree can guide your selection based on the specific needs of your project.
Caption: Decision tree for selecting an analytical method.
References
-
Quantitation of sulfhydryls DTNB, Ellman's reagent. Interchim. [Link]
-
Characterization of Intact Protein Conjugates and Biopharmaceuticals Using Ion-Exchange Chromatography with Online Detection by Native Electrospray Ionization Mass Spectrometry and Top-Down Tandem Mass Spectrometry. (2015-09-11). ACS Publications. [Link]
-
A Protocol for the Determination of Free Thiols. University of Utah. [Link]
-
How to analyse cysteine-linked ADC using HIC. Separation Science. [Link]
-
Is Your Maleimide Thiol Chemistry Stable?. Creative PEGWorks. [Link]
-
Thiol Quantification Protocol. Scribd. [Link]
-
Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit. (2021-07-26). PMC - NIH. [Link]
-
Ellman's assay for in-solution quantification of sulfhydryl groups. BMG Labtech. [Link]
-
Mass Spectrometric Conjugate Characterization. FUJIFILM Biotechnologies. [Link]
-
ADC Analysis by Hydrophobic Interaction Chromatography. (2020). PubMed. [Link]
-
Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit. (2025-08-15). Essex Research Repository. [Link]
-
(PDF) Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit. (2025-08-06). ResearchGate. [Link]
-
Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis. (2015-07-31). American Pharmaceutical Review. [Link]
-
High Resolution Mass Spectrometry. CuriRx. [Link]
-
Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. (2024-10-15). Agilent. [Link]
-
Mass Spectrometry in Peptide and Protein Analysis. Mabion. [Link]
-
minireview: addressing the retro-michael instability of maleimide bioconjugates. UCL Discovery. [Link]
-
Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity. (2016-11-15). PubMed. [Link]
-
Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity | Request PDF. ResearchGate. [Link]
-
Additional Studies in the Separation of PEGylated Proteins by Reversed Phase Chromatography. (2008-09-01). Phenomenex. [Link]
-
Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry. [Link]
-
Long-term stabilization of maleimide-thiol conjugates. (2015-01-21). PubMed. [Link]
-
Quantification of PEG-Maleimide Ligands and Coupling Efficiencies on Nanoparticles with Ellman's Reagent | Request PDF. (2025-08-06). ResearchGate. [Link]
-
Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting. (2018-07-28). PubMed. [Link]
-
Insights into maleimide-thiol conjugation chemistry. (2018-03-09). DSpace. [Link]
-
Leveraging Mass Spectrometry for In-Depth Protein Characterization in Scientific Research. News-Medical. [Link]
-
Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting | Request PDF. ResearchGate. [Link]
-
I am having a hard time conjugating a maleimide-NHS ester crosslinker onto thiol actived surface. Could someone help me on this?. (2023-11-17). ResearchGate. [Link]
-
Instability of thiol/maleimide conjugation and strategies for mitigation. (2016-10-10). Purdue University. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. benchchem.com [benchchem.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 13. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. benchchem.com [benchchem.com]
- 18. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 21. curirx.com [curirx.com]
- 22. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 23. creative-biolabs.com [creative-biolabs.com]
- 24. broadpharm.com [broadpharm.com]
- 25. interchim.fr [interchim.fr]
- 26. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 27. scribd.com [scribd.com]
- 28. bmglabtech.com [bmglabtech.com]
- 29. lumiprobe.com [lumiprobe.com]
- 30. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 31. agilent.com [agilent.com]
Validation & Comparative
Navigating the Spacer: A Comparative Guide to PEG Linker Lengths for PROTAC Efficacy
Introduction: The Linker as a Linchpin in Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) have revolutionized therapeutic strategies by co-opting the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][] These heterobifunctional molecules consist of three key components: a ligand that binds the target Protein of Interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] It is now unequivocally clear that this linker is not a passive spacer but a critical determinant of a PROTAC's potency, selectivity, and overall success.[1][3]
Among the most utilized linker types, polyethylene glycol (PEG) chains are favored for their hydrophilicity, which improves solubility, and their synthetically tunable length.[3][4][5] The length of this PEG linker is a paramount parameter that dictates the geometry and stability of the crucial ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.[6][7] An optimal linker length facilitates the precise orientation required for the E3 ligase to efficiently transfer ubiquitin to the target, marking it for destruction by the proteasome.[1][4] This guide provides an in-depth comparison of how varying PEG linker lengths impact PROTAC efficacy, supported by experimental workflows and data-driven insights for rational degrader design.
The Decisive Role of Linker Length in Ternary Complex Formation
The primary function of a PROTAC is to induce proximity between the target protein and an E3 ligase. The linker's length directly governs this interaction.
-
Linkers that are too short can introduce steric hindrance, physically preventing the two large protein structures from binding simultaneously to the PROTAC, thus failing to form a stable ternary complex.[1][4][6][8][9]
-
Linkers that are too long can lead to an entropic penalty. While a ternary complex may form, the increased flexibility can result in a non-productive orientation where the lysine residues on the target are not accessible to the E3 ligase's active site, leading to inefficient ubiquitination.[1][4][6][8][9]
-
Optimal linkers thread the needle, providing sufficient length to avoid steric clash while maintaining a degree of conformational restraint to favor a productive alignment for ubiquitin transfer.[10]
This relationship underscores the necessity of empirically determining the ideal linker length for each specific POI-E3 ligase pair.
Visualizing the PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC, highlighting the central role of the ternary complex.
Caption: Logic of linker length optimization.
Experimental Workflow for Optimizing PEG Linker Length
A systematic, empirical approach is crucial for identifying the optimal linker. [11]The following workflow outlines the key experimental stages, from biochemical validation to cellular efficacy.
Caption: Experimental workflow for PROTAC linker optimization.
Detailed Experimental Protocols
1. Ternary Complex Formation Assay (TR-FRET)
Objective: To quantify the formation of the POI-PROTAC-E3 ligase complex in a biochemical setting. Time-Resolved Fluorescence Energy Transfer (TR-FRET) is an ideal method for this. [12][13] Methodology:
-
Reagent Preparation:
-
Recombinantly express and purify tagged proteins (e.g., GST-tagged POI and His-tagged E3 Ligase Complex).
-
Prepare a dilution series of each PROTAC (with different PEG linkers) in assay buffer.
-
Prepare TR-FRET antibody pairs (e.g., Tb-conjugated anti-GST and AF488-conjugated anti-His). [14]2. Assay Plate Setup:
-
In a 384-well plate, add the POI, E3 ligase, and the PROTAC from the dilution series.
-
Incubate for 60-180 minutes at room temperature to allow complex formation. [15]3. Detection:
-
Add the antibody pair and incubate for an additional 60 minutes.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., donor and acceptor wavelengths).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio. A bell-shaped curve is expected, where the signal increases as the ternary complex forms and then decreases at high PROTAC concentrations due to the "hook effect" (formation of binary complexes). [11][12]The peak of the curve indicates the relative stability of the ternary complex.
-
2. Cellular Target Degradation Assay (Western Blot)
Objective: To quantify the reduction in target protein levels within cells following PROTAC treatment. [16]Western blotting is the gold-standard technique for this validation. [17] Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., a cancer cell line endogenously expressing the POI) in 6-well plates and allow them to adhere overnight. [4] * Treat the cells with a serial dilution of each PROTAC (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 16-24 hours). [16]Include a vehicle control (e.g., DMSO). [16]2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS. [17] * Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation. [16][17][18] * Centrifuge to pellet cell debris and collect the supernatant. [17] * Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading. [16]3. SDS-PAGE and Protein Transfer:
-
Normalize protein amounts, add Laemmli sample buffer, and denature by boiling at 95-100°C for 5-10 minutes. [16][17] * Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. [1]4. Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. [1] * Incubate with a primary antibody specific to the POI overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. [16] * Probe the same membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading. [17] * Add an ECL substrate and capture the chemiluminescent signal using an imaging system. [16]5. Data Analysis:
-
Quantify the band intensities for the POI and the loading control.
-
Normalize the POI signal to the loading control signal for each lane.
-
Plot the normalized POI levels against the PROTAC concentration and fit a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation). [16]
-
Conclusion and Future Outlook
The systematic optimization of PEG linker length is a cornerstone of modern PROTAC development. [4]As demonstrated, linker length is not a trivial parameter but a key driver of ternary complex stability and subsequent degradation efficacy. [3]The relationship between length and potency is often non-linear, necessitating the empirical screening of a library of linkers to identify the optimal length for any given target and E3 ligase pair. [10][11] By integrating robust biochemical assays like TR-FRET with the definitive cellular validation of Western blotting, researchers can efficiently navigate the complexities of linker design. This data-driven approach, moving from molecular interactions to cellular outcomes, provides a clear and reliable path to developing potent and selective protein degraders for therapeutic applications.
References
-
ACS Publications. Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design | ACS Medicinal Chemistry Letters. Available from: [Link]
-
Profacgen. Ubiquitination Assay. Available from: [Link]
-
NIH. Current strategies for the design of PROTAC linkers: a critical review - PMC. Available from: [Link]
-
NIH. Impact of linker length on the activity of PROTACs - PMC. Available from: [Link]
-
NIH. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC. Available from: [Link]
-
ResearchGate. (PDF) Rationalizing PROTAC-mediated ternary complex formation using Rosetta. Available from: [Link]
-
NIH. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC. Available from: [Link]
-
BMG Labtech. Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. Available from: [Link]
-
ACS Publications. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex | ACS Pharmacology & Translational Science. Available from: [Link]
-
Open Exploration Publishing. Novel approaches for the rational design of PROTAC linkers. Available from: [Link]
-
NIH. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC. Available from: [Link]
-
YouTube. How to improve the function of your PROTAC degrader by understanding ternary complex formation. Available from: [Link]
-
PubMed. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. Available from: [Link]
-
ResearchGate. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex | Request PDF. Available from: [Link]
-
MDPI. ProLinker–Generator: Design of a PROTAC Linker Base on a Generation Model Using Transfer and Reinforcement Learning. Available from: [Link]
-
ResearchGate. (PDF) An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. Available from: [Link]
-
MDPI. Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Available from: [Link]
-
ResearchGate. Determination of PROTAC efficacy. A. PROTACs having different linker... Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Navigating the Thiol-Reactive Landscape: A Comparative Guide to Mal-PEG4-Acid Alternatives for Thiol-Specific Conjugation
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, particularly for the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs), the precise and stable linkage of molecules to proteins is paramount. For decades, maleimide-based linkers, such as Maleimide-PEG4-Acid, have been the workhorse for thiol-specific conjugation to cysteine residues. Their high reactivity and specificity for thiols under mild physiological conditions have made them a popular choice. However, the scientific community has increasingly recognized the limitations of the resulting thiosuccinimide linkage, primarily its susceptibility to degradation in vivo. This guide provides an in-depth comparison of viable alternatives to Mal-PEG4-Acid, offering field-proven insights and experimental data to aid in the selection of the optimal reagent for your research and drug development needs.
The Challenge with Traditional Maleimides: Instability of the Thiosuccinimide Linkage
The reaction of a maleimide with a thiol group proceeds via a Michael addition to form a thiosuccinimide linkage. While efficient, this bond is not entirely stable and can undergo two primary degradation pathways, especially under physiological conditions.[1][2][3]
-
Retro-Michael Reaction: This is a reversible process where the thiosuccinimide adduct breaks down, releasing the original thiol and the maleimide-conjugated payload.[1][2][3][4] In the thiol-rich environment of plasma, the liberated maleimide can then react with other molecules, such as albumin or glutathione, leading to off-target toxicity and reduced efficacy of the intended conjugate.[1][5]
-
Hydrolysis: The succinimide ring can undergo hydrolysis to form a ring-opened maleamic acid derivative.[1][3][6][7][8] This reaction is irreversible and results in a more stable conjugate. However, the rate of hydrolysis for conventional maleimides can be slow, leaving the conjugate vulnerable to the retro-Michael reaction.[1][3]
These instability issues have driven the development of a new generation of thiol-reactive reagents designed to form more robust and stable bioconjugates.
A Comparative Analysis of this compound Alternatives
The choice of a thiol-reactive linker is a critical decision that balances reaction kinetics, conjugate stability, and the desired properties of the final product. Below is a detailed comparison of the leading alternatives to traditional maleimides.
Data Presentation: Performance Comparison of Thiol-Reactive Linkers
| Feature | Maleimide (e.g., this compound) | Next-Generation Maleimides (NGMs) | Haloacetyls (Iodo/Bromoacetamides) | Vinyl Sulfones | Pyridyl Disulfides |
| Reaction Mechanism | Michael Addition | Michael Addition & Disulfide Re-bridging | Nucleophilic Substitution (SN2) | Michael Addition | Thiol-Disulfide Exchange |
| Bond Formed | Thiosuccinimide (Thioether) | Stable Thioether or Re-bridged Disulfide | Thioether | Thioether | Disulfide |
| Bond Stability | Potentially reversible (Retro-Michael) | High (Irreversible linkage) | High (Irreversible) | High (Irreversible) | Reversible (Reducible) |
| Reaction pH | 6.5 - 7.5[1][2][][10] | 6.5 - 7.5 | 7.5 - 8.5 | 8.0 - 9.0 | 6.0 - 8.0 |
| Reaction Speed | Fast[11] | Fast | Moderate | Slow[11] | Fast |
| Specificity | High for Thiols | High for Thiols (often specific for disulfides) | Good for Thiols (can react with other nucleophiles at high pH) | Good for Thiols (can react with amines at high pH) | High for Thiols |
| Key Advantage | Well-established chemistry, fast kinetics | Enhanced stability, homogeneous products | Forms highly stable, irreversible bond | Forms highly stable, irreversible bond | Reversible linkage for controlled release |
| Key Disadvantage | Conjugate instability in vivo | Can be structurally more complex | Slower reaction than maleimides, potential for off-target reaction | Slower reaction kinetics | Unstable in reducing environments |
In-Depth Look at the Alternatives
Next-Generation Maleimides (NGMs) for Enhanced Stability and Homogeneity
To address the stability issues of traditional maleimides, "next-generation maleimides" (NGMs) have been developed.[12][13] A prominent strategy within this class is disulfide re-bridging .[14][15][16][17] Instead of capping a single thiol from a reduced disulfide bond, these reagents are designed to react with both thiols, thereby re-establishing a covalent linkage and preserving the native antibody structure.[12][14][15][16] This approach not only enhances stability but also leads to more homogeneous antibody-drug conjugates (ADCs) with a defined drug-to-antibody ratio (DAR).[14][16][17]
-
Mechanism: Dibromomaleimides (DBMs) and dithiomaleimides (DTMs) are examples of NGMs that can re-bridge disulfide bonds.[18][19] After reduction of an interchain disulfide bond in an antibody, the two resulting thiol groups attack the NGM, displacing the leaving groups and forming a stable, re-bridged structure.[12][18][19]
Haloacetyls and Vinyl Sulfones: The Irreversible Alternatives
For applications where absolute stability of the conjugate is critical, haloacetyls (iodoacetamides and bromoacetamides) and vinyl sulfones are excellent alternatives.[11][20]
-
Haloacetyls: These reagents react with thiols via a nucleophilic substitution (SN2) reaction, forming a highly stable and irreversible thioether bond.[21] The reaction is typically performed at a slightly alkaline pH to ensure the deprotonation of the cysteine thiol, enhancing its nucleophilicity.[21] While highly stable, the reaction kinetics are generally slower than those of maleimides.[11]
-
Vinyl Sulfones: Similar to maleimides, vinyl sulfones react with thiols through a Michael addition. However, the resulting thioether bond is significantly more stable and not prone to the retro-Michael reaction.[11][22] This increased stability comes at the cost of slower reaction rates compared to maleimides.[11]
Pyridyl Disulfides: A Reversible Option for Controlled Release
In some applications, such as prodrug strategies, a cleavable linker is desirable. Pyridyl disulfides react with thiols via a thiol-disulfide exchange reaction to form a new disulfide bond.[23] This disulfide linkage is stable under normal physiological conditions but can be readily cleaved in the reducing environment inside a cell, releasing the conjugated payload.[23]
Experimental Protocols
Protocol 1: General Procedure for Thiol-Specific Conjugation with a Maleimide Reagent
This protocol provides a general guideline for conjugating a maleimide-containing molecule to a protein with available cysteine residues.
Materials:
-
Protein solution (1-10 mg/mL in a thiol-free buffer, pH 6.5-7.5, e.g., PBS, HEPES).
-
Maleimide-functionalized molecule (e.g., this compound).
-
Reducing agent (e.g., TCEP, tris(2-carboxyethyl)phosphine) if disulfide bond reduction is required.
-
Anhydrous DMSO or DMF for dissolving the maleimide reagent.
-
Degassed buffers.
Procedure:
-
Protein Preparation: If the protein's cysteine residues are involved in disulfide bonds, a reduction step is necessary. Add a 10-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature.
-
Maleimide Reagent Preparation: Prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution at a 10-20 fold molar excess.[1]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light if the payload is light-sensitive.[1]
-
Purification: Remove excess, unreacted maleimide reagent using a desalting column, dialysis, or size-exclusion chromatography (SEC).
Protocol 2: Disulfide Re-bridging using a Next-Generation Maleimide (NGM)
This protocol outlines the steps for conjugating a payload to an antibody using a disulfide re-bridging NGM.
Materials:
-
Antibody solution (e.g., IgG1) in a suitable buffer (e.g., PBS).
-
Reducing agent (e.g., TCEP).
-
Disulfide re-bridging NGM reagent.
-
Anhydrous DMSO or DMF.
-
Quenching solution (e.g., N-acetylcysteine).
Procedure:
-
Antibody Reduction: Add a controlled amount of TCEP (typically 2-5 equivalents per antibody) to the antibody solution to selectively reduce the interchain disulfide bonds. Incubate for 1-2 hours at 37°C.
-
NGM Reagent Preparation: Prepare a stock solution of the NGM reagent in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the NGM stock solution to the reduced antibody solution. The molar ratio of NGM to antibody will depend on the desired DAR.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature.
-
Quenching: Quench any unreacted NGM by adding an excess of N-acetylcysteine.
-
Purification: Purify the resulting ADC using SEC or other appropriate chromatography methods to remove excess reagents and byproducts.
Conclusion: Selecting the Right Tool for the Job
The choice of a thiol-reactive linker extends far beyond a simple coupling reaction; it is a critical design parameter that dictates the stability, homogeneity, and ultimately the in vivo performance of a bioconjugate. While traditional maleimides like this compound offer a straightforward and rapid conjugation method, their inherent instability is a significant drawback for many therapeutic applications.
For researchers prioritizing conjugate stability, next-generation maleimides that facilitate disulfide re-bridging are a superior choice, offering both enhanced stability and product homogeneity.[12][17] When irreversible and robust linkages are paramount, haloacetyls and vinyl sulfones provide reliable alternatives, albeit with potentially slower reaction kinetics.[11] Conversely, for applications requiring controlled release, the reversible nature of pyridyl disulfides presents a distinct advantage.
By understanding the chemical principles and performance characteristics of each class of thiol-reactive linker, researchers can make informed decisions to design and synthesize bioconjugates with optimal properties for their specific scientific or therapeutic goals.
References
-
Badescu, G., et al. (2014). Bridging Disulfides for Stable and Defined Antibody Drug Conjugates. Bioconjugate Chemistry, 25(6), 1124-1136. [Link]
-
Badescu, G., et al. (2014). Bridging Disulfides for Stable and Defined Antibody Drug Conjugates. Bioconjugate Chemistry. [Link]
-
Badescu, G., et al. (2014). Bridging disulfides for stable and defined antibody drug conjugates. PubMed. [Link]
-
Schumacher, F. F., et al. (2016). Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation. Methods in Molecular Biology, 1341, 159-170. [Link]
-
Jones, M. W., et al. (2017). Use of a next generation maleimide in combination with THIOMAB™ antibody technology delivers a highly stable, potent and near homogeneous THIOMAB™ antibody-drug conjugate (TDC). RSC Advances, 7(41), 25333-25338. [Link]
-
Zhang, D., et al. (2020). Disulfide re-bridging for the construction of homogeneous antibody-drug conjugates. Chinese Chemical Letters, 31(7), 1761-1768. [Link]
-
Maruani, A., et al. (2020). All-in-one disulfide bridging enables the generation of antibody conjugates with modular cargo loading. Chemical Science, 11(13), 3433-3438. [Link]
-
Jones, M. W., et al. (2017). Use of a next generation maleimide in combination with THIOMAB™ antibody technology delivers a highly stable, potent and near. Spiral. [Link]
-
Moran, M. F., et al. (2017). Limiting the Hydrolysis and Oxidation of Maleimide–Peptide Adducts Improves Detection of Protein Thiol Oxidation. Journal of Proteome Research, 16(5), 2004-2015. [Link]
-
Zhang, Y. (2019). Expanding the scope of Next Generation Maleimides for Antibody Conjugation. UCL Discovery. [Link]
-
Schumacher, F. F., et al. (2014). Next generation maleimides enable the controlled assembly of antibody-drug conjugates via native disulfide bond bridging. Organic & Biomolecular Chemistry, 12(37), 7261-7269. [Link]
-
Zhang, C., et al. (2019). Force-induced ring-open hydrolysis strengthens the maleimide-thiol adducts for stable protein-polymer conjugates. Research Communities. [Link]
-
Moran, M. F., et al. (2017). Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation. PubMed. [Link]
-
Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate Chemistry, 22(10), 1946-1953. [Link]
-
Kaur, S., et al. (2024). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. ResearchGate. [Link]
-
Huang, R., et al. (2022). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Expert Opinion on Drug Delivery, 19(1), 101-112. [Link]
-
Lowe, A. B. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters, 2(1), 49-53. [Link]
-
Ochtrop, P., & Hackenberger, C. P. R. (2020). Recent advances of thiol-selective bioconjugation reactions. Request PDF. [Link]
-
Lyon, R. P., et al. (2013). Self-stabilizing ADCs: antibody-drug conjugates prepared with maleimido drug-linkers that catalyze their own thiosuccinimide ring hydrolysis. Cancer Research, 73(8 Supplement), 4333. [Link]
-
Kaur, S., et al. (2024). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. Theranostics, 14(6), 2236-2262. [Link]
-
Zeglis, B. M., et al. (2019). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Journal of Visualized Experiments, (145), e59220. [Link]
-
Christie, R. J., et al. (2011). A new reagent for stable thiol-specific conjugation. Journal of the American Chemical Society, 133(41), 16536-16543. [Link]
-
Kaur, S., et al. (2024). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. Theranostics, 14(6), 2236-2262. [Link]
-
Meyer, J. P., et al. (2019). DiPODS: A Reagent for Site-Specific Bioconjugation via the Irreversible Rebridging of Disulfide Linkages. Bioconjugate Chemistry, 30(5), 1495-1504. [Link]
-
Van Hoorick, J., et al. (2019). (a) Overview of the different applied thiolated-crosslinkers; In-situ... ResearchGate. [Link]
-
AxisPharm. Thiol reactive Linkers. [Link]
-
Görg, A., et al. (2002). About thiol derivatization and resolution of basic proteins in two-dimensional electrophoresis. Proteomics, 2(10), 1301-1306. [Link]
-
AxisPharm. (2024). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. communities.springernature.com [communities.springernature.com]
- 8. Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 11. benchchem.com [benchchem.com]
- 12. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use of a next generation maleimide in combination with THIOMAB™ antibody technology delivers a highly stable, potent and near homogeneous THIOMAB™ antibody-drug conjugate (TDC) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Bridging disulfides for stable and defined antibody drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Disulfide re-bridging for the construction of homogeneous antibody-drug conjugates [nature.shu.edu.cn]
- 18. Expanding the scope of Next Generation Maleimides for Antibody Conjugation - UCL Discovery [discovery.ucl.ac.uk]
- 19. Next generation maleimides enable the controlled assembly of antibody-drug conjugates via native disulfide bond bridging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Thiol Reactive Linkers | BroadPharm [broadpharm.com]
- 21. benchchem.com [benchchem.com]
- 22. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to MALDI-TOF Analysis of Mal-PEG4-Acid Conjugated Proteins
This guide provides an in-depth, objective comparison of methodologies for the successful conjugation and subsequent analysis of proteins modified with Maleimide-PEG4-Acid (Mal-PEG4-Acid). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying principles and causal relationships that govern experimental success. We will explore the critical parameters of the conjugation reaction, provide validated protocols for analysis by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, and compare this technique with viable alternatives, supported by experimental data and authoritative references.
Introduction: The "Why" of Site-Specific PEGylation
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone of modern biopharmaceutical development. It enhances the therapeutic properties of proteins by increasing their hydrodynamic size, which in turn prolongs their in-vivo circulation half-life, improves stability, and reduces immunogenicity[1]. However, the analytical characterization of these conjugates is complex due to the potential for heterogeneity in the final product[2].
The use of a heterobifunctional linker like this compound offers a distinct advantage by enabling site-specific conjugation. The maleimide group reacts with high specificity towards the sulfhydryl group of a cysteine residue, while the carboxylic acid terminus can be used for subsequent modifications or remain as is. This targeted approach is highly desirable as it produces a more homogeneous product compared to random PEGylation strategies targeting amines[3].
This guide focuses on the definitive analytical technique for assessing the outcome of this conjugation: MALDI-TOF Mass Spectrometry. Renowned for its speed, sensitivity, and tolerance to complex mixtures, MALDI-TOF is exceptionally well-suited for determining the molecular weight and heterogeneity of PEGylated proteins[2][4][5].
The Core of Success: Optimizing the this compound Conjugation
The success of any analysis begins with a successful conjugation. The thiol-maleimide reaction, a Michael addition, is highly efficient but exquisitely sensitive to reaction conditions. Understanding these parameters is not just procedural—it's fundamental to achieving a verifiable and reproducible outcome.
The Chemistry of Conjugation
The process involves the nucleophilic attack of a thiolate anion (-S⁻) from a protein's cysteine residue on the maleimide double bond, forming a stable thioether linkage.
Caption: End-to-end workflow for protein PEGylation and analysis.
Step-by-Step Conjugation Protocol
-
Protein Preparation:
-
Prepare the protein solution at 1-5 mg/mL in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at pH 7.2.
-
Expert Insight: If the protein's cysteine is involved in a disulfide bond, add a 10-fold molar excess of TCEP and incubate for 60 minutes at room temperature to expose the free thiol.[6]
-
-
PEG Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous Dimethyl Sulfoxide (DMSO).
-
Calculate the volume required to achieve a 20-fold molar excess relative to the protein.
-
-
Conjugation Reaction:
-
Add the calculated volume of the this compound stock solution to the protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted this compound and quenching reagents using size-exclusion chromatography (SEC) or dialysis. This step is crucial to prevent interference in the subsequent analysis.
-
Step-by-Step MALDI-TOF Sample Preparation Protocol
The quality of a MALDI-TOF spectrum is critically dependent on the co-crystallization of the analyte and the matrix.[3] PEG can sometimes interfere with this process, making proper technique essential.[7][8]
-
Materials:
-
Procedure (Dried-Droplet Sandwich Method):
-
Prepare Matrix Solution: Create a saturated solution of Sinapinic Acid in the matrix solvent. Vortex and centrifuge to pellet undissolved solids.[3]
-
First Matrix Layer: Spot 0.5-1.0 µL of the clear matrix solution onto the MALDI target plate and allow it to completely air dry.[3]
-
Sample Layer: Spot 0.5-1.0 µL of the purified conjugate solution (typically 0.5-1.0 mg/mL) directly on top of the dried matrix spot. Let it dry.
-
Second Matrix Layer: Apply a final 0.5-1.0 µL layer of the matrix solution over the dried sample spot.[3] Allow this "sandwich" to dry completely before analysis.
-
Expert Insight: The sandwich method often improves signal quality for PEGylated proteins by embedding the analyte within the matrix crystal lattice, mitigating the interference from the PEG polymer.[7]
-
Interpreting the Data: A Comparative Analysis
MALDI-TOF MS provides a clear, interpretable readout of the conjugation reaction's success. It primarily generates singly charged ions ([M+H]⁺), which simplifies the spectrum compared to techniques like ESI-MS.[3][9]
Expected MALDI-TOF Spectra
A successful conjugation will show a distinct shift in the molecular weight of the protein. The mass of a single this compound moiety is approximately 360 Da.
-
Unconjugated Protein: A sharp peak corresponding to the native protein's molecular weight.
-
Successfully Conjugated Protein: A new, broader peak shifted by +360 Da (for a single conjugation). The peak is broader due to the inherent polydispersity of the PEG linker, even with a discrete PEG4.[7]
-
Incomplete Reaction: The spectrum will display both the original unconjugated protein peak and the new, shifted peak for the conjugated protein.[10] The relative intensity of these peaks can provide a semi-quantitative measure of reaction efficiency.
Troubleshooting Common Spectral Issues
| Issue | Potential Cause | Recommended Solution |
| No Signal or Weak Signal | Poor co-crystallization due to PEG interference; incorrect laser power. | Use the sandwich preparation method; try a different matrix; optimize laser energy, starting just above the ionization threshold.[7] |
| Broad, Unresolved Peaks | Inherent polydispersity of the PEG chain; incomplete purification. | This is expected for PEGylated proteins. However, ensure purification was adequate to remove free PEG, which can worsen peak broadening.[7] |
| Un-PEGylated Protein Peak Present | Incomplete conjugation reaction. | Re-evaluate reaction parameters: check pH, increase molar excess of PEG reagent, or extend reaction time. |
Comparative Guide: MALDI-TOF vs. Alternative Technologies
While MALDI-TOF is a robust tool, a comprehensive characterization may benefit from complementary techniques. Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful alternative.[2]
| Feature | MALDI-TOF MS | ESI-MS |
| Ionization Principle | Soft ionization via laser desorption from a solid matrix.[4] | Ionization from a liquid phase via a charged capillary spray.[9] |
| Primary Ion Type | Predominantly singly charged ions ([M+H]⁺).[3][9] | Multiply charged ions ([M+nH]ⁿ⁺).[9] |
| Spectral Complexity | Simpler. Direct readout of molecular weight. Ideal for heterogeneous mixtures.[3] | More complex. Requires deconvolution software to calculate the true molecular mass from the charge state envelope.[9] |
| Mass Accuracy | Good to moderate. | High. |
| Sample Throughput | High. Rapid analysis directly from the target plate.[3] | Lower. Often coupled with liquid chromatography (LC), increasing analysis time.[2] |
| Strengths for PEG Analysis | Excellent for determining average molecular weight and the distribution of PEGylated species (degree of PEGylation).[2] | High resolution can provide more precise mass data but can be complicated by overlapping charge states from PEG polydispersity.[2] |
| Weaknesses for PEG Analysis | Can be challenging to automate; sample prep is a manual art.[9] | Spectra can be difficult to interpret without deconvolution; less tolerant of salts and detergents.[2] |
-
Authoritative Verdict: For rapid confirmation of conjugation, determination of the degree of PEGylation, and analysis of reaction efficiency, MALDI-TOF MS is often the more direct and efficient method due to its simple spectra and high throughput.[2][3][9] ESI-MS is preferred when higher mass accuracy is required and when coupled with LC for online separation and characterization of complex mixtures.[2][9]
Conclusion
The successful analysis of this compound conjugated proteins via MALDI-TOF MS is an achievable goal built upon a foundation of sound chemical principles and meticulous experimental technique. By understanding the causality behind reaction parameters—from the critical pH of the conjugation to the nuances of sample-matrix preparation—researchers can generate clear, unambiguous data that validates the modification of their target protein. While alternative techniques like ESI-MS offer complementary information, MALDI-TOF remains an indispensable, high-throughput tool for the primary characterization of PEGylated biotherapeutics, providing the speed and clarity necessary to advance modern drug development.
References
-
Procedure for Protein Mass Measurement Using MALDI-TOF. (n.d.). MtoZ Biolabs. Retrieved from [Link]
-
Trends in Characterization of PEGylated Proteins by Mass Spectrometry. (n.d.). Walsh Medical Media. Retrieved from [Link]
-
Pihlar, A., et al. (2010). MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins. Journal of Mass Spectrometry, 45(10), 1172-1180. Retrieved from [Link]
-
MALDI-TOF Mass Spectrometry Explained. (2022). YouTube. Retrieved from [Link]
- Karas, M., & Hillenkamp, F. (1988). Laser desorption ionization of proteins with molecular masses exceeding 10,000 daltons. Analytical Chemistry, 60(20), 2299-2301.
-
Bonk, T., & Humeny, A. (2001). MALDI-TOF-MS Analysis of Protein and DNA. The Neuroscientist, 7(1), 19-27. Retrieved from [Link]
-
Video: MALDI-TOF Mass Spectrometry-Principle, Operation and Uses. (n.d.). JoVE. Retrieved from [Link]
-
Any suggestions on analyzing PEGylated proteins in MALDI-TOF? (2014). ResearchGate. Retrieved from [Link]
-
Verifying PEGylation of Peptides and Proteins with MALDI TOF-TOF Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
-
Protocol for maleimide-PEG coupling to a protein containing a single cysteine residue? (2020). ResearchGate. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. benchchem.com [benchchem.com]
- 4. MALDI-TOF Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 5. Procedure for Protein Mass Measurement Using MALDI-TOF | MtoZ Biolabs [mtoz-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Assessing the Impact of Mal-PEG4-Acid on Conjugate Immunogenicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the development of bioconjugates, particularly antibody-drug conjugates (ADCs), minimizing immunogenicity is paramount to ensuring safety and efficacy. The choice of linker connecting the payload to the biologic can significantly influence the conjugate's immunogenic profile. This guide provides an in-depth, objective comparison of bioconjugates synthesized with the commonly used Mal-PEG4-Acid linker against those with emerging alternative technologies. By examining the underlying chemical principles and supporting experimental data, this document serves as a critical resource for making informed decisions in bioconjugate design and development.
The Double-Edged Sword of PEGylation and Maleimide Chemistry
PEGylation, the process of attaching polyethylene glycol (PEG) chains to a therapeutic molecule, has been a cornerstone of biopharmaceutical development for decades. It is prized for its ability to increase a drug's hydrodynamic size, thereby prolonging its circulation half-life and shielding it from proteolytic degradation and the host immune system. The this compound linker combines a short, hydrophilic 4-unit PEG spacer with a maleimide group for thiol-specific conjugation and a carboxylic acid for attachment to amine-containing molecules.
However, this widely used strategy is not without its drawbacks. A growing body of evidence indicates that PEG itself can be immunogenic, leading to the formation of anti-PEG antibodies. These antibodies can accelerate the clearance of PEGylated therapeutics, diminishing their efficacy and potentially causing hypersensitivity reactions. Furthermore, the maleimide-thiol linkage, while specific, is susceptible to a retro-Michael reaction, leading to deconjugation and potential off-target toxicity. This inherent instability has driven the search for more robust and less immunogenic alternatives.
Comparative Analysis of Linker Technologies
While direct head-to-head immunogenicity data for conjugates specifically made with this compound is not extensively available in public literature, we can infer its immunogenic potential based on the known properties of its constituent parts: the short PEG chain and the maleimide linkage. The following table compares these characteristics with those of next-generation alternatives.
| Conjugation Technology | Key Immunogenicity Characteristics | Supporting Experimental Data (Examples) |
| This compound | Potential for Anti-PEG Antibody Formation: The PEG component, even with a short chain, can be recognized by the immune system. The immunogenicity of PEG is influenced by its molecular weight, with longer chains generally being more immunogenic. Maleimide Linkage Influence: Maleimide-based conjugation has been shown to enhance the immunogenicity of conjugates in certain contexts compared to other methods. The thiosuccinimide linkage formed is also prone to instability in plasma. | Studies on PEGylated proteins have demonstrated that the anti-PEG immune response is dependent on the molecular weight of the PEG chain. Research on idiotype-KLH vaccines showed that maleimide conjugation significantly enhanced their immunogenicity compared to glutaraldehyde conjugation. |
| Next-Generation Maleimides (e.g., Maleamic Acid-Based) | Improved Linker Stability: These linkers are designed to form a more stable bond with thiols, reducing the likelihood of deconjugation and the potential for off-target effects that could contribute to an immune response. | A study comparing a traditional maleimide-based ADC with a maleamic methyl ester-based ADC showed significantly improved stability for the latter in the presence of glutathione and in an albumin solution, with payload shedding reduced from ~31% to ~9% over 21 days. |
| Sulfone-Based Linkers | Irreversible and Stable Conjugation: Sulfone linkers react with thiols to form a highly stable thioether bond that is not susceptible to the retro-Michael reaction, offering superior stability in plasma compared to maleimide-based linkers. | A study demonstrated that a phenyloxadiazole sulfone conjugate showed no evidence of exchange with albumin in human plasma after 24 hours, whereas a maleimide conjugate showed significant transfer to albumin within 4 hours. |
| Polysarcosine (pSar) | Low Immunogenicity: Polysarcosine is a biodegradable polypeptoid derived from the endogenous amino acid sarcosine. It has demonstrated a significantly lower immunogenic profile compared to PEG. | A direct comparison of a polysarcosinylated interferon (pSar-IFN) with a PEGylated interferon (PEG-IFN) in a mouse model revealed a considerably lower anti-IFN antibody titer in the pSar-IFN group. |
| XTENylation | Low Immunogenicity and Biodegradable: XTEN is an unstructured polypeptide of natural amino acids that is designed to be non-immunogenic and biodegradable. | Studies have shown that XTENylated proteins have a longer half-life and are less immunogenic than their PEGylated counterparts. |
Visualizing the Conjugation Landscape
The choice of linker technology has a direct impact on the stability and, consequently, the immunogenic potential of a bioconjugate. The following diagram illustrates the differing stability profiles of maleimide-based conjugates and their more stable alternatives.
In Vitro ELISpot Assay for Anti-Drug Antibody (ADA) Secreting Cells
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for detecting and quantifying the number of cells secreting a specific antibody.
Objective: To enumerate B-cells secreting antibodies against the test conjugate.
Materials:
-
ELISpot plate (PVDF membrane)
-
Test conjugate
-
Anti-human IgG/IgM capture and detection antibodies
-
Streptavidin-alkaline phosphatase (AP) or horseradish peroxidase (HRP)
-
Substrate for AP (BCIP/NBT) or HRP (AEC)
-
PBMCs from immunized animals or human donors
-
Cell culture medium
Procedure:
-
Plate Coating: Pre-wet the ELISpot plate with 35% ethanol for 30 seconds, then wash five times with sterile water. Coat the wells with the test conjugate (antigen) at an optimized concentration in sterile PBS and incubate overnight at 4°C.
-
Blocking: Wash the plate to remove unbound antigen and block the wells with sterile blocking buffer (e.g., RPMI + 10% FBS) for at least one hour at room temperature.
-
Cell Incubation: Wash the plate and add PBMCs at a predetermined density (e.g., 2.5 x 10^5 cells/well) in complete culture medium. Incubate for 15-20 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate to remove the cells. Add a biotinylated anti-human IgG or IgM detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-AP or -HRP. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add the appropriate substrate. Monitor for the formation of spots. Stop the reaction by washing with distilled water.
-
Analysis: Allow the plate to dry completely and count the spots using an ELISpot reader. Each spot represents a single ADA-secreting cell.
In Vivo Immunogenicity Assessment in a Mouse Model
Animal models provide a more complex biological system to evaluate the immunogenicity of a bioconjugate.
Objective: To assess the induction of ADAs against the test conjugate in mice and its impact on pharmacokinetics.
Materials:
-
6-8 week old female BALB/c mice (or a relevant transgenic model)
-
Test conjugate and vehicle control
-
Adjuvant (e.g., alum), if required
-
Blood collection supplies (e.g., microtainer tubes)
-
ELISA plates and reagents for ADA detection
Procedure:
-
Acclimatization and Pre-bleed: Acclimatize the mice for at least one week. Collect a pre-dose blood sample from each animal to serve as a baseline.
-
Immunization: Divide the mice into groups (e.g., vehicle control, low dose, high dose). Administer the test conjugate via the intended clinical route (e.g., intravenous or intraperitoneal) at specified intervals (e.g., weekly for 4 weeks).
-
Blood Collection: Collect blood samples at multiple time points post-administration (e.g., 7, 14, 21, and 28 days). Process the blood to obtain serum and store at -80°C until analysis.
-
ADA Analysis: Analyze the serum samples for the presence of anti-conjugate antibodies using a validated ELISA method. This typically involves coating a plate with the conjugate, adding diluted serum samples, and detecting bound antibodies with an enzyme-linked secondary antibody.
-
Pharmacokinetic Analysis: In a parallel group of animals, collect blood samples at shorter time intervals after a single dose to determine the pharmacokinetic profile of the conjugate in the presence and absence of an immune response.
-
Data Analysis: Compare the ADA titers between the different dose groups and over time. Correlate the presence of ADAs with any observed changes in the pharmacokinetic profile of the conjugate.
Conclusion and Future Directions
The selection of a linker is a critical decision in the design of bioconjugates that can profoundly impact their immunogenic potential. While this compound offers a straightforward approach to conjugation, the inherent instability of the maleimide linkage and the potential immunogenicity of PEG necessitate a careful evaluation of its suitability for a given therapeutic application.
Emerging technologies such as next-generation maleimides, sulfone-based linkers, polysarcosine, and XTENylation present promising alternatives with improved stability and lower immunogenicity. As the field of bioconjugation continues to evolve, a thorough understanding of the interplay between linker chemistry, hydrophilicity, and the immune response will be essential for the development of safer and more effective targeted therapies. The experimental protocols outlined in this guide provide a robust framework for the comparative assessment of different linker technologies, enabling researchers to make data-driven decisions that will ultimately translate into improved clinical outcomes.
References
- Badescu, G., et al. (2014). Development of a facile antibody–drug conjugate platform for increased stability and homogeneity.
- Curapath. (2022). polysarcosine (psar)
- Drake, P. M., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers.
- BenchChem. (2025).
- Sleiman, D., & Sou-Tung, D. (2020). Immunogenicity Risk Assessment for PEGylated Therapeutics. The AAPS Journal, 22(2), 39.
- Bozkus, C. C., et al. (2021). A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses. STAR Protocols, 2(3), 100701.
- Podust, L. M., et al. (2016). Comparison of PEGylation and Recombinant Polypeptide XTEN. Journal of Controlled Release, 240, 303-314.
- Zhang, D., et al. (2021). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Journal of Medicinal Chemistry, 64(15), 11468-11480.
- Strop, P., et al. (2013). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). International Journal of Molecular Sciences, 14(4), 7972-8000.
- Schellenberger, V., et al. (2016).
- Luan, Y., et al. (2018). Polysarcosine as an Alternative of PEG for Therapeutic Protein Conjugation. Biomacromolecules, 19(7), 2736-2745.
- BenchChem. (2025).
- BenchChem. (2025).
- Lonza Bioscience. (n.d.). Cell-Based Assays for Immunogenicity and Immunotoxicity.
- Dal Corso, A., et al. (2017). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates.
- Sleiman, D., & Sou-Tung, D. (2020). Immunogenicity Risk Assessment for PEGylated Therapeutics. The AAPS Journal, 22(2), 39.
- Stubenrauch, K., et al. (2016).
- Zhao, R. Y., et al. (2011). Synthesis and Evaluation of Hydrophilic Linkers for Antibody-Maytansinoid Conjugates. Journal of Medicinal Chemistry, 54(10), 3606-3623.
- Burke, P. J., et al. (2022). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Frontiers in Drug Delivery, 2, 898993.
- Hanne, N., et al. (2016). To PEGylate or not to PEGylate: immunological properties of nanomedicine's most popular component, poly(ethylene) glycol and its alternatives. Journal of Controlled Release, 240, 19-30.
- Ishihara, T., et al. (2021). Impact of the Hydrophilicity of Poly(sarcosine) on Poly(ethylene glycol) (PEG) for the Suppression of Anti-PEG Antibody Binding. Polymers, 13(16), 2686.
- Ishida, T., & Kiwada, H. (2022). Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines. Expert Opinion on Drug Delivery, 19(11), 1403-1418.
- Luan, Y., et al. (2018). Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation. Biomacromolecules, 19(7), 2736-2745.
- BOC Sciences. (n.d.). How ADC Linkers Work: Controlling Stability & Drug Release.
- ELISA Genie. (n.d.). ELISpot Protocol.
- PurePEG. (2025). Hydrophilic vs. Hydrophobic PEG Linkers in Drug Design.
- Abe, Y., et al. (2023). Rapid in vitro assessment of the immunogenicity potential of engineered antibody therapeutics through detection of CD4+ T cell interleukin-2 secretion. mAbs, 15(1), 2259169.
- Abe, Y., et al. (2023). Rapid in vitro assessment of the immunogenicity potential of engineered antibody therapeutics through detection of CD4+ T cell interleukin-2 secretion. mAbs, 15(1), 2259169.
- Sino Biological. (n.d.). Comprehensive Guide to ELISpot Experimental Procedures.
- Pattijn, S. (2021).
- Mabtech. (2022). Step-by-step guide to ELISpot.
- Abcam. (2025). ELISPOT protocol.
- Thermo Fisher Scientific. (2015). ELISPOT Ready-SET-Go! Protocols Introduction.
- van der Gracht, A. M. F. (2022). A review on the immunogenicity towards marketed PEGylated enzyme therapeutics in pre-clinical and clinical settings. Utrecht University Student Theses Repository.
- LibreTexts. (2024). 12.2L: In Vivo Testing.
- BOC Sciences. (n.d.).
- Park, K. (2016).
- Brenden, N. (2013). Development of immunogenicity models in mice for improved risk assessment of biopharmaceuticals. GUPEA.
- Hock, M. B., et al. (2015). Immunogenicity of
A Head-to-Head Comparison of Mal-PEG4-Acid and SPDP Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is a critical determinant in the design and ultimate success of bioconjugates, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs). The linker's intrinsic properties directly govern the stability, pharmacokinetic profile, and therapeutic efficacy of the final conjugate. This guide provides a comprehensive, data-driven comparison of two prevalently employed heterobifunctional linkers: Maleimide-PEG4-Acid (Mal-PEG4-Acid) and N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP).
At a Glance: Core Chemical Differences and Functional Implications
| Feature | This compound Linker | SPDP Linker |
| Primary Reactive Groups | Maleimide and Carboxylic Acid | N-hydroxysuccinimide (NHS) Ester and Pyridyldithiol |
| Target Functional Groups | Thiols (Sulfhydryls) and Amines | Amines and Thiols (Sulfhydryls) |
| Bond Type Formed | Stable Thioether Bond | Cleavable Disulfide Bond |
| Cleavage Mechanism | Non-cleavable | Reduction-sensitive (e.g., by glutathione)[1][2] |
| Key Advantage | High stability of the thioether linkage.[3] | Controlled, intracellular payload release.[4] |
| Primary Application | Stable bioconjugates, PROTACs.[5] | Cleavable ADCs.[2] |
| Hydrophilicity | Enhanced by the PEG4 spacer.[6][7][8] | Can be enhanced with a PEG spacer.[1][9] |
In-Depth Analysis: Mechanism of Action, Stability, and Experimental Considerations
Chemical Reactivity and Mechanism
This compound: This linker operates through a two-step conjugation strategy. The maleimide group exhibits high specificity for thiol groups (present in cysteine residues), forming a stable thioether bond via a Michael addition reaction.[3] This reaction is most efficient at a pH range of 6.5-7.5.[10] The terminal carboxylic acid can be activated (e.g., using EDC or HATU) to react with primary amines, forming a stable amide bond.[11]
SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate): SPDP is a classic heterobifunctional crosslinker that reacts with both primary amines and sulfhydryl groups.[1][12] Its N-hydroxysuccinimide (NHS) ester end reacts with primary amines (like those on lysine residues of an antibody) at a pH of 7-8 to form a stable amide bond.[1][12] The pyridyldithiol group reacts with sulfhydryl groups to create a disulfide bond, releasing pyridine-2-thione, which can be quantified spectrophotometrically at 343 nm to monitor the reaction progress.[1][12]
Stability and Cleavage
The primary distinction between these two linkers lies in the stability of the formed covalent bond.
-
This compound forms a highly stable thioether bond that is generally considered non-cleavable under physiological conditions.[3] However, it's important to note that the thiosuccinimide ring formed can be susceptible to a retro-Michael reaction, potentially leading to premature drug release.[13] Hydrolysis of the succinimide ring can increase the stability of the linkage.[14]
-
SPDP linkers form a disulfide bond which is designed to be cleaved.[1][2] This cleavage is triggered by the reducing environment inside a cell, where the concentration of glutathione is significantly higher than in the bloodstream.[4] This allows for targeted release of the conjugated payload within the target cell.[15] The disulfide bond in SPDP-based linkers is relatively stable in circulation.[13]
Hydrophilicity and Pharmacokinetics
The inclusion of a polyethylene glycol (PEG) spacer, such as the four-unit chain in this compound, significantly enhances the hydrophilicity of the linker.[6][7][8] This is a crucial feature as many cytotoxic payloads are hydrophobic. Increased hydrophilicity can improve the solubility of the entire bioconjugate, reduce aggregation, and potentially lead to a more favorable pharmacokinetic profile.[16][17] SPDP linkers can also be synthesized with PEG spacers to confer similar benefits.[1][9]
Experimental Protocols
Protocol 1: Antibody Conjugation with this compound
This protocol outlines the general steps for conjugating a thiol-containing payload to an antibody using this compound.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and sulfo-NHS (N-hydroxysulfosuccinimide)
-
Thiol-containing payload
-
Reaction Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous DMSO
-
Spin desalting columns or size-exclusion chromatography system
Procedure:
-
Antibody Preparation: If necessary, perform a buffer exchange to remove any amine-containing buffers.[18]
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
In a separate tube, dissolve EDC and sulfo-NHS in reaction buffer.
-
Add the this compound stock solution to the EDC/sulfo-NHS solution and incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
-
-
Conjugation to Antibody:
-
Add the activated this compound linker to the antibody solution. A 10- to 20-fold molar excess of the linker is a good starting point.[18]
-
Incubate for 1-2 hours at room temperature.
-
-
Purification: Remove excess linker using a spin desalting column or size-exclusion chromatography.
-
Conjugation of Thiol-Payload:
-
Add the thiol-containing payload to the purified antibody-linker conjugate.
-
Incubate for 1-2 hours at room temperature.
-
-
Final Purification: Purify the final ADC to remove any unreacted payload.
Protocol 2: Antibody Conjugation with SPDP
This protocol outlines the general steps for conjugating a thiol-containing payload to an antibody using an SPDP linker.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS)
-
SPDP linker
-
Thiol-containing payload
-
Reaction Buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous DMSO
-
Spin desalting columns or size-exclusion chromatography system
-
Dithiothreitol (DTT) (optional, for reducing SPDP-modified protein)
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer.[18]
-
Modification of Antibody with SPDP:
-
Purification of SPDP-modified Antibody: Remove excess, unreacted SPDP using a spin desalting column or size-exclusion chromatography.[4]
-
Conjugation of Thiol-Payload:
-
Final Purification: Purify the final ADC to remove the unreacted payload and byproducts.
Quantitative Data Summary
| Parameter | This compound Linker | SPDP Linker | Reference |
| Typical Reaction pH (Amine) | 7.2-8.5 (for activated acid) | 7-8 (for NHS ester) | [12][19] |
| Typical Reaction pH (Thiol) | 6.5-7.5 | 7-8 | [1][10] |
| Plasma Stability | High (stable thioether bond) | Moderate to High (disulfide bond) | [3][13] |
| Cleavage Conditions | Not applicable (non-cleavable) | 20-50 mM DTT or 1-5 mM TCEP | [19] |
| Selective Cleavage | Not applicable | 25 mM DTT at pH 4.5 | [1][19] |
Conclusion and Recommendations
The choice between this compound and SPDP linkers is fundamentally dictated by the desired properties and therapeutic strategy of the bioconjugate.
-
Choose this compound when:
-
A stable, non-cleavable linkage is required.
-
The therapeutic goal does not necessitate intracellular release of the payload in its unmodified form.
-
Applications include the development of PROTACs or bioconjugates where sustained, long-term stability is paramount.[5]
-
-
Choose SPDP when:
-
A cleavable linker for controlled, intracellular payload release is necessary.
-
The therapeutic strategy relies on the high intracellular concentration of reducing agents like glutathione to trigger drug release.[4]
-
The primary application is the development of ADCs designed to release their cytotoxic payload within the target cell.[2]
-
Ultimately, the optimal linker selection requires careful consideration of the specific biomolecule, the nature of the payload, and the intended biological application. Empirical testing and characterization are essential to validate the performance of the chosen linker in the final bioconjugate.
References
-
What is SPDP Crosslinker? - AxisPharm. (2022-11-08). [Link]
-
Cross-Linker SPDP | CAS 68181-17-9 Dojindo. [Link]
-
Site‐Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome - PMC - NIH. [Link]
-
Electrocatalytic Reduction of Disulfide Bonds in Antibodies - ChemRxiv. [Link]
-
Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC - NIH. [Link]
-
Long-Term Stabilization of Maleimide–Thiol Conjugates | Bioconjugate Chemistry. [Link]
-
Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. [Link]
-
Bridging Disulfides for Stable and Defined Antibody Drug Conjugates | Bioconjugate Chemistry - ACS Publications. [Link]
-
Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed. [Link]
-
Dual reactivity disulfide bridging reagents; enabling new approaches to antibody fragment bioconjugation - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04531A. [Link]
-
Chemical conjugation with SPDP linker. (A) A schematic overview and (B)... - ResearchGate. [Link]
-
Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Semantic Scholar. [Link]
-
ADC Linker Technology: A Comprehensive Overview of Antibody-Drug Conjugates. [Link]
-
Tuning the Diels-Alder Reaction for Bioconjugation to Maleimide Drug-Linkers - PubMed. [Link]
-
Antibody conjugation - Fürth lab. [Link]
Sources
- 1. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 11. This compound, 518044-41-2 | BroadPharm [broadpharm.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
A Senior Scientist's Guide to Evaluating the Biological Stability of Maleimide-PEG4-Acid Linkers for Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals navigating the intricate landscape of Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is a pivotal decision that profoundly influences therapeutic efficacy and safety. Among the myriad options, maleimide-based linkers have long been a cornerstone for their efficient and site-specific conjugation to cysteine residues. This guide provides an in-depth evaluation of the Mal-PEG4-Acid linker, a common exemplar of this class, focusing on its cleavage and stability within biological systems. We will dissect its inherent chemical liabilities, compare its performance against contemporary alternatives, and provide robust, field-proven protocols to empower you to generate decisive experimental data.
Part 1: The Maleimide-Thiol Conjugation: A Double-Edged Sword
The utility of the this compound linker lies in its straightforward structure: a maleimide group for covalent attachment to antibody thiols, a hydrophilic polyethylene glycol (PEG4) spacer to improve pharmacokinetics, and a terminal carboxylic acid for payload attachment.[1][2] The conjugation reaction itself, a Michael addition between the maleimide and a thiol, is highly efficient under mild physiological conditions (pH 6.5-7.5).[]
However, the resulting thiosuccinimide linkage, the very foundation of the conjugate, harbors an intrinsic instability. This bond is susceptible to a reverse Michael reaction, particularly in the presence of endogenous thiols like glutathione or albumin.[4][5] This reaction, termed the retro-Michael reaction, leads to deconjugation—the premature release of the linker-payload from the antibody.[6][7] Such premature release can severely diminish the therapeutic window by reducing the amount of payload delivered to the tumor and increasing the risk of off-target toxicity.[6]
Concurrently, the thiosuccinimide ring can undergo hydrolysis, which opens the ring to form a stable maleamic acid thioether.[7] This hydrolyzed form is resistant to the retro-Michael reaction, effectively "locking" the payload to the antibody.[5][7] The stability of a maleimide-based ADC, therefore, becomes a kinetic race between the undesirable retro-Michael deconjugation and the stabilizing hydrolysis.[5] For traditional N-alkylmaleimides, the rate of hydrolysis is often too slow to effectively compete with the rapid retro-Michael reaction in a physiological environment.[7]
Part 2: Comparative Landscape of ADC Linkers
The challenges associated with traditional maleimide linkers have spurred the development of numerous alternatives, each with a distinct mechanism of action and stability profile. The choice of linker fundamentally dictates the ADC's mechanism of killing, including its potential for a "bystander effect"—the ability to kill neighboring antigen-negative tumor cells.[][9] This effect requires the payload to be released from the ADC and be membrane-permeable.[10]
Below is a comparative summary of this compound against other prevalent linker technologies.
| Feature | This compound (Standard Maleimide) | Stabilized Maleimide | Val-Cit (Enzymatic Cleavage) | Thioether (Non-Cleavable) |
| Primary Release Mechanism | Retro-Michael reaction (instability-driven), Lysosomal degradation | Primarily lysosomal degradation | Enzymatic cleavage by Cathepsin B in lysosomes[11] | Lysosomal degradation of the entire antibody[12] |
| Plasma Stability | Moderate to Low[13] | High[6] | High[14] | Very High[12] |
| Bystander Effect Potential | Possible, if released payload is membrane-permeable[] | Possible, if payload is released after lysosomal processing | Yes, designed for cleavable, diffusible payloads[9][15] | Generally no, as the payload retains a charged amino acid post-degradation[10] |
| Key Advantage | Simple, well-established conjugation chemistry | Enhanced stability minimizes premature payload release | Specific payload release triggered by tumor-associated enzymes | Maximizes stability and therapeutic window in circulation |
| Key Disadvantage | High risk of premature payload release and off-target toxicity[6] | May require more complex or proprietary maleimide derivatives | Efficacy can be limited by heterogeneous enzyme expression in tumors | Requires efficient ADC internalization and lysosomal trafficking |
Part 3: The Bench Scientist's Toolkit: Protocols for Evaluating Linker Stability
To rigorously evaluate the performance of a this compound linker, a series of well-controlled in vitro experiments is essential. These assays are designed to simulate the distinct biological compartments an ADC encounters: the bloodstream and the intracellular lysosome.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To quantify the rate of linker cleavage and payload deconjugation in a physiological matrix, simulating the ADC's time in circulation.[16]
Causality and Rationale: This assay directly challenges the stability of the maleimide-thiol linkage against the retro-Michael reaction. By incubating the ADC in plasma, which contains endogenous thiols like albumin, we can measure the rate at which the drug-to-antibody ratio (DAR) decreases over time. A rapid decrease in DAR is a direct indicator of poor linker stability and predicts a high potential for off-target toxicity in vivo.[7] Immuno-affinity capture is used to isolate the ADC from the complex plasma matrix before analysis.[17]
Step-by-Step Methodology:
-
Incubation: Incubate the ADC in human or mouse plasma at a final concentration of 100 µg/mL at 37°C.
-
Time Points: At designated time points (e.g., 0, 24, 48, 96, and 168 hours), withdraw an aliquot of the plasma-ADC mixture and immediately store it at -80°C to halt any further reaction.[17]
-
Immuno-affinity Capture: Thaw the samples. For each time point, add the plasma aliquot to immuno-affinity beads (e.g., Protein A for human IgG1) and incubate to capture the ADC.
-
Washing: Pellet the beads and wash several times with PBS to remove plasma proteins that are not specifically bound.
-
Elution: Elute the captured ADC from the beads using a low-pH elution buffer (e.g., glycine buffer, pH 2.5) and neutralize immediately.
-
LC-MS Analysis: Analyze the eluted ADC samples via Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR. A decrease in the average DAR over time indicates linker instability.[16][18]
Protocol 2: Lysosomal Catabolism & Cleavage Assay
Objective: To determine the rate of payload release from an ADC within a simulated lysosomal environment.
Causality and Rationale: For an ADC to be effective, its payload must be released after internalization into the target cancer cell.[12] This process primarily occurs in the lysosomes, which contain a cocktail of proteases (like Cathepsins) and have an acidic pH.[11][19] This assay uses purified lysosomal fractions to mimic this environment. It helps determine if the linker is susceptible to enzymatic cleavage and/or if the overall ADC structure is degraded, leading to payload release. This is a crucial experiment to predict intracellular drug release kinetics.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare an assay buffer (e.g., 0.2 M sodium acetate, pH 4.7). Obtain commercially available purified human or rat liver lysosomes.[19]
-
Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., final concentration of 10-20 µg) and the lysosomal fraction (e.g., 10 µg of total protein) in the assay buffer.[19] Include a control reaction without lysosomes to assess non-enzymatic degradation.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling and Quenching: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot. Quench the reaction by adding a 3-fold excess of cold acetonitrile containing a suitable internal standard. This will precipitate the proteins and halt enzymatic activity.[20]
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of released payload or payload-linker metabolite.[20][21] The rate of release can then be calculated.
Conclusion and Forward Outlook
The this compound linker, representative of traditional maleimide technology, offers a simple and efficient method for ADC conjugation. However, its inherent susceptibility to the retro-Michael reaction presents a significant liability, risking premature payload release and compromising the therapeutic index. The experimental protocols outlined in this guide provide a robust framework for quantifying this instability and comparing it to the desired payload release within the lysosomal compartment.
For drug development professionals, the data generated from these assays are critical. An ADC demonstrating significant payload loss in a 24-hour plasma stability assay may face considerable hurdles in later development due to off-target toxicity concerns. As the field of ADCs continues to advance, the trend is unequivocally moving towards next-generation, stabilized linkers that mitigate the risk of deconjugation while offering controlled, tumor-specific payload release. A thorough, data-driven evaluation of linker stability is not merely a characterization step; it is a cornerstone of designing safer and more effective antibody-drug conjugates.
References
-
BOC Sciences. (n.d.). Bystander Effect of Antibody-Drug Conjugates (ADCs). Retrieved from BOC Sciences website.[]
-
BenchChem Technical Support Team. (2025). A Comparative Guide to Analytical Methods for Validating ADC Linker Cleavage. BenchChem.[16]
-
Biopharma PEG. (2022). The Bystander Effect of ADCs. Retrieved from Biopharma PEG website.[9]
-
Zahorska, E. (2025). Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. SigutLabs.[6]
-
Lu, D., et al. (2016). Current ADC Linker Chemistry. PMC - NIH.[13]
-
BenchChem Technical Support Team. (2025). Technical Support Center: Maleimide-Thiol Linkage Stability in ADCs. BenchChem.[7]
-
Lee, Y., et al. (2025). Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity. PubMed.[22]
-
Li, Y., et al. (2025). Bystander effect in antibody-drug conjugates: Navigating the fine line in tumor heterogeneity. Critical Reviews in Oncology/Hematology.[15]
-
ResearchGate. (n.d.). Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. Request PDF.[4]
-
Huateng Pharma. (n.d.). Bystander Effect of Antibody-drug Conjugates (ADCs). Technology Networks.[10]
-
BenchChem. (2025). Unraveling the Stability of Maleimide Conjugates: A Comparative Guide to the Retro-Michael Reaction Assay. BenchChem.[5]
-
SCIEX. (n.d.). Metabolite identification of payload species of antibody drug conjugates. Retrieved from SCIEX website.[21]
-
American Chemical Society. (2025). Design of a turn-on fluorescence assay for the identification and application of improved ADC linkers. ACS Fall 2025.[14]
-
BenchChem. (2025). Mass Spectrometry Analysis of ADCs: A Comparative Guide to Linker Performance. BenchChem.[18]
-
Miller, M. L., et al. (2021). A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers. NIH.[19]
-
Sterling Pharma Solutions. (2025). Stability of ADC linker payloads in sub-cellular fractions. Retrieved from Sterling Pharma Solutions website.[20]
-
SCIEX. (n.d.). Metabolite Identification of Payload Species of Antibody Drug Conjugates with Noncleavable Linkers. Retrieved from SCIEX website.[23]
-
Biopharma PEG. (2019). What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers. Retrieved from Biopharma PEG website.[12]
-
BOC Sciences. (n.d.). ADC DMPK Analysis Services. Retrieved from BOC Sciences website.[]
-
BenchChem. (2025). Introduction: The Role of Cleavable Linkers in ADCs. BenchChem.[25]
-
Creative Biolabs. (2025). The common types of linkers in ADC drugs and their cleavage mechanisms in vivo. Retrieved from Creative Biolabs website.[11]
-
BenchChem. (2025). An In-Depth Technical Guide to the ADC Linker: Mal-Amide-PEG4-Val-Cit-PAB-PNP. BenchChem.[26]
-
Salomon, P., et al. (2019). Optimizing Lysosomal Activation of Antibody–Drug Conjugates (ADCs) by Incorporation of Novel Cleavable Dipeptide Linkers. Molecular Pharmaceutics - ACS Publications.[27]
-
ACS Publications. (n.d.). Optimizing Lysosomal Activation of Antibody–Drug Conjugates (ADCs) by Incorporation of Novel Cleavable Dipeptide Linkers. Molecular Pharmaceutics.[28]
-
Lee, S., et al. (2023). Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms. PMC - NIH.[29]
-
Salomon, P., et al. (2019). Abstract 231: Optimizing lysosomal activation of antibody-drug conjugates (ADCs) by incorporation of novel cleavable dipeptide linkers. Cancer Research - AACR Journals.[30]
-
Bobaly, B., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals.[31]
-
BOC Sciences. (n.d.). ADC Linker Technologies: Impact on Stability & Efficacy. Retrieved from BOC Sciences website.[]
-
Adumeau, P., et al. (2016). Analytical methods for physicochemical characterization of antibody drug conjugates. NIH.[33]
-
Thomas, A. (2023). Exploring the Optimization of Linker Chemistries for ADCs. BioPharm International.[34]
-
WuXi AppTec DMPK. (2023). Drug Conjugate Linkers and Their Effects on Drug Properties. Retrieved from WuXi AppTec website.[35]
-
BenchChem. (2025). A Comparative Guide to Bioconjugate Linker Stability: Evaluating m-PEG4-aldehyde Linkages Against Alternatives. BenchChem.[17]
-
BOC Sciences. (n.d.). Maleimide Linkers in Antibody-Drug Conjugates. Retrieved from BOC Sciences website.[]
-
MedChemExpress. (n.d.). This compound | PROTAC Linker. Retrieved from MedChemExpress website.[36]
-
Reeder, B., et al. (2021). Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit. PMC - NIH.[37]
-
BenchChem. (2025). In Vivo Stability of Maleimide-Based Bioconjugates: A Comparative Guide. BenchChem.[38]
-
BenchChem. (2025). A Head-to-Head Comparison of Tos-PEG4-Acid and Maleimide Linkers for Bioconjugation. BenchChem.[39]
-
BOC Sciences. (n.d.). ADC Linker (PEG Linker, Peptide Linker, Maleimide Linker). Retrieved from BOC Sciences website.[]
-
BroadPharm. (n.d.). This compound, 518044-41-2. Retrieved from BroadPharm website.[1]
-
BroadPharm. (n.d.). Bis-Mal-Lysine-PEG4-acid, 1426164-52-4. Retrieved from BroadPharm website.[41]
-
Conju-Probe. (n.d.). This compound. Retrieved from Conju-Probe website.[42]
-
BroadPharm. (n.d.). Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent. Retrieved from BroadPharm website.[2]
-
Phelps, C., et al. (2018). Control of thiol-maleimide reaction kinetics in PEG hydrogel networks. Biomaterials Science.[43]
Sources
- 1. This compound, 518044-41-2 | BroadPharm [broadpharm.com]
- 2. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 7. benchchem.com [benchchem.com]
- 9. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 12. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 13. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design of a turn-on fluorescence assay for the identification and application of improved ADC linkers - American Chemical Society [acs.digitellinc.com]
- 15. Bystander effect in antibody-drug conjugates: Navigating the fine line in tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 21. Metabolite identification of payload species of antibody drug conjugates | Separation Science [sepscience.com]
- 22. Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. sciex.com [sciex.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 30. aacrjournals.org [aacrjournals.org]
- 31. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 34. biopharminternational.com [biopharminternational.com]
- 35. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 36. medchemexpress.com [medchemexpress.com]
- 37. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 38. benchchem.com [benchchem.com]
- 39. benchchem.com [benchchem.com]
- 41. Bis-Mal-Lysine-PEG4-acid, 1426164-52-4 | BroadPharm [broadpharm.com]
- 42. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 43. par.nsf.gov [par.nsf.gov]
A Senior Application Scientist's Comparative Guide to Crosslinkers for Hydrogel Formation: Mal-PEG4-Acid and Beyond
For researchers, scientists, and drug development professionals venturing into the intricate world of three-dimensional cell culture and regenerative medicine, the hydrogel stands as a cornerstone technology. These highly hydrated polymer networks provide a synthetic mimic of the native extracellular matrix (ECM), offering a tunable environment for cellular growth, differentiation, and therapeutic delivery. The choice of crosslinker, the molecular "glue" that holds these networks together, is a critical determinant of a hydrogel's physical and biological performance.
This guide provides an in-depth comparative analysis of Mal-PEG4-Acid , a popular maleimide-based crosslinker, and other widely used crosslinking agents. We will delve into the underlying chemistry, explore the practical implications of these choices on hydrogel properties, and provide experimentally validated protocols to empower your research. Our focus is on the causality behind experimental choices, ensuring a robust and reproducible hydrogel fabrication process.
The Central Role of the Crosslinker
Hydrogels are formed by the crosslinking of hydrophilic polymers. This process can be achieved through physical interactions (e.g., hydrogen bonds, ionic interactions) or the formation of stable covalent bonds. Chemically crosslinked hydrogels generally offer superior mechanical strength and stability.[1] The crosslinker dictates key hydrogel characteristics including:
-
Gelation Kinetics: The speed at which the hydrogel forms, is crucial for applications like 3D bioprinting and in-situ encapsulation of cells.[2]
-
Mechanical Properties: Stiffness, elasticity, and toughness of the hydrogel, which can profoundly influence cell behavior.[3][4]
-
Biocompatibility: The crosslinking chemistry should be non-toxic to cells and the byproducts should be benign.[5]
-
Stability and Degradability: The nature of the covalent bond formed by the crosslinker determines the hydrogel's lifespan and its degradation profile.
In Focus: this compound and the Thiol-Maleimide Reaction
This compound is a heterobifunctional crosslinker featuring a maleimide group and a carboxylic acid, connected by a 4-unit polyethylene glycol (PEG) spacer. The maleimide group is highly reactive towards thiol (sulfhydryl) groups, while the carboxylic acid can be conjugated to primary amines. The hydrophilic PEG spacer enhances water solubility. For hydrogel formation, the key reaction is the Michael-type addition between the maleimide and a thiol-containing molecule.
Mechanism of Action: Thiol-Maleimide Michael Addition
The crosslinking occurs via a nucleophilic attack of a thiolate anion on the electron-deficient double bond of the maleimide ring. This reaction is highly specific and proceeds rapidly at physiological pH (6.5-7.5) without the need for a catalyst, forming a stable thioether bond.[6]
Caption: Thiol-Maleimide Michael Addition Reaction.
Performance Characteristics of Maleimide Crosslinkers
| Property | Performance of Maleimide Crosslinkers | Rationale |
| Gelation Kinetics | Very Fast (seconds to minutes) | The thiol-maleimide reaction is a "click chemistry" reaction, characterized by high efficiency and rapid rates at physiological pH.[2][6] This can be advantageous for in-situ gelation but may lead to network heterogeneity if mixing is not rapid and uniform.[7] |
| Mechanical Properties | Tunable, can form robust networks | The mechanical properties can be tuned by altering the polymer concentration and the stoichiometry of reactive groups. |
| Biocompatibility | Generally high | The reaction is bio-orthogonal, meaning it does not interfere with biological processes, and no toxic byproducts are generated.[6] |
| Stability | High | The resulting thioether bond is very stable under physiological conditions. |
Experimental Protocol: Hydrogel Formation with a 4-arm PEG-Maleimide
This protocol describes the formation of a hydrogel using a four-arm PEG-maleimide (20 kDa) and a dithiol crosslinker, such as a protease-degradable peptide (e.g., GCRDVPMSMRGGDRCG).[6]
Materials:
-
4-arm PEG-Maleimide (PEG-4MAL)
-
Dithiol crosslinker (e.g., protease-degradable peptide or PEG-dithiol)
-
Buffer: 20 mM HEPES, pH 7.4[1]
-
Adhesive ligand (optional): Cysteine-containing peptide (e.g., GRGDSPC)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve PEG-4MAL in HEPES buffer to the desired concentration (e.g., 10% w/v).
-
Dissolve the dithiol crosslinker in HEPES buffer. The concentration should be calculated to achieve a 1:1 molar ratio of maleimide to thiol groups.
-
(Optional) Dissolve the adhesive ligand in HEPES buffer.
-
-
(Optional) Functionalization with Adhesive Ligand:
-
Mix the PEG-4MAL solution with the adhesive ligand solution.
-
Incubate at 37°C for 15 minutes to allow for the reaction between the maleimide and the thiol group of the cysteine in the peptide.[6]
-
-
Hydrogel Formation:
-
Mix the functionalized PEG-4MAL solution with the dithiol crosslinker solution.
-
Gently pipette to ensure thorough mixing.
-
The hydrogel will form within minutes at room temperature.
-
Caption: Workflow for PEG-Maleimide Hydrogel Formation.
Comparative Analysis with Other Crosslinkers
While maleimide-based crosslinkers are powerful tools, a variety of other chemistries are available, each with its own set of advantages and disadvantages.
N-Hydroxysuccinimide (NHS) Ester Crosslinkers
Mechanism: NHS esters react with primary amines (e.g., lysine residues on proteins) to form stable amide bonds.[8] This reaction is typically performed at a slightly alkaline pH (7.2-8.5).[8]
Caption: NHS Ester-Amine Reaction.
Comparison with this compound:
| Feature | This compound (Thiol-Maleimide) | NHS Ester (Amine-Reactive) |
| Target Group | Thiols (-SH) | Primary Amines (-NH2) |
| Reaction pH | 6.5 - 7.5[6] | 7.2 - 8.5[8] |
| Gelation Speed | Very Fast[2] | Fast, but generally slower than thiol-maleimide |
| Specificity | Highly specific for thiols | Can react with other nucleophiles at high pH |
| Stability of Linkage | Stable Thioether Bond | Stable Amide Bond |
| Side Reactions | Hydrolysis of maleimide at pH > 7.5[9] | Hydrolysis of NHS ester, especially at higher pH[8] |
Aldehyde-Based Crosslinkers
Mechanism: Aldehydes react with primary amines to form a Schiff base (imine bond). This reaction is reversible, but the resulting bond can be stabilized by reduction.[10] Glutaraldehyde is a common aldehyde crosslinker, but can be cytotoxic.[5]
Caption: Aldehyde-Amine Reaction.
Comparison with this compound:
| Feature | This compound (Thiol-Maleimide) | Aldehyde-Based |
| Target Group | Thiols (-SH) | Primary Amines (-NH2) |
| Biocompatibility | High | Can be cytotoxic (e.g., glutaraldehyde)[5] |
| Stability of Linkage | Stable Thioether Bond | Reversible Schiff Base (can be reduced to a stable amine) |
| Gelation Speed | Very Fast[2] | Variable, can be slower |
Click Chemistry: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Mechanism: This is a bio-orthogonal reaction between a strained alkyne (e.g., dibenzocyclooctyne, DBCO) and an azide, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[11][12]
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Comparison with this compound:
| Feature | This compound (Thiol-Maleimide) | SPAAC (DBCO-Azide) |
| Bio-orthogonality | High | Very High |
| Reaction Speed | Very Fast[2] | Fast, tunable by alkyne structure[11] |
| Catalyst Required | No | No (copper-free)[12] |
| Stability of Linkage | Stable Thioether Bond | Very Stable Triazole Ring |
| Cost | Generally lower cost reagents | DBCO reagents can be more expensive |
Summary of Crosslinker Performance
| Crosslinker Type | Target Group | Key Advantages | Key Disadvantages |
| Maleimide (e.g., this compound) | Thiols | Rapid kinetics, high specificity, good biocompatibility[2][6] | Fast reaction can lead to inhomogeneity, potential for maleimide hydrolysis at high pH[7][9] |
| NHS Ester | Primary Amines | Forms stable amide bonds, well-established chemistry[8] | Hydrolysis of NHS ester is a competing reaction, less specific than maleimide-thiol[8] |
| Aldehyde | Primary Amines | Can form dynamic, reversible bonds[10] | Potential cytotoxicity (e.g., glutaraldehyde), Schiff base is reversible unless reduced[5] |
| SPAAC (e.g., DBCO) | Azides | Highly bio-orthogonal, no catalyst needed, stable linkage[11][12] | Higher cost of reagents |
Conclusion and Future Perspectives
The selection of a crosslinker is a critical decision in the design of hydrogels for biomedical applications. This compound, and maleimide-based crosslinkers in general, offer a powerful combination of rapid gelation kinetics, high specificity, and biocompatibility, making them an excellent choice for a wide range of applications, including cell encapsulation and tissue engineering.
However, as we have seen, alternative crosslinking chemistries such as NHS esters, aldehydes, and click chemistry provide a diverse toolbox for the hydrogel designer. The optimal choice will always depend on the specific requirements of the application. For instance, where absolute bio-orthogonality is paramount, SPAAC may be the preferred method. For crosslinking of naturally derived polymers rich in amine groups, NHS esters are a viable option.
The future of hydrogel design lies in the development of increasingly sophisticated crosslinking strategies. This includes the use of multiple crosslinking mechanisms within a single hydrogel to create materials with complex, dynamic, and responsive properties that more closely mimic the intricate environment of native tissues.[13] As our understanding of the cell-matrix interface deepens, so too will our ability to engineer hydrogels with precisely tailored properties to direct cell fate and promote tissue regeneration.
References
- Maitra, J., & Shukla, V. K. (n.d.). Cross-linking in Hydrogels - A Review. SciSpace.
- The Role of Aldehyde‐Functionalized Crosslinkers on the Property of Chitosan Hydrogels. (n.d.).
- Jana, S., & Laskar, M. A. (2018).
- Skopinska-Wisniewska, J., Tuszynska, M., & Olewnik-Kruszkowska, E. (2021). Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents. NIH.
- Kozłowska, J., & Draczyński, Z. (2023). Comparative Analysis of Crosslinking Methods and Their Impact on the Physicochemical Properties of SA/PVA Hydrogels. MDPI.
- Li, Y., Rodrigues, J., & Tomás, H. (2012). A Review of the Mechanism, Properties, and Applications of Hydrogels Prepared by Enzymatic Cross-linking.
- Skopinska-Wisniewska, J., Tuszynska, M., & Olewnik-Kruszkowska, E. (2021). Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents.
- Research Advances in Mechanical Properties and Applications of Dual Network Hydrogels. (2022).
- The Critical Role of Crosslinkers in Defining Hydrogel Mechanical Properties: A Compar
- Lin, C.-C., & Anseth, K. S. (2009). Recent advances in crosslinking chemistry of biomimetic poly(ethylene glycol) hydrogels. PMC.
- Application Note & Protocol: Formation of Maleimide-PEG Crosslinked Hydrogels. (n.d.). Benchchem.
- Skopinska-Wisniewska, J., Tuszynska, M., & Olewnik-Kruszkowska, E. (2021). Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents.
- Ahmed, E. M. (2015).
- The Role of Aldehyde‐Functionalized Crosslinkers on the Property of Chitosan Hydrogels. (2025).
- Mechanical properties of hydrogels before and after cross‐linking. a–c).... (n.d.).
- Hendi, A., & West, J. L. (2023). Hydrogel Network Architecture Design Space: Impact on Mechanical and Viscoelastic Properties. PMC.
- Han, L., et al. (2019).
- Zhang, H., et al. (2017). Hydrogels with high mechanical strength cross-linked by a rosin-based crosslinking agent.
- Application Notes and Protocols for Propargyl-PEG7-NHS Ester Crosslinked Hydrogels. (n.d.). Benchchem.
- Physically and Chemically Dual-crosslinked Hydrogels with Superior Mechanical Properties and Self-Healing Behavior. (n.d.).
- Zafar, S., et al. (2022). (PDF) Role of crosslinkers for synthesizing biocompatible, biodegradable and mechanically strong hydrogels with desired release profile.
- The Role of Aldehyde-Functionalized Crosslinkers on the Property of Chitosan Hydrogels. (n.d.). AMiner.
- Zafar, S., et al. (2021). Role of crosslinkers for synthesizing biocompatible, biodegradable and mechanically strong hydrogels with desired release profile. Consensus.
- Agrawalla, P. K., & Le, N. D. (2019). Metal-Free Click-Chemistry: A Powerful Tool for Fabricating Hydrogels for Biomedical Applications.
- Demidenok, A., et al. (2021). Biocompatible Interpenetrating Network Hydrogels with Dually Cross-Linked Polyol. PMC.
- Types of Crosslinkers and Their Applications in Biom
- US20130345319A1 - Polymer hydrogel adhesives formed with multiple crosslinking mechanisms at physiologic ph. (n.d.).
- Al-Kareef, A. M., et al. (2023). Click Chemistry-Based Hydrogels for Tissue Engineering. MDPI.
- Hydrogels Formed by Oxo-ester Mediated Native Chemical Ligation. (2025).
- Phelps, E. A., et al. (2016). Controlling the kinetics of thiol-maleimide Michael-type addition gelation kinetics for the generation of homogenous poly(ethylene glycol) hydrogels. PubMed.
- DBCO reagents for « Click Chemistry ». (n.d.). Interchim.
- Chapter 13: Application of Click Chemistry in Hydrogels. (2024). Books.
- Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. (n.d.).
- Phelps, E. A., et al. (2018). Control of thiol-maleimide reaction kinetics in PEG hydrogel networks. PubMed.
- Why is the thioester bond weaker than a regular ester bond?. (2015). Chemistry Stack Exchange.
- Ester Bonds for Modulation of the Mechanical Properties of Protein Hydrogels. (2025).
- Tailoring the Properties of Marine-Based Alginate Hydrogels: A Comparison of Enzymatic (HRP) and Visible-Light (SPS/Ruth)
- Grim, J. C., et al. (2018). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. PMC.
- Davidson, M. D., et al. (2021). Cell–Material Interactions in Covalent Adaptable Thioester Hydrogels. PMC.
- Amine-Reactive Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific - US.
- Le, N. D., et al. (2018). A Dendritic Thioester Hydrogel Based on Thiol-Thioester Exchange as a Dissolvable Sealant System for Wound Closure. PMC.
- Kinetic Analysis of Degradation in Thioester Cross-linked Hydrogels as a Function of Thiol Concentration, p K a , and Presentation | Request PDF. (n.d.).
- Instructions for the use of Mal-(PEG)n-NHS Ester. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Aldehyde-Functionalized Crosslinkers on the Property of Chitosan Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Control of thiol-maleimide reaction kinetics in PEG hydrogel networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Cross-Linked Hydrogel for Pharmaceutical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. interchim.fr [interchim.fr]
- 13. Biocompatible Interpenetrating Network Hydrogels with Dually Cross-Linked Polyol - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Analyzing Mal-PEG4-Acid Conjugate Heterogeneity by Hydrophobic Interaction Chromatography (HIC)
In the landscape of advanced biotherapeutics, particularly antibody-drug conjugates (ADCs), the precise characterization of product heterogeneity is not merely an analytical exercise; it is a cornerstone of ensuring safety, efficacy, and batch-to-batch consistency. Conjugates synthesized using linkers like Maleimide-PEG4-Acid present a unique analytical challenge. The conjugation process, while targeted, invariably produces a mixture of species, primarily differing in the number of drug-linker molecules attached to the protein—a critical quality attribute (CQA) known as the drug-to-antibody ratio (DAR).
This guide provides an in-depth analysis of Hydrophobic Interaction Chromatography (HIC) as the benchmark technique for resolving this heterogeneity. We will explore the fundamental principles of HIC, present a detailed experimental protocol, and objectively compare its performance against other common analytical methodologies.
The Challenge: Understanding Conjugate Heterogeneity
The Maleimide-PEG4-Acid linker is a bifunctional molecule designed for bioconjugation.[1][2][3] Its maleimide group reacts specifically with free thiol (sulfhydryl) groups, such as those on the cysteine residues of a monoclonal antibody (mAb), while the terminal carboxylic acid can be used for attaching a payload.[4][5] For cysteine-linked ADCs, interchain disulfide bonds of the antibody are often partially reduced to generate reactive thiols, enabling the attachment of the drug-linker.[6][7]
This process inherently leads to a heterogeneous mixture containing:
-
Unconjugated mAb (DAR 0): Antibodies with no drug-linker attached.
-
Partially Conjugated Species (e.g., DAR 2, DAR 4, DAR 6): Antibodies with varying numbers of attached drug-linkers.
-
Fully Conjugated Species (e.g., DAR 8): Antibodies with all available sites conjugated.
Each additional drug-linker molecule, which is typically hydrophobic, increases the overall hydrophobicity of the protein conjugate.[6][7] It is this incremental change in hydrophobicity that provides the basis for separation by HIC.
The Gold Standard: Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful chromatographic technique that separates biomolecules based on differences in their surface hydrophobicity.[8][9][10] A key advantage of HIC is its use of non-denaturing conditions (e.g., neutral pH, aqueous mobile phases, ambient temperature), which preserves the native structure and biological activity of the protein during analysis.[11][12][13] This makes it exceptionally well-suited for characterizing bioconjugates like ADCs.[14]
The Mechanism of HIC Separation
The separation principle relies on the reversible interaction between the hydrophobic regions on a protein's surface and a weakly hydrophobic stationary phase (e.g., alkyl or aryl-ligated resins).[14][15]
-
Binding: The sample is loaded onto the HIC column in a mobile phase with a high concentration of a "salting-out" salt (e.g., ammonium sulfate).[8] This high salt concentration reduces the solvation of the protein, thereby exposing its hydrophobic patches and promoting their binding to the stationary phase.[9][12]
-
Elution: A gradient is applied where the salt concentration in the mobile phase is gradually decreased. This increases protein solvation, weakens the hydrophobic interactions, and causes the proteins to elute from the column.[10] Molecules with lower hydrophobicity elute first, followed by molecules with progressively higher hydrophobicity.[9]
Experimental Protocol: HIC Analysis Workflow
This protocol outlines a general method for analyzing a cysteine-linked mAb conjugate. Optimization is crucial and will depend on the specific antibody and drug-linker characteristics.[11]
Sources
- 1. This compound, 518044-41-2 | BroadPharm [broadpharm.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. Mal-PEG4-COOH, this compound, 518044-41-2 - Biopharma PEG [biochempeg.com]
- 4. This compound | C15H23NO8 | CID 21881063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lcms.cz [lcms.cz]
- 7. agilent.com [agilent.com]
- 8. bio-works.com [bio-works.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. polylc.com [polylc.com]
- 11. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix [proteogenix.science]
- 15. Hydrophobic Interaction Chromatography (HIC) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
A Researcher's Guide to Validating Site-Specific Mal-PEG4-Acid Conjugation
For researchers, scientists, and drug development professionals, the creation of precisely defined bioconjugates is paramount for therapeutic efficacy and safety. The covalent attachment of molecules, such as polyethylene glycol (PEG) linkers, to proteins or antibodies must be controlled to ensure homogeneity and preserve biological function. The maleimide-thiol reaction is a cornerstone of bioconjugation, prized for its efficiency and selectivity under mild conditions.[1] This guide provides an in-depth comparison and validation workflow for the site-specific conjugation of Mal-PEG4-Acid to thiol-containing biomolecules, such as cysteine residues in a protein.
The core of this methodology is the Michael addition reaction, where the thiol group of a cysteine residue acts as a nucleophile, attacking the electron-deficient double bond of the maleimide ring.[2][3] This results in a stable thioether bond, specifically a thiosuccinimide linkage.[2][] The reaction is highly chemoselective for thiols, particularly within a pH range of 6.5 to 7.5, making it ideal for the selective modification of cysteine residues.[1][2] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[2][5]
However, the promise of site-specificity can only be realized through rigorous analytical validation. This guide will walk through the necessary experimental steps to confirm the precise location and homogeneity of your this compound conjugate, compare this chemistry to viable alternatives, and provide the rationale behind each methodological choice.
The Imperative of Site-Specificity
Site-specific conjugation offers numerous advantages over random ligation strategies (e.g., targeting abundant lysine residues):
-
Homogeneity: A defined product with a consistent drug-to-antibody ratio (DAR) is crucial for predictable pharmacokinetics and pharmacodynamics.[6]
-
Preservation of Function: Modification at specific, non-critical sites on a protein or antibody is less likely to interfere with its biological activity.
-
Improved Therapeutic Window: Well-defined conjugates often exhibit better safety and efficacy profiles.[7]
Experimental Validation Workflow: A Self-Validating System
The following workflow is designed to provide a comprehensive and trustworthy assessment of your conjugation reaction, ensuring that the final product meets the required standards of specificity and purity.
Step 1: Initial Characterization of the Conjugate
The first phase of validation focuses on determining the overall success of the conjugation and the distribution of conjugated species.
-
Hydrophobic Interaction Chromatography (HIC-HPLC): This is a powerful technique for determining the drug-to-antibody ratio (DAR).[8] The addition of the PEG linker increases the hydrophobicity of the protein, leading to a longer retention time on the HIC column. By comparing the chromatograms of the unconjugated protein and the conjugate, one can resolve species with different numbers of attached linkers.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity and is another excellent tool for assessing the purity and homogeneity of the conjugate.[9][10][11] It can effectively separate the conjugated protein from unconjugated protein and excess linker.[12][13]
-
Native Mass Spectrometry (MS): Native MS analysis provides the molecular weight of the intact conjugate, allowing for the direct determination of the DAR.[14] This technique is particularly useful for cysteine-conjugated products where non-covalent interactions hold the antibody structure together.[14]
Step 2: Pinpointing the Conjugation Site
While the initial characterization confirms that conjugation has occurred, it does not validate site-specificity. The following methods are essential for identifying the exact location of the this compound linker.
-
Denaturing Liquid Chromatography-Mass Spectrometry (LC-MS): Under denaturing conditions, the protein unfolds, and for antibodies, the light and heavy chains can be separated. This allows for the determination of which chain the linker is attached to and a more precise mass measurement of the modified subunits.[15]
-
Peptide Mapping by LC-MS/MS: This is the gold standard for confirming the site of conjugation.[16][17][18] The process involves:
-
Enzymatic Digestion: The conjugate is digested with a protease, such as trypsin, which cleaves the protein into smaller peptides.[16]
-
LC Separation: The resulting peptide mixture is separated by RP-HPLC.[16]
-
MS and MS/MS Analysis: The mass spectrometer identifies the mass of each peptide. Peptides containing the this compound linker will have a characteristic mass shift. The specific peptide is then fragmented (MS/MS), and the fragmentation pattern is used to pinpoint the exact amino acid residue (cysteine) to which the linker is attached.[16][18][19]
-
Comparison with Alternative Conjugation Chemistries
While maleimide-thiol chemistry is widely used, it's important to understand its performance in the context of other available methods. Concerns about the stability of the thiosuccinimide bond, which can undergo a retro-Michael reaction leading to deconjugation, have prompted the development of alternatives.[5][20]
| Conjugation Chemistry | Target Residue | Resulting Linkage | Stability | Key Advantages | Key Disadvantages |
| Maleimide-Thiol | Cysteine | Thioether | Moderate to High | Fast kinetics, high selectivity at pH 6.5-7.5.[1][2][] | Potential for retro-Michael reaction and hydrolysis.[5][20][21] |
| Thiol-Vinyl Sulfone | Cysteine | Thioether | Very High | Forms a highly stable, irreversible bond. | Slower reaction rate compared to maleimides. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Unnatural Amino Acids | Triazole | Very High | Bioorthogonal, highly specific.[20] | Requires introduction of azide and alkyne groups.[20] |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Unnatural Amino Acids | Dihydropyridazine | Very High | Extremely fast kinetics, bioorthogonal.[20] | Requires introduction of a diene and dienophile.[20] |
| NHS Ester-Amine | Lysine | Amide | Very High | Robust, targets abundant residues.[22] | Low specificity, leads to heterogeneous products.[22] |
Mitigating Potential Pitfalls in Maleimide Conjugation
To ensure the success and stability of your this compound conjugate, consider the following:
-
Maleimide Hydrolysis: The maleimide ring can hydrolyze in aqueous solutions, especially at pH values above 7.5, rendering it unreactive towards thiols.[5][21] It is crucial to use fresh maleimide solutions and maintain the reaction pH between 6.5 and 7.5.[21]
-
Thiosuccinimide Ring Instability: The resulting thiosuccinimide linkage can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols.[5] Post-conjugation hydrolysis of the thiosuccinimide ring can form a more stable succinamic acid thioether, mitigating this issue.[21][23] Some PEG linkers are designed to promote this stabilizing hydrolysis.[23]
-
Thiazine Formation: A side reaction can occur with unprotected N-terminal cysteines, leading to thiazine rearrangement.[3] This can complicate purification and characterization.
Detailed Experimental Protocols
Protocol 1: Maleimide-Thiol Conjugation
Materials:
-
Thiol-containing protein (1-10 mg/mL) in a degassed, thiol-free buffer (e.g., PBS, pH 7.2).
-
This compound (10 mM stock in DMSO or DMF).
-
(Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine).
-
Quenching reagent: N-acetyl cysteine.
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature. Remove excess TCEP using a desalting column.
-
Conjugation: Add the this compound stock solution to the protein to achieve a 10-20 fold molar excess.
-
Incubation: Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): Add a 10-fold molar excess of N-acetyl cysteine to react with any remaining maleimide groups.
-
Purification: Purify the conjugate using size-exclusion chromatography to remove unreacted linker and quenching reagent.[24]
Protocol 2: Peptide Mapping for Site-Specificity Analysis
Materials:
-
Purified conjugate (~100 µg).
-
Denaturation buffer (e.g., 8 M urea).[16]
-
Reducing agent (e.g., DTT).
-
Alkylation agent (e.g., iodoacetamide).
-
Trypsin (sequencing grade).
-
LC-MS/MS system.
Procedure:
-
Denaturation, Reduction, and Alkylation: Denature the protein in 8 M urea. Reduce disulfide bonds with DTT and then alkylate the free thiols with iodoacetamide to prevent disulfide bond reformation.
-
Digestion: Dilute the sample to reduce the urea concentration and add trypsin. Incubate overnight at 37°C.
-
LC-MS/MS Analysis: Inject the digested sample into the LC-MS/MS system.
-
Data Analysis: Use specialized software to compare the peptide maps of the conjugated and unconjugated protein.[18] Identify peptides with the expected mass shift corresponding to the this compound modification. Confirm the precise location of the modification using the MS/MS fragmentation data.
Conclusion
The maleimide-thiol reaction remains a powerful and versatile tool for site-specific bioconjugation.[2] Its high selectivity and efficiency make it a go-to method for creating well-defined therapeutic and diagnostic agents. However, its successful implementation hinges on a thorough understanding of the underlying chemistry and a rigorous validation process. By employing a multi-faceted analytical approach encompassing chromatography and mass spectrometry, researchers can confidently verify the site-specificity of their this compound conjugates, ensuring the development of homogeneous, potent, and safe biomolecules.
References
- Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. (2024, September 24). BenchChem.
-
Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. (2016, May). Drug Discovery Today. [Link]
- Beyond the Thiol: A Researcher's Guide to Maleimide Alternatives in Bioconjug
-
Meeting the Challenges of Antibody Drug Conjugate Characterization by LC-MS/(MS). Charles River Laboratories. [Link]
- Technical Support Center: Troubleshooting Maleimide Hydrolysis in Bioconjug
-
Catalysis of imido-group hydrolysis in a maleimide conjugate. (2014, October 21). National Institutes of Health. [Link]
-
Analysis of ADCs by Native Mass Spectrometry. (2021). Springer Nature Experiments. [Link]
-
Analytical methods for physicochemical characterization of antibody drug conjugates. (2012, September 1). National Institutes of Health. [Link]
-
Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System. Waters Corporation. [Link]
-
Conjugation Site Analysis by MS/MS Protein Sequencing. Creative Biolabs. [Link]
- An In-Depth Technical Guide to the Maleimide-Thiol Conjug
-
minireview: addressing the retro-michael instability of maleimide bioconjugates. UCL Discovery. [Link]
-
On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. (2020, October 28). Journal of the American Chemical Society. [Link]
-
Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. (2025, January 28). LCGC International. [Link]
-
Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (2021, March 19). MDPI. [Link]
-
Bioconjugate Analysis & Purification - HPLC Analysis. CellMosaic. [Link]
-
Streamlining Peptide Mapping LC-MS Approach for Studying Fusion Peptide-Conjugated Vaccine Immunogens. (2022, December 19). National Institutes of Health. [Link]
-
Analytical Techniques for Antibody-Drug Conjugates. Pharma Focus America. [Link]
-
Peptide Mapping of Monoclonal Antibodies and Antibody–Drug Conjugates Using Micro-Pillar Array Columns Combined with Mass Spectrometry. (2018, November 1). Spectroscopy Online. [Link]
-
Identification of Conjugation Sites in an Antibody Drug Conjugate. (2024, November 6). Agilent. [Link]
-
Bioconjugate Analytical Method Development & Validation. Abzena. [Link]
-
Mapping the Drug Conjugation Sites of an Antibody-Drug Conjugate. (2015, November 9). Agilent. [Link]
-
Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. (2017, June 1). National Institutes of Health. [Link]
-
Reversed-phase Chromatography (RP-HPLC / RP-UPLC) Technology. CD Formulation. [Link]
-
Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. (2018, February 1). National Institutes of Health. [Link]
-
Reversed-Phase Liquid Chromatography for the Analysis of Therapeutic Proteins and Recombinant Monoclonal Antibodies. (2012, October 1). LCGC International. [Link]
- Maleimide Linkers vs.
- A Researcher's Guide to Protein Conjugation: Acid-PEG-Linker vs. Maleimide-PEG-Linker. (2025). BenchChem.
- A Comparative Analysis of Acid-PEG2-SS-PEG2-Acid and Maleimide Linkers for Bioconjug
-
Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit. (2021, July 25). Frontiers in Chemistry. [Link]
-
Site-Specifically Labeled Immunoconjugates for Molecular Imaging—Part 1: Cysteine Residues and Glycans. (2016, January 11). National Institutes of Health. [Link]
Sources
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmafocusamerica.com [pharmafocusamerica.com]
- 9. Reverse Phased Chromatography (RPC) in Practice [sigmaaldrich.com]
- 10. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 11. Reversed-phase Chromatography (RP-HPLC / RP-UPLC) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 12. cellmosaic.com [cellmosaic.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 15. criver.com [criver.com]
- 16. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. agilent.com [agilent.com]
- 19. agilent.com [agilent.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 24. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Mal-PEG4-Acid for Laboratory Professionals
For researchers and scientists at the forefront of drug development and bioconjugation, the responsible management of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the safe and compliant disposal of Mal-PEG4-Acid, a commonly used crosslinker. By moving beyond mere procedural steps to explain the underlying chemical principles, this document aims to be your trusted resource for laboratory safety and operational excellence.
Understanding the Hazard Profile of this compound
This compound, while a valuable tool in bioconjugation, possesses hazards that necessitate careful handling and disposal. Safety Data Sheets (SDS) for this compound and similar compounds classify it as:
The primary chemical reactivity concern stems from the maleimide group . This functional group is highly reactive towards thiols, forming stable covalent bonds.[4][5][6] While this reactivity is advantageous in experimental settings, it poses a risk if the compound is not properly deactivated before disposal, as it could react with biological thiols in the environment. The polyethylene glycol (PEG) portion of the molecule is generally considered to be of low toxicity and is biodegradable.[7] However, its presence can affect the biological and chemical oxygen demand in wastewater treatment processes, making drain disposal inappropriate.[7][8]
Core Principles of this compound Waste Management
The disposal of this compound must adhere to federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs hazardous waste management.[9] The fundamental principle is to treat all waste streams containing this compound as chemical waste to be collected by a licensed disposal contractor.[1][8][10][11]
Key Prohibitions:
-
DO NOT dispose of this compound, in either solid or liquid form, in the regular trash.[10]
Step-by-Step Disposal Protocol
This protocol is designed to ensure the safe handling and disposal of various waste streams containing this compound. Always perform these procedures in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[4][12]
Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Hand Protection | Chemical-resistant gloves, such as nitrile. |
| Protective Clothing | A full-length laboratory coat. |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Procedure for Unused/Expired Solid this compound
-
Containerization: Keep the unused or expired solid in its original, securely sealed container.
-
Labeling: Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any appropriate hazard symbols.[12][13]
-
Collection: Place the labeled container in a designated solid chemical waste container. Do not mix with other waste streams unless explicitly permitted by your institution's guidelines.[10]
Procedure for Aqueous Solutions Containing this compound
The primary safety concern with aqueous waste is the reactive maleimide group. Therefore, a deactivation step is recommended before collection for disposal.[4]
-
Deactivation of Maleimide:
-
Prepare a quenching solution with an excess of a thiol-containing compound (e.g., Dithiothreitol (DTT) or cysteine) at a concentration of approximately 100 mM.
-
In a suitable container within a chemical fume hood, add the this compound aqueous waste to the quenching solution.
-
Allow the mixture to incubate at room temperature for at least 2 hours with occasional mixing to ensure complete deactivation of the maleimide group.[4]
-
-
Collection:
Procedure for Contaminated Solid Waste
Items such as pipette tips, gloves, and weigh boats that have come into contact with this compound must be disposed of as hazardous solid waste.[4][12]
-
Collection: Place all contaminated solid materials into a designated, sealed, and clearly labeled plastic bag or container.[4][12]
-
Labeling: Label the bag or container with "Hazardous Solid Waste" and specify the contaminating chemical (this compound).[12]
Waste Storage and Final Disposal
-
Storage: All sealed and labeled waste containers must be stored in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.[12][13][15] This area should be well-ventilated.
-
Regulatory Compliance: Adhere to institutional limits on the volume of waste and the duration of storage in a satellite accumulation area.[15][16] For academic labs, waste must typically be removed from the laboratory every twelve months under EPA's Subpart K regulations.[16]
-
Pickup and Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the collection and final disposal of the waste.[1][8] Maintain detailed records of waste generation and disposal for regulatory compliance.[13]
By adhering to these scientifically grounded procedures, you can ensure the safe handling and disposal of this compound, protecting yourself, your colleagues, and the environment, thereby fostering a culture of safety and responsibility within your laboratory.
References
- How to Ensure Safe Chemical Waste Disposal in Labor
- Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance. Daniels Health.
- Navigating the Safe Disposal of PEG-25 PABA: A Comprehensive Guide for Labor
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- Essential Procedures for the Safe Disposal of Mal-PEG4-bis-PEG4-propargyl. Benchchem.
- Regulations for Hazardous Waste Generated at Academic Labor
- How To Dispose Of Polyethylene Glycol? Chemistry For Everyone - YouTube.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- Navigating the Disposal of NH2-PEG-FA: A Guide for Labor
- Safeguarding Your Laboratory: Proper Disposal of Methyltetrazine-PEG4-Maleimide. Benchchem.
- Safety Data Sheet - Angene Chemical. Angene Chemical.
- Polyethylene glycol Standard_NAEnglish. Agilent.
- Safety Data Sheet - Fisher Scientific. Fisher Scientific.
- Safety Data Sheet - MedchemExpress.com. MedchemExpress.
- This compound - CD Bioparticles. CD Bioparticles.
- This compound, 518044-41-2 - BroadPharm. BroadPharm.
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound - CD Bioparticles [cd-bioparticles.net]
- 6. This compound, 518044-41-2 | BroadPharm [broadpharm.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. danielshealth.com [danielshealth.com]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
- 13. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 14. ptb.de [ptb.de]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
